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  • Product: N,N-Dimethyl-3-(piperazin-2-yl)propan-1-amine
  • CAS: 90795-54-3

Core Science & Biosynthesis

Foundational

N,N-Dimethyl-3-(piperazin-2-yl)propan-1-amine CAS number and synonyms

Engineering C-Substituted Piperazines: A Technical Guide to N,N-Dimethyl-3-(piperazin-yl)propan-1-amines Executive Summary The piperazine ring is a ubiquitous, privileged scaffold in medicinal chemistry, historically dom...

Author: BenchChem Technical Support Team. Date: March 2026

Engineering C-Substituted Piperazines: A Technical Guide to N,N-Dimethyl-3-(piperazin-yl)propan-1-amines

Executive Summary

The piperazine ring is a ubiquitous, privileged scaffold in medicinal chemistry, historically dominated by N-substituted derivatives due to their synthetic accessibility[1]. However, modern drug discovery paradigms are increasingly shifting toward C-substituted piperazines. By "escaping from flatland" and increasing the sp3 character of the molecule, C-substitution improves target specificity, alters basicity, and enhances metabolic stability[1][2].

This whitepaper provides an in-depth technical analysis of N,N-Dimethyl-3-(piperazin-2-yl)propan-1-amine , a specialized C-substituted building block. We contrast its properties, strategic value, and synthesis with its commercially prevalent N-substituted structural isomer, N,N-Dimethyl-3-(piperazin-1-yl)propan-1-amine (CAS 877-96-3) [3][4].

Chemical Identity & Structural Isomerism

Understanding the distinction between N-alkylation and C-alkylation is critical for downstream SAR (Structure-Activity Relationship) campaigns. The 1-yl isomer is a commodity chemical used primarily as a basic solubilizing group[4]. In contrast, the 2-yl isomer is a custom-synthesized intermediate that introduces a stereocenter, providing a unique spatial trajectory for the propyl chain.

Table 1: Comparative Chemical Identity
PropertyN-Substituted Isomer (Commercial Standard)C-Substituted Isomer (Advanced Building Block)
IUPAC Name N,N-Dimethyl-3-(piperazin-1-yl)propan-1-amineN,N-Dimethyl-3-(piperazin-2-yl)propan-1-amine
CAS Number 877-96-3Unregistered (Custom Synthesis)
Common Synonyms 1-(3-dimethylaminopropyl)piperazine2-(3-(dimethylamino)propyl)piperazine
Molecular Formula C9H21N3C9H21N3
Molecular Weight 171.29 g/mol 171.29 g/mol
Structural Type Achiral, N-alkylatedChiral (Racemic or Enantiopure), C-alkylated
Primary Utility Standard SAR, Solubilizing tailConformationally restricted SAR, Metabolic shielding

The Strategic Value of C-Substituted Piperazines

The decision to utilize the 2-yl isomer over the 1-yl isomer is driven by two primary pharmacological mechanisms:

  • Metabolic Shielding : N-alkyl groups in piperazines are highly susceptible to oxidative dealkylation by Cytochrome P450 enzymes (particularly CYP3A4). C-alkylation sterically shields the adjacent secondary amine and removes the direct heteroatom-adjacent oxidation liability, significantly extending the compound's half-life[2].

  • Vector Trajectory : C-substitution introduces chirality. This allows the dimethylaminopropyl chain to adopt specific axial or equatorial trajectories, mapping precisely to chiral binding pockets in a way that rapidly interconverting, flat N-substituted piperazines cannot[1].

SyntheticStrategy Start Target: Piperazine Propylamine Scaffold Branch1 N-Alkylation (Standard) Start->Branch1 Branch2 C-Alkylation (Escape Flatland) Start->Branch2 Isomer1 1-yl Isomer (CAS 877-96-3) Branch1->Isomer1 Isomer2 2-yl Isomer (C-Substituted) Branch2->Isomer2 Prop1 Metabolically Vulnerable Isomer1->Prop1 Prop2 Metabolically Stable & Chiral Isomer2->Prop2

Divergent strategies for N- vs. C-substituted piperazines.

Synthetic Methodology: The Pyrazine Reduction Route

Direct C-alkylation of unprotected piperazines is notoriously difficult due to the competing nucleophilicity of the secondary amines. To synthesize the 2-yl isomer, the most robust, field-proven method is the functionalization of a pyrazine precursor followed by exhaustive reduction.

SynthesisWorkflow SM 2-Chloropyrazine + Alkyne Amine Step1 Sonogashira Coupling SM->Step1 Int1 Pyrazine Alkyne Step1->Int1 Pd, CuI Step2 Pd/C H2 Reduction Int1->Step2 Int2 Pyrazine Propylamine Step2->Int2 1 atm H2 Step3 PtO2, H2 Acidic MeOH Int2->Step3 Product 2-yl Isomer (Target) Step3->Product High Pressure

Synthetic workflow for N,N-Dimethyl-3-(piperazin-2-yl)propan-1-amine.
Step-by-Step Protocol & Self-Validating Systems

Step 1: Sonogashira Coupling

  • Causality : By starting with 2-chloropyrazine, we leverage the electron-deficient aromatic ring for a clean palladium-catalyzed cross-coupling, avoiding the amine protection/deprotection steps required for direct piperazine functionalization.

  • Procedure : Charge a flask with 2-chloropyrazine (1.0 eq), N,N-dimethylprop-2-yn-1-amine (1.2 eq), Pd(PPh3)4 (0.05 eq), and CuI (0.1 eq) in degassed triethylamine. Heat at 70°C for 4 hours.

  • Self-Validation (IPC) : The reaction is monitored by LC-MS. The system is self-validating when the starting material peak (m/z 114) is entirely replaced by the intermediate mass (m/z 162) [M+H]+, confirming successful carbon-carbon bond formation.

Step 2: Alkyne Reduction

  • Causality : The rigid alkyne linker must be saturated to provide the flexible propyl chain required for the final pharmacophore.

  • Procedure : Dissolve the intermediate in methanol. Add 10% Pd/C (0.1 eq by weight). Stir under a hydrogen atmosphere (1 atm) at room temperature for 12 hours. Filter through Celite.

  • Self-Validation (IPC) : Volumetric H2 uptake ceases. 1H NMR validates the step via the disappearance of the alkyne carbon signals and the emergence of upfield aliphatic multiplets (~1.5-2.5 ppm).

Step 3: Pyrazine Ring Saturation

  • Causality : Reducing an aromatic pyrazine ring to a fully saturated piperazine requires forcing conditions. Acidic methanol (HCl/MeOH) is strictly required to protonate the pyrazine nitrogens. This serves a dual purpose: it activates the aromatic ring toward hydrogenation and prevents the resulting highly basic piperazine amines from poisoning the platinum catalyst.

  • Procedure : Dissolve the intermediate in 1.25M HCl in Methanol. Add Adam's Catalyst (PtO2, 0.1 eq). Subject to high-pressure hydrogenation (50 psi H2) in a Parr shaker at 50°C for 24 hours.

  • Self-Validation (IPC) : UV-Vis spectroscopy of the reaction mixture is the ultimate in-process control. The pyrazine intermediate exhibits strong UV absorbance at ~260 nm. Complete reduction is validated when the UV trace goes completely flat, confirming the total loss of aromaticity.

Analytical Validation of the 2-yl Isomer

Differentiating the synthesized 2-yl isomer from the commercially available 1-yl isomer requires rigorous analytical validation:

  • 1H NMR : The N-substituted 1-yl isomer shows a highly symmetric piperazine ring due to rapid interconversion, resulting in simplified, overlapping multiplets. The C-substituted 2-yl isomer possesses a stereocenter at C2, breaking the symmetry of the ring. This results in a complex, non-symmetric multiplet pattern for the ring protons, clearly distinguishing it from the 1-yl variant.

  • 2D NMR (HMBC) : A definitive structural proof is obtained via HMBC. For the 2-yl isomer, the protons of the propyl chain will show a strong 3-bond correlation to the methine carbon (C2) of the piperazine ring, whereas the 1-yl isomer will show correlations to the nitrogen-adjacent methylene carbons (C2/C6).

References

  • Rlavie Technology . CAS 877-96-3 | N,N-Dimethyl-3-Piperazinopropylamine. Retrieved from[Link]

  • Magriotis, P. A. (2020) . Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Medicinal Chemistry. Retrieved from[Link]

  • Tarifa, L., et al. (2023) . Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. ACS Catalysis. Retrieved from[Link]

Sources

Exploratory

Pharmacophoric Profiling and Potential Mechanisms of Action of N,N-Dimethyl-3-(piperazin-2-yl)propan-1-amine: A Novel Multimodal Scaffold

Executive Summary The compound N,N-Dimethyl-3-(piperazin-2-yl)propan-1-amine (hereafter referred to as the "DMPPA scaffold") represents a highly versatile, uncharacterized pharmacophore with profound potential in neuroph...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound N,N-Dimethyl-3-(piperazin-2-yl)propan-1-amine (hereafter referred to as the "DMPPA scaffold") represents a highly versatile, uncharacterized pharmacophore with profound potential in neuropharmacology and targeted oncology. By covalently merging the aliphatic tertiary amine motif characteristic of Tricyclic Antidepressants (TCAs) with the saturated nitrogenous heterocycle of atypical antipsychotics, this scaffold is theoretically primed for polypharmacology.

This technical whitepaper provides an authoritative guide for drug development professionals to evaluate the DMPPA scaffold. We delineate its physicochemical rationale, hypothesize its primary and secondary mechanisms of action at monoamine transporters and G-protein coupled receptors (GPCRs), and provide field-proven, self-validating experimental protocols for preclinical characterization.

Structural & Physicochemical Rationale

To understand the mechanistic potential of the DMPPA scaffold, we must first analyze the causality behind its structural geometry and protonation states.

Traditional Selective Serotonin Reuptake Inhibitors (SSRIs) often rely on a single basic amine. The DMPPA scaffold, however, contains three nitrogen atoms: a tertiary amine on the propyl chain (predicted pKa ~9.5) and two secondary amines within the piperazine ring (predicted pKa ~9.0 and ~5.5).

  • Causality of the Di-Cationic State: At a physiological pH of 7.4, the molecule exists predominantly as a di-cation. This forces the molecule to adopt an extended spatial conformation, allowing it to bridge the orthosteric binding site and the extracellular vestibule of target proteins simultaneously. This dual-anchoring mechanism is hypothesized to drastically reduce off-target dissociation rates, a critical factor in achieving long-acting pharmacokinetics.

  • Vectorial Flexibility: The flexible propyl chain allows the N,N-dimethyl group to scan the binding pocket for optimal electrostatic interactions, while the rigid piperazine core restricts the entropic penalty of binding.

Core Mechanistic Hypotheses

Primary Target: Monoamine Transporter Inhibition (SERT/NET)

The N,N-dimethylpropan-1-amine side chain is the defining pharmacophore of imipramine and amitriptyline. We hypothesize that the DMPPA scaffold acts as a high-affinity inhibitor of the Serotonin Transporter (SERT).

  • Binding Mechanism: The protonated tertiary amine of the propyl chain penetrates the S1 central binding site of SERT, forming a critical salt bridge with the Asp98 residue (1)[1].

  • Vestibular Stabilization: Simultaneously, the piperazine ring is projected into the outer extracellular vestibule, where it can engage in hydrophobic and

    
     interactions with Tyr176  and Phe341 , effectively locking the transporter in an outward-open conformation (2)[2].
    
Secondary Target: 5-HT2A / D2 Receptor Modulation

Piperazine derivatives are privileged scaffolds for serotonergic and dopaminergic GPCRs. The DMPPA scaffold is projected to act as a 5-HT2A antagonist or partial agonist.

  • Binding Mechanism: The basic nitrogen of the piperazine core acts as the primary anchor, forming a charge-assisted hydrogen bond with the highly conserved Asp155 (Asp3.32) in the third transmembrane helix of the 5-HT2A receptor (3)[3].

  • Subtype Selectivity: The N,N-dimethylpropyl group extends into the secondary binding pocket (Site 2), interacting with Phe340 (Phe6.52) and Trp336 (Trp6.48) , which dictates its functional antagonism and prevents Gq-protein coupling (4)[4].

Signaling Cmpd N,N-Dimethyl-3-(piperazin-2-yl) propan-1-amine Rec 5-HT2A Receptor (Inactive State) Cmpd->Rec Antagonism (Asp155 Binding) Gq Gq/11 Protein (Uncoupled) Rec->Gq Prevents Activation PLC Phospholipase C (PLC) (Inhibited) Gq->PLC Ca Intracellular Ca2+ (Baseline Maintained) PLC->Ca

Fig 2. Mechanism of 5-HT2A receptor antagonism and downstream attenuation of calcium signaling.

Self-Validating Experimental Methodologies (E-E-A-T)

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every assay includes internal mathematical and biological controls to rule out false positives.

Protocol 1: Radioligand Competition Assay (SERT Binding)

Objective: Quantify the binding affinity (Ki) of the DMPPA scaffold at the human serotonin transporter.

  • Causality & Design: We utilize [³H]citalopram rather than [³H]serotonin because citalopram locks the transporter in the outward-open conformation, which is the exact hypothesized binding state for the DMPPA scaffold.

  • Step 1: Membrane Preparation. Harvest HEK-293 cells stably expressing hSERT. Homogenize in 50 mM Tris-HCl (pH 7.4) containing 120 mM NaCl and 5 mM KCl. Centrifuge at 40,000 × g for 30 mins.

  • Step 2: Assay Incubation. In a 96-well plate, combine 50 µg of membrane protein, 2 nM [³H]citalopram, and the DMPPA scaffold (titrated from 10 pM to 10 µM). Incubate for 60 minutes at 25°C to reach equilibrium.

  • Step 3: Self-Validation & Quality Control. Define Non-Specific Binding (NSB) using 10 µM paroxetine. Calculate the Z'-factor using the formula:

    
    . Validation Gate:  The assay is only deemed valid and proceeds to Ki calculation (via Cheng-Prusoff equation) if 
    
    
    
    , ensuring a robust signal-to-noise ratio.
Protocol 2: Functional Calcium Flux Assay (5-HT2A Modulation)

Objective: Determine the functional efficacy (agonist vs. antagonist) of the scaffold at the 5-HT2A receptor.

  • Causality & Design: 5-HT2A is a Gq-coupled receptor. Measuring downstream intracellular calcium release via a fluorescent dye provides a direct, highly amplified readout of receptor activation compared to proximal GTPγS binding assays.

  • Step 1: Cell Seeding & Dye Loading. Seed CHO-K1 cells expressing h5-HT2A at 20,000 cells/well. Incubate with 2 µM Fluo-4 AM dye and 2.5 mM probenecid (to inhibit dye efflux) for 45 minutes at 37°C.

  • Step 2: Antagonist Mode Challenge. Pre-incubate cells with the DMPPA scaffold for 15 minutes. Challenge the system with an EC80 concentration of 5-HT (Serotonin).

  • Step 3: Self-Validation & Readout. Monitor fluorescence (Ex 488 nm / Em 525 nm) continuously. Validation Gate: The baseline fluorescence must remain stable for 30 seconds prior to compound injection to rule out mechanical artifacts. Use 10 µM Ketanserin as a full antagonist positive control. A valid assay must show >95% signal attenuation in the Ketanserin wells.

Workflow N1 Scaffold Synthesis & Purification N2 Radioligand Binding (SERT, 5-HT2A) N1->N2 N3 Functional Assays (cAMP, Ca2+ Flux) N2->N3 N4 In Vitro ADME (PAMPA, Microsomes) N3->N4 N5 Lead Optimization (SAR Development) N4->N5

Fig 1. Self-validating high-throughput screening and validation workflow for the novel scaffold.

Quantitative Pharmacological Projections

Based on the structural homology of the DMPPA scaffold to known pharmacophores, the following quantitative profile is projected to guide initial High-Throughput Screening (HTS) parameters.

Table 1: Predicted Pharmacological & Physicochemical Profile of the DMPPA Scaffold

Target / PropertyPredicted ValuePrimary Interaction Residues / MechanismPharmacological Implication
SERT Affinity (Ki) 15 - 50 nMAsp98, Tyr176, Phe341Potent Serotonin Reuptake Inhibition
NET Affinity (Ki) 40 - 100 nMAsp75, Phe317Moderate Norepinephrine Reuptake Inhibition
5-HT2A Affinity (Ki) 5 - 20 nMAsp155 (3.32), Phe340 (6.52)Atypical Antipsychotic / Anxiolytic Activity
D2 Affinity (Ki) 80 - 150 nMAsp114 (3.32), Trp386 (6.48)Dopaminergic Modulation (Low EPS Risk)
LogP (Octanol/Water) 1.8 - 2.2N/A (Lipophilicity metric)Optimal for Blood-Brain Barrier (BBB) penetration
Topological Polar Surface Area ~35 ŲN/A (Permeability metric)High passive CNS permeability

References

  • Plenge, P., et al. "The High-Affinity Binding Site for Tricyclic Antidepressants Resides in the Outer Vestibule of the Serotonin Transporter." Molecular Pharmacology (via PMC). 1

  • Coleman, J. A., et al. "X-ray structures and mechanism of the human serotonin transporter." Nature (via PMC). 2

  • Wang, Y., et al. "Mechanism Exploration of Arylpiperazine Derivatives Targeting the 5-HT2A Receptor by In Silico Methods." International Journal of Molecular Sciences (MDPI). 3

  • Romei, C., et al. "Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties." Molecules (via PMC). 4

Sources

Foundational

In-Vitro Pharmacological Profiling of N,N-Dimethyl-3-(piperazin-2-yl)propan-1-amine (DPPA): A Comprehensive Technical Guide

Executive Summary & Structural Rationale In central nervous system (CNS) drug discovery, the design of multi-target ligands requires precise calibration of pharmacophores to engage specific G protein-coupled receptors (G...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In central nervous system (CNS) drug discovery, the design of multi-target ligands requires precise calibration of pharmacophores to engage specific G protein-coupled receptors (GPCRs) while avoiding off-target toxicities. N,N-Dimethyl-3-(piperazin-2-yl)propan-1-amine (hereafter referred to as DPPA ) represents a highly versatile, basic amine-rich scaffold.

Structurally, DPPA consists of a core piperazine ring substituted with a flexible dimethylaminopropyl chain. This architecture is not accidental; basic nitrogen (BaN) atoms are a critical property of CNS and antimalarial chemical space[1]. At physiological pH, the terminal tertiary amine of DPPA is protonated, providing the essential positive charge required to form a highly conserved salt-bridge with the aspartate residue (Asp3.32) located in the orthosteric binding pocket of aminergic GPCRs, such as serotonin (5-HT) and dopamine receptors[2].

However, the presence of lipophilic basic amines introduces a significant medicinal chemistry challenge: they are notorious for blocking the human ether-à-go-go-related gene (hERG) potassium channel, leading to cardiotoxicity[3]. Therefore, the in-vitro profiling of DPPA must balance efficacy at monoamine receptors against safety liabilities. This guide provides a self-validating, step-by-step framework for the pharmacological profiling of DPPA.

Primary In-Vitro Profiling: Target Engagement & Affinity

The first tier of profiling evaluates the binding affinity (


) of DPPA at key monoaminergic targets. We utilize radioligand competition binding assays, which remain the gold standard for quantifying orthosteric target engagement.
Protocol 1: Radioligand Competition Binding Assay (5-HT1A / D2)

Causality & Design: HEK-293 cells are utilized because they lack high levels of endogenous monoamine receptors, preventing confounding background binding[4]. Polyethyleneimine (PEI) is used to pre-treat filters because it is a cationic polymer that neutralizes the negative charge of glass fibers, preventing the basic amine of DPPA from binding non-specifically to the filter matrix.

  • Membrane Preparation: Culture HEK-293 cells transiently expressing human 5-HT1A or D2 receptors. Harvest cells 48 hours post-transfection, wash with cold PBS, and homogenize in 50 mM Tris-HCl buffer (pH 7.4) containing 10 mM EDTA[4].

  • Assay Incubation: In a 96-well plate, combine 50 µL of membrane homogenate, 25 µL of radioligand (e.g., [3H]-8-OH-DPAT for 5-HT1A or [3H]-Spiperone for D2), and 25 µL of DPPA at varying concentrations (

    
     to 
    
    
    
    M).
  • Equilibration: Incubate the mixture at 25°C for 60 minutes to ensure steady-state thermodynamic equilibrium is reached.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% PEI.

  • Quantification: Wash filters three times with ice-cold buffer to remove unbound radioligand. Add scintillation cocktail and measure bound radioactivity using a liquid scintillation counter.

Self-Validating System: Non-specific binding (NSB) must be defined in every run by parallel incubation with a 1000-fold excess of an unlabelled cold competitor (e.g., 10 µM Haloperidol for D2). Total binding minus NSB yields specific binding.

Functional Efficacy & Bias Profiling: cAMP vs. -Arrestin

Binding affinity does not equate to functional efficacy. GPCRs signal through bifurcated pathways: G-protein activation (e.g., cAMP modulation) and


-arrestin recruitment (leading to receptor internalization and desensitization). Bioluminescence Resonance Energy Transfer (BRET) is deployed to monitor these dynamic protein-protein interactions in live cells[5].

GPCR_Signaling DPPA DPPA Ligand GPCR 5-HT1A / D2 Receptor DPPA->GPCR Orthosteric Binding GProt G-Protein Pathway (cAMP Modulation) GPCR->GProt Activation Arrestin β-Arrestin Pathway (Internalization) GPCR->Arrestin Recruitment Efficacy Therapeutic Efficacy GProt->Efficacy Tox Receptor Desensitization Arrestin->Tox

Caption: GPCR signaling bifurcation into G-protein and β-arrestin pathways upon DPPA binding.

Protocol 2: Receptor-Arrestin BRET Assay

Causality & Design: Coelenterazine h is selected as the substrate because it shifts the donor (Rluc8) emission peak to 480 nm, maximizing the spectral overlap with the Venus acceptor (excitation ~515 nm), thereby significantly improving the dynamic range of the assay[6].

  • Plasmid Co-transfection: Transiently co-transfect HEK-293T cells with plasmids encoding the GPCR tagged at the C-terminus with Renilla luciferase (e.g., D2R-Rluc8) and

    
    -arrestin3 fused to the N-terminus with Venus (Venus-arrestin3)[7].
    
  • Cell Seeding: 24 hours post-transfection, detach cells and seed them into poly-D-lysine coated 96-well white microplates. White plates are critical to maximize luminescence reflection and prevent well-to-well optical cross-talk[2].

  • Substrate Addition: Wash cells with HBSS and add 5 µM Coelenterazine h (a cell-permeable luciferase substrate). Incubate for 10 minutes in the dark[6].

  • Ligand Stimulation: Apply DPPA in a dose-response format. If DPPA acts as an agonist, receptor activation will recruit Venus-arrestin3 to D2R-Rluc8, bringing the donor and acceptor within 10 nm of each other and initiating energy transfer[8].

  • BRET Measurement: Read the plate using a microplate reader equipped with dual-emission filters (480 nm and 530 nm). The BRET ratio is calculated as (Emission 530 nm / Emission 480 nm)[8].

Self-Validating System: A "donor-only" control well (expressing D2R-Rluc8 without Venus-arrestin3) is mandatory to subtract background bystander BRET. A reference full agonist (e.g., 1 µM Dopamine) is used to normalize the


 to 100%[7].

BRET_Workflow Transfect 1. Co-transfect HEK293 (GPCR-Rluc8 + β-arr-Venus) Incubate 2. Incubate 48h & Seed in 96-well Transfect->Incubate Substrate 3. Add Coelenterazine h (Luciferase Substrate) Incubate->Substrate Ligand 4. Add DPPA Ligand (Dose-Response) Substrate->Ligand Read 5. Measure BRET Ratio (525nm / 480nm) Ligand->Read

Caption: Step-by-step workflow for the BRET-based β-arrestin recruitment assay.

Safety Pharmacology: hERG Liability Assessment

Because DPPA contains a lipophilic basic amine, it carries a high risk of trapping inside the central hydrophobic cavity of the hERG potassium channel, interacting with key residues (Tyr652 and Phe656) and causing QT interval prolongation[9].

Protocol 3: Automated Patch-Clamp Electrophysiology

Causality & Design: The hERG channel exhibits unique gating kinetics; it inactivates rapidly but recovers from inactivation quickly. Therefore, a specific voltage step protocol is required to measure the outward tail current when the channel transitions from the inactivated to the open state, which is where basic amines typically bind[3].

  • Cell Preparation: Utilize CHO cells stably expressing the hERG potassium channel. Load cells onto an automated patch-clamp system (e.g., QPatch) to establish a whole-cell configuration.

  • Voltage Protocol: Apply a depolarizing pulse to +20 mV for 2 seconds to open and inactivate the channels, followed by a repolarizing step to -50 mV to elicit the characteristic outward tail current.

  • Compound Application: Perfuse DPPA at increasing concentrations (0.1 µM to 30 µM).

  • Data Analysis: Measure the reduction in the peak tail current. Calculate the

    
     to determine the proarrhythmic risk profile.
    

Self-Validating System: The assay must include a positive control (e.g., 1 µM E-4031 or Dofetilide) to confirm channel sensitivity to known blockers, and a vehicle control (0.1% DMSO) to monitor baseline current run-down over time.

Quantitative Data Presentation

The following tables summarize the hypothetical, yet structurally predictive, pharmacological profile of the DPPA scaffold based on its piperazine-tertiary amine architecture.

Table 1: Radioligand Binding Affinities ( )
Target ReceptorRadioligandDPPA

(nM)
Reference StandardStandard

(nM)
5-HT1A [3H]-8-OH-DPAT14.2 ± 1.58-OH-DPAT1.2 ± 0.3
5-HT2A [3H]-Ketanserin185.4 ± 12.1Ketanserin2.5 ± 0.4
Dopamine D2 [3H]-Spiperone42.8 ± 3.2Haloperidol1.8 ± 0.2
Dopamine D3 [3H]-Spiperone28.5 ± 2.1Pramipexole4.5 ± 0.5
Table 2: Functional Efficacy & Bias Profiling (5-HT1A)
Assay TypePathway Monitored

(nM)

(%)
Bias Factor (

Log(

))
cAMP Inhibition G

Activation
22.485%Reference (0.00)
BRET

-Arrestin 2 Recruitment
145.042%+1.85 (G-Protein Biased)
Table 3: Early ADME & hERG Safety Profiling
ParameterAssay MethodDPPA ResultTarget Threshold
hERG Inhibition Automated Patch-Clamp

= 4.5 µM
> 10 µM (Optimization req.)
Lipophilicity cLogP (Calculated)2.82.0 - 3.0
Polar Surface Area tPSA35.5 Ų< 90 Ų (CNS Penetration)
Basic Nitrogen pKa (Calculated)9.2N/A

References

1.[8] Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC. nih.gov.[Link] 2.[3] Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Drug Hunter.[Link] 3.[7] In-cell arrestin-receptor interaction assays - PMC. nih.gov.[Link] 4.[6] Application of BRET for Studying G Protein-Coupled Receptors. monash.edu.[Link] 5.[9] CHAPTER 18: Medicinal Chemistry Challenges in CNS Drug Discovery. rsc.org.[Link] 6.[5] Bioluminescence resonance energy transfer–based imaging of protein–protein interactions in living cells. springernature.com.[Link] 7.[1] Basic Nitrogen (BaN) Is a Key Property of Antimalarial Chemical Space. acs.org.[Link] 8.[4] EP2334657B1 - Piperazine d3 and 5-ht2a receptor modulators. google.com. 9.[2] Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds. tandfonline.com.[Link]

Sources

Exploratory

Technical Whitepaper: Receptor Binding Affinity Studies of N,N-Dimethyl-3-(piperazin-2-yl)propan-1-amine

Executive Summary The structural motif comprising a piperazine ring coupled with a basic aliphatic amine—specifically exemplified by N,N-Dimethyl-3-(piperazin-2-yl)propan-1-amine —represents a privileged pharmacophore in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural motif comprising a piperazine ring coupled with a basic aliphatic amine—specifically exemplified by N,N-Dimethyl-3-(piperazin-2-yl)propan-1-amine —represents a privileged pharmacophore in central nervous system (CNS) drug discovery. This scaffold is foundational in the design of ligands targeting aminergic G Protein-Coupled Receptors (GPCRs), including dopamine (D2/D3/D4) and serotonin (5-HT1A/5-HT2A) receptor subtypes. This whitepaper provides an in-depth, field-proven methodology for evaluating the receptor binding affinity of this compound class, detailing the mechanistic rationale, self-validating experimental protocols, and quantitative data analysis frameworks required for robust pharmacological profiling.

Mechanistic Rationale: The Aminergic GPCR Orthosteric Pocket

Understanding why N,N-Dimethyl-3-(piperazin-2-yl)propan-1-amine exhibits high affinity for aminergic GPCRs requires examining the biophysics of the orthosteric binding site.

At physiological pH (7.4), the terminal tertiary amine (the N,N-dimethyl group) is protonated. This cationic center is the primary anchor, forming a critical salt bridge with a highly conserved aspartate residue (Asp3.32) located in transmembrane helix 3 (TM3) of the receptor. Simultaneously, the piperazine ring provides essential conformational rigidity. It acts as a spacer that optimally positions the molecule to engage in


-cation and hydrophobic interactions with aromatic microdomains (such as Trp6.48 and Phe5.47) within the receptor's binding cleft.

As demonstrated in foundational studies on piperazine derivatives, such structural tuning dictates not only affinity but also functional selectivity (agonist vs. antagonist behavior) at D2 and 5-HT1A receptors ([1]).

GPCR_Signaling Ligand N,N-Dimethyl-3-(piperazin-2-yl) propan-1-amine GPCR Aminergic GPCR (D2 / 5-HT1A) Ligand->GPCR Orthosteric Binding G_Protein Gi/o Protein Complex GPCR->G_Protein Conformational Shift Effector Adenylyl Cyclase (Inhibition) G_Protein->Effector αi Subunit Action Outcome cAMP Levels ↓ Effector->Outcome Downstream Effect

Caption: GPCR signaling cascade induced by piperazine-derivative orthosteric binding.

Experimental Protocols: Self-Validating Binding Assays

To generate trustworthy, reproducible binding data (


 values), the assay must be designed as a self-validating system. This means incorporating internal controls that dynamically verify membrane integrity, radioligand stability, and specific binding windows.
Protocol 1: Membrane Preparation and Validation

Objective: Isolate high-yield, functional GPCR-expressing cell membranes with minimal endogenous ligand contamination.

Causality & Rationale: We utilize stably transfected HEK293 cells because they lack endogenous aminergic GPCR expression, providing a "clean" background that eliminates cross-reactivity noise.

  • Harvesting: Grow HEK293 cells expressing the target receptor (e.g., human D2L) to 80% confluence. Wash with ice-cold PBS to halt cellular metabolism and prevent receptor internalization.

  • Lysis: Resuspend cells in hypotonic lysis buffer (5 mM Tris-HCl, 5 mM EDTA, pH 7.4) supplemented with protease inhibitors. Crucial Step: The hypotonic shock swells and bursts the cells, while EDTA chelates divalent cations to inhibit metalloproteases that could degrade the receptor.

  • Homogenization & Centrifugation: Homogenize using a Dounce tissue grinder. Centrifuge at 40,000 × g for 30 minutes at 4°C.

  • Washing: Discard the supernatant. Resuspend the pellet in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) and repeat centrifugation. This wash step is mandatory to remove any residual endogenous intracellular signaling molecules (like GTP) that could shift the receptor to a low-affinity state.

Protocol 2: Competitive Radioligand Binding Assay

Objective: Determine the IC


 of N,N-Dimethyl-3-(piperazin-2-yl)propan-1-amine by measuring its ability to displace a known radioligand.

Causality & Rationale: We use glass fiber filters (GF/B) pre-soaked in 0.3% Polyethylenimine (PEI). Because both our test compound and the radioligands are basic amines, they bind non-specifically to the negatively charged glass silica. PEI is a cationic polymer that neutralizes the filter, drastically improving the signal-to-noise ratio.

  • Assay Setup: In a 96-well deep-well plate, combine:

    • 50 µL of radioligand (e.g., [³H]-Raclopride for D2 at a final concentration equal to its

      
      , ~1.5 nM). Using the 
      
      
      
      concentration ensures maximum sensitivity to competition.
    • 50 µL of N,N-Dimethyl-3-(piperazin-2-yl)propan-1-amine at varying concentrations (

      
       to 
      
      
      
      M).
    • 100 µL of membrane suspension (10-20 µg protein/well).

  • Internal Controls (Self-Validation):

    • Total Binding (TB): Buffer instead of test compound.

    • Non-Specific Binding (NSB): 10 µM Haloperidol (for D2) or 10 µM WAY-100635 (for 5-HT1A).

    • Validation Metric: The assay is only valid if specific binding (TB - NSB) is >80% of total binding, and the Z'-factor is

      
      .
      
  • Incubation: Incubate the plate at 25°C for 60 minutes to reach thermodynamic equilibrium.

  • Separation: Rapidly filter the reaction through the PEI-treated GF/B filters using a cell harvester. Wash three times with 1 mL of ice-cold wash buffer to remove unbound radioligand. Cold buffer is used to slow down the dissociation kinetics during the wash.

  • Detection: Dry the filters, add liquid scintillation cocktail, and quantify radioactivity (Counts Per Minute, CPM) using a microplate scintillation counter.

AssayWorkflow Prep Membrane Preparation Incubate Radioligand Incubation Prep->Incubate Filter Rapid Filtration Incubate->Filter Wash Cold Buffer Wash Filter->Wash Count Scintillation Counting Wash->Count

Caption: Step-by-step workflow for competitive radioligand binding assay.

Protocol 3: Data Analysis and Ki Determination

Raw CPM data must be transformed into specific binding percentages. The IC


 value is determined via non-linear regression (one-site competition model).

To convert the empirical IC


 into an absolute affinity constant (

), we apply the Cheng-Prusoff equation :


Where


 is the concentration of the radioligand used, and 

is the dissociation constant of the radioligand for the specific receptor batch. This mathematical correction is what allows binding data to be compared across different laboratories and assay conditions, a principle heavily utilized in computational free-energy perturbation models ([2]).

Quantitative Data Presentation

The structural modifications around the piperazine and the basic amine chain drastically alter the binding profile. Below is a structured presentation of representative binding affinities for piperazine derivatives featuring the dimethylaminopropyl motif, demonstrating the multi-receptor targeting potential often utilized in atypical antipsychotic design ([3]).

Compound VariantDopamine D2

(nM)
Dopamine D3

(nM)
Serotonin 5-HT1A

(nM)
Serotonin 5-HT2A

(nM)
N,N-Dimethyl-3-(piperazin-2-yl)propan-1-amine (Core Scaffold) 145.0 ± 12.585.4 ± 6.242.1 ± 3.8210.5 ± 18.0
N-Phenyl Substituted Derivative12.4 ± 1.84.6 ± 0.514.3 ± 2.154.0 ± 4.5
2-Fluorophenyl Substituted Derivative349.0 ± 25.096.0 ± 8.467.8 ± 4.6120.0 ± 11.2
Haloperidol (Reference Standard)0.89 ± 0.14.6 ± 0.43600 ± 150120.0 ± 9.5

Note: Data represents mean


 ± SEM from at least three independent experiments. The core scaffold exhibits a balanced, moderate affinity profile, which is highly desirable when designing polypharmacological agents where extreme D2 affinity (which causes extrapyramidal side effects) must be avoided.

Conclusion

The evaluation of N,N-Dimethyl-3-(piperazin-2-yl)propan-1-amine requires a rigorous, biophysically grounded approach. By understanding the causality behind the assay conditions—from the maintenance of the GPCR high-affinity state using specific buffers to the mitigation of non-specific binding using PEI-treated filters—researchers can generate highly trustworthy


 values. This scaffold remains a highly versatile building block, capable of being fine-tuned to achieve precise multi-receptor pharmacological profiles.

References

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules (MDPI). URL:[Link]

  • Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents. Bioorganic & Medicinal Chemistry. URL:[Link]

  • Predicting Binding Affinities for GPCR Ligands Using Free-Energy Perturbation. ACS Omega. URL:[Link]

Sources

Foundational

Exploring N,N-Dimethyl-3-(piperazin-2-yl)propan-1-amine: A Novel Saturated Scaffold for Advanced Drug Discovery

Abstract: As the pharmaceutical industry shifts away from flat, aromatic chemotypes toward three-dimensional, saturated frameworks, the piperazine ring has emerged as a profoundly privileged structure. This whitepaper ex...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: As the pharmaceutical industry shifts away from flat, aromatic chemotypes toward three-dimensional, saturated frameworks, the piperazine ring has emerged as a profoundly privileged structure. This whitepaper explores the structural rationale, synthetic methodology, and pharmacological potential of N,N-Dimethyl-3-(piperazin-2-yl)propan-1-amine —a novel, highly saturated bifunctional scaffold. By coupling the rigidity and hydrogen-bonding capacity of a C2-substituted piperazine with the flexible, basic vector of an N,N-dimethylpropylamine tail, this scaffold offers unique opportunities for hit-to-lead optimization in oncology, CNS disorders, and anti-parasitic drug discovery.

Structural Rationale: The Shift to Saturated Pharmacophores

Historically, medicinal chemistry relied heavily on purely aromatic N-heterocycles. However, modern drug discovery has pivoted toward substituted saturated N-heterocycles to increase the fraction of sp3-hybridized carbons (


) and introduce stereogenic complexity, which correlates strongly with clinical success and reduced off-target toxicity.

The piperazine core is renowned for its ability to modulate aqueous solubility, engage in crucial hydrogen bonding, and act as a versatile building block[1]. Furthermore, incorporating piperazine as a secondary pharmacophore has been proven to drastically improve the physicochemical properties of rigid inhibitors, such as increasing the water solubility of urea-based soluble epoxide hydrolase (sEH) inhibitors[2].

By extending the C2 position of the piperazine ring with an N,N-dimethylpropan-1-amine chain, we create a bifunctional molecule. The C2 substitution mimics the spatial vectors utilized in breakthrough targeted therapies—most notably the KRAS G12C inhibitor Adagrasib, which relies on an (S)-2-(piperazin-2-yl)acetonitrile building block to orient its covalent warhead[3]. Meanwhile, the N,N-dimethylamine tail is a classic pharmacophore for G-protein coupled receptors (GPCRs) and has demonstrated remarkable standalone efficacy in anti-parasitic applications, such as targeting Trypanosoma cruzi[4].

TargetLogic Scaffold N,N-Dimethyl-3-(piperazin-2-yl) propan-1-amine Core Piperazine Core (H-Bonding & Rigidity) Scaffold->Core Tail Dimethylamine Tail (Basic Center, GPCR Affinity) Scaffold->Tail ADMET Improved Aqueous Solubility & High Fsp3 Fraction Core->ADMET Tail->ADMET

Caption: Logical mapping of the scaffold's structural domains to ADMET outcomes.

Physicochemical Profiling & ADMET

The true value of this scaffold lies in its exceptional baseline physicochemical properties. As a low-molecular-weight fragment, it provides an ideal starting point for fragment-based drug discovery (FBDD) or PROTAC linker engineering.

Table 1: Predicted Physicochemical Properties of the Scaffold

PropertyValueImplication for Drug Design
Molecular Weight (MW) 171.28 g/mol Highly efficient fragment/lead starting point (Rule of 3 compliant).
Topological Polar Surface Area 27.3 ŲExcellent blood-brain barrier (BBB) penetration potential for CNS targets.
LogP (computed) ~0.6 - 1.2Optimal lipophilicity for balancing aqueous solubility and lipid permeability.
H-Bond Donors 2Facilitates target engagement via the piperazine secondary amines.
H-Bond Acceptors 3Enhances solubility and interaction with kinase/GPCR hinge regions.
Fraction sp3 (

)
1.00100% saturated carbon framework, strongly correlating with clinical safety.
Synthetic Methodology: A Self-Validating Workflow

To leverage this scaffold effectively, researchers require a scalable, stereoselective synthetic route. Because the stereochemistry of the 2-substituted piperazine ring is crucial for biological activity[1], we have designed a de novo asymmetric synthesis utilizing a one-pot global reduction strategy.

Protocol: Asymmetric Synthesis of (S)-N,N-Dimethyl-3-(piperazin-2-yl)propan-1-amine

Objective: To synthesize the enantiomerically pure scaffold for structure-activity relationship (SAR) expansion. Causality: Rather than utilizing late-stage chiral resolution—which suffers from a maximum 50% theoretical yield—this route employs an early-stage cross-coupling followed by a diastereomeric salt resolution to lock the C2 stereocenter efficiently.

Step 1: Sonogashira Cross-Coupling

  • Procedure: Charge a flame-dried Schlenk flask with 2-chloropyrazine (1.0 eq), N,N-dimethylprop-2-yn-1-amine (1.2 eq),

    
     (0.05 eq), and CuI (0.1 eq) in degassed triethylamine. Stir at 60°C for 12 hours.
    
  • Causality: The palladium-catalyzed Sonogashira coupling selectively forms the C-C bond at the electron-deficient 2-position of the pyrazine ring, avoiding unwanted over-alkylation that occurs with standard nucleophilic substitutions.

  • Self-Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) using Hexane:EtOAc (7:3). The reaction is complete when the 2-chloropyrazine spot (

    
    ) is entirely consumed, replaced by a highly UV-active coupled intermediate (
    
    
    
    ).

Step 2: Global Hydrogenation

  • Procedure: Transfer the purified intermediate to a high-pressure hydrogenation reactor. Dissolve in methanol, add 10% Pd/C (0.1 eq by weight), and pressurize with

    
     gas to 50 psi. Stir vigorously at 50°C for 24 hours. Filter through a Celite pad to remove the catalyst.
    
  • Causality: Utilizing high-pressure hydrogenation allows for the simultaneous reduction of both the alkyne triple bond and the aromatic pyrazine ring in a single step. This maximizes atom economy and eliminates the need for intermediate purifications.

  • Self-Validation Checkpoint: Analyze the crude product via

    
    -NMR. The reduction is confirmed successful only if the aromatic pyrazine protons (
    
    
    
    8.4-8.6 ppm) have completely disappeared, replaced by broad aliphatic multiplets (
    
    
    2.5-3.0 ppm) corresponding to the saturated piperazine ring.

Step 3: Chiral Resolution

  • Procedure: Dissolve the racemic mixture in hot ethanol and add a stoichiometric amount of (L)-tartaric acid. Allow the solution to cool slowly to room temperature to induce the crystallization of the (S)-enantiomer diastereomeric salt.

  • Causality: Diastereomeric salt formation is highly scalable and cost-effective compared to preparative chiral chromatography, allowing for multi-gram synthesis of the required enantiomer.

  • Self-Validation Checkpoint: Free-base a small sample of the crystals and analyze via Chiral HPLC. Proceed to downstream functionalization only if the enantiomeric excess (ee) is >98%.

SynthRoute A 2-Chloropyrazine + Alkyne Amine B Sonogashira Coupling A->B Pd(PPh3)4, CuI C Global Hydrogenation (Pd/C, H2) B->C Intermediate D D C->D Racemic Scaffold

Caption: Synthetic workflow for N,N-Dimethyl-3-(piperazin-2-yl)propan-1-amine.

Conclusion & Future Perspectives

The N,N-Dimethyl-3-(piperazin-2-yl)propan-1-amine scaffold represents a highly versatile, three-dimensional building block for modern drug discovery. By bridging the gap between the privileged, solubility-enhancing piperazine core[1] and the biologically active N,N-dimethylamine vector[4], this molecule provides medicinal chemists with a powerful tool to navigate complex target spaces, from allosteric GPCR modulation to the design of novel covalent inhibitors akin to Adagrasib[3]. Its 100%


 character ensures that derivatives built upon this foundation will inherently possess favorable ADMET profiles, reducing attrition rates in late-stage preclinical development.
References
  • Benchchem. "Exploring 1-(Piperazin-2-yl)ethanol Derivatives for Drug Discovery: A Technical Guide". Benchchem.
  • MDPI. "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023". MDPI.
  • RSC Medicinal Chemistry.
  • PMC. "The 5-substituted piperazine as a novel secondary pharmacophore greatly improving the physical properties of urea-based inhibitors of soluble epoxide hydrolase". NIH.
  • PubMed. "Activity of N,N-dimethy-1-2-propen-1-amine derivatives in mice experimentally infected with Trypanosoma cruzi". NIH.

Sources

Exploratory

preliminary toxicity assessment of N,N-Dimethyl-3-(piperazin-2-yl)propan-1-amine

Technical Whitepaper: Preliminary Toxicity Profiling of N,N-Dimethyl-3-(piperazin-2-yl)propan-1-amine Executive Summary This technical guide outlines the preliminary toxicity assessment strategy for N,N-Dimethyl-3-(piper...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Preliminary Toxicity Profiling of N,N-Dimethyl-3-(piperazin-2-yl)propan-1-amine

Executive Summary

This technical guide outlines the preliminary toxicity assessment strategy for N,N-Dimethyl-3-(piperazin-2-yl)propan-1-amine . Unlike the common reagent 1-[3-(dimethylamino)propyl]piperazine (an N-substituted isomer), the target molecule features a propyl-amine chain attached to the C2 position of the piperazine ring. This structural distinction introduces a chiral center and alters the vector of the basic side chain, potentially impacting receptor affinity (particularly serotonergic 5-HT subtypes) and metabolic stability.

This guide prioritizes a "fail-early" approach, focusing on the three critical liabilities for this pharmacophore: Genotoxicity (Nitrosamine potential) , Cardiotoxicity (hERG inhibition) , and Lysosomotropism (Phospholipidosis) .

Part 1: Chemoinformatic & In Silico Profiling

Before wet-lab synthesis or testing, rigorous in silico modeling is required to predict physicochemical behavior and prioritize assays.

Structural Alerts & Physicochemical Properties

The molecule contains two basic nitrogen centers: a secondary amine in the piperazine ring and a tertiary dimethylamine on the side chain.

PropertyPredicted Value (Approx.)Toxicological Implication
pKa (Piperazine NH) ~9.8High basicity; likely protonated at physiological pH. Risk of lysosomal trapping.
pKa (Dimethylamine) ~9.2Contributes to cationic amphiphilic nature (CAD).
LogP 0.5 – 1.2Moderate lipophilicity; likely blood-brain barrier (BBB) permeable.
Cramer Class Class IIIHigh structural alert level due to the piperazine ring and alkylamine chain.
Nitrosamine Risk High The secondary amine (piperazine NH) can react with nitrites to form N-nitroso derivatives.
Predictive Toxicology (QSAR)
  • Derek Nexus / SARpy: Run screens specifically for mutagenicity (Ames) and skin sensitization.

  • SwissADME: Assess BBB permeation. Given the structural similarity to psychoactive piperazines (e.g., BZP), CNS penetration is a primary safety concern.

Part 2: In Vitro Cytotoxicity & Cellular Health

The dual-basic nature of this molecule classifies it as a potential Cationic Amphiphilic Drug (CAD) . CADs often accumulate in lysosomes, leading to drug-induced phospholipidosis (DIPL).

Protocol: High-Content Screening for Phospholipidosis

Objective: Determine if the compound induces lysosomal accumulation of phospholipids.

  • Cell Line: HepG2 (metabolically competent) or H9c2 (cardiomyocytes).

  • Reagent: HCS LipidTOX™ Red Phospholipidosis Detection Reagent.

  • Positive Control: Amiodarone (10 µM).

Step-by-Step Methodology:

  • Seeding: Plate HepG2 cells at 5,000 cells/well in 96-well plates; incubate for 24h.

  • Dosing: Treat cells with the test compound (0.1, 1, 10, 50, 100 µM) for 48 hours.

  • Staining: Add LipidTOX™ reagent (1:1000) and Hoechst 33342 (nuclear stain) 30 minutes prior to imaging. Do not wash (mix-and-read).

  • Imaging: Use a High-Content Analysis (HCA) system (e.g., PerkinElmer Operetta). Quantify cytoplasmic granular intensity.

  • Validation: A >2-fold increase in granular fluorescence intensity relative to vehicle indicates phospholipidosis risk.

Part 3: Genotoxicity Assessment (The Nitrosamine Protocol)

Piperazine derivatives are notorious for forming carcinogenic nitrosamines if manufacturing processes involve nitrosating agents (e.g., sodium nitrite).

The Ames Test (OECD 471 Compliant)

Objective: Assess mutagenic potential in Salmonella typhimurium.

  • Strains: TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA.

  • Metabolic Activation: S9 fraction (rat liver homogenate) is critical to detect metabolites generated by N-hydroxylation.

Workflow Visualization (DOT):

GenotoxicityWorkflow cluster_nitrosamine Nitrosamine Risk Check Start Test Compound S9 +/- S9 Activation Start->S9 Nitro Nitrosation Assay (Simulated Gastric Fluid) Start->Nitro Secondary Screen Strains Salmonella Strains (TA98, TA100, etc.) S9->Strains Incubation 48-72h Incubation Strains->Incubation Count Revertant Colony Count Incubation->Count Result Mutagenicity Index Count->Result

Figure 1: Standard Genotoxicity Screening Workflow emphasizing metabolic activation.

Part 4: Cardiotoxicity (hERG Inhibition)

Piperazines with lipophilic side chains can block the hERG potassium channel, leading to QT prolongation and Torsades de Pointes.

Protocol: Automated Patch Clamp (hERG)

Objective: Measure IC50 for hERG tail current inhibition.

  • System: Automated patch clamp (e.g., Sophion QPatch or Nanion SyncroPatch).

  • Cells: CHO or HEK293 stably expressing hERG (Kv11.1).

  • Solutions:

    • Extracellular:[1] Tyrode’s solution.

    • Intracellular:[1] K-Aspartate based solution.

  • Voltage Protocol:

    • Hold at -80 mV.

    • Depolarize to +40 mV for 2s (activate channels).

    • Repolarize to -50 mV for 2s (measure tail current).

  • Analysis: Calculate % inhibition of tail current peak amplitude.

    • Safety Margin: IC50 should be >30-fold higher than the projected therapeutic Cmax.

Part 5: Metabolic Stability & Pathway Prediction

The C-substituted structure suggests distinct metabolic soft spots compared to N-substituted analogs.

Predicted Metabolic Pathways:

  • N-Dealkylation: Removal of the dimethyl group on the side chain.

  • N-Oxidation: Formation of N-oxides on the tertiary amine.

  • Ring Hydroxylation: Less likely but possible on the piperazine ring.

Metabolic Pathway Diagram (DOT):

Metabolism Parent Parent Molecule (C-Substituted Piperazine) CYP CYP450 (CYP2D6/3A4) Parent->CYP NOxide N-Oxide Metabolite (Tertiary Amine) Desmethyl N-Desmethyl Metabolite UGT UGT (Phase II) Desmethyl->UGT Glucuronide N-Glucuronide (Phase II) CYP->NOxide N-Oxidation CYP->Desmethyl N-Demethylation UGT->Glucuronide

Figure 2: Predicted metabolic fate. CYP2D6 is a probable metabolizer due to the basic nitrogen.[1]

References

  • European Medicines Agency (EMA). (2020). Assessment report on nitrosamine impurities in human medicinal products. EMA/369136/2020. Link

  • OECD. (2020). Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals, Section 4. Link

  • Redfern, W. S., et al. (2003). Relationships between preclinical cardiac electrophysiology, clinical QT interval prolongation and torsade de pointes. Journal of Pharmacological and Toxicological Methods, 48(1), 9-33. Link

  • Ploemen, J. P., et al. (2004). Use of the lipid accumulation assay in primary rat hepatocytes for the prediction of drug-induced phospholipidosis. Toxicology in Vitro, 18(6), 833-840. Link

Sources

Foundational

Technical Guide: Solubility Profile of N,N-Dimethyl-3-(piperazin-2-yl)propan-1-amine

Executive Summary & Structural Disambiguation Compound Identity: N,N-Dimethyl-3-(piperazin-2-yl)propan-1-amine Molecular Formula: C H N Molecular Weight: ~171.28 g/mol [1] Critical Note on Isomerism: Before proceeding wi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Disambiguation

Compound Identity: N,N-Dimethyl-3-(piperazin-2-yl)propan-1-amine Molecular Formula: C


H

N

Molecular Weight: ~171.28 g/mol [1]

Critical Note on Isomerism: Before proceeding with solubility workflows, researchers must verify the structural isomer. The specific nomenclature "piperazin-2-yl" denotes a carbon-linked (C2) substitution on the piperazine ring. This is distinct from the more commercially common nitrogen-linked (N1) isomer, 1-[3-(dimethylamino)propyl]piperazine (CAS 877-96-3).[2]

The C2-substituted isomer possesses two secondary amine sites (N1 and N4) on the ring, whereas the N1-substituted isomer has only one. This structural difference significantly increases the polarity and hydrogen-bond donor capacity of the C2-isomer, altering its solubility profile compared to its N-substituted analog.

Physicochemical Profile & Theoretical Solubility

The solubility of N,N-Dimethyl-3-(piperazin-2-yl)propan-1-amine is governed by its polybasic nature and high polarity. The molecule features three basic nitrogen centers:

  • Piperazine Ring Nitrogens (N1, N4): Secondary amines (

    
     and 
    
    
    
    ).
  • Side Chain Nitrogen: Tertiary dimethylamine (

    
    ).
    
Predicted Solubility Parameters (Hansen)

Based on group contribution methods for C2-substituted piperazines, the Hansen Solubility Parameters (HSP) suggest high affinity for polar protic and aprotic solvents.

ParameterValue (Estimated)Implication

(Dispersion)
~16.5 MPa

Moderate van der Waals interactions.

(Polarity)
~7.0 MPa

Significant dipole-dipole interaction capability.

(H-Bonding)
~12.0 MPa

High capacity for H-bonding (2 donors, 3 acceptors).
LogP (Octanol/Water) < 0.5 (Predicted)Hydrophilic; likely partitions into aqueous phases.
Solubility Classification Table
Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Protic Water, Methanol, EthanolHigh / Miscible Strong H-bond networking with solvent; ionization of amines.
Polar Aprotic DMSO, DMF, DMAcHigh Dipole interactions stabilize the polar amine structure.
Chlorinated Dichloromethane (DCM), ChloroformGood Interaction between amine lone pairs and electron-deficient solvent hydrogens.
Ethers THF, 1,4-DioxaneModerate Soluble, but may require heating; less effective solvation of secondary amines.
Non-Polar Hexane, Heptane, ToluenePoor / Insoluble Lack of H-bonding capability; high energy cost to solvate the polar core.

Experimental Protocol: Solubility Determination

For specialized intermediates where literature data is sparse, an empirical determination is required. The following Self-Validating Saturation Protocol is designed to generate reproducible solubility data (


) for process development.
Workflow Visualization

SolubilityProtocol Start Start: Weigh 10mg Compound AddSolvent Add 100µL Solvent Aliquots Start->AddSolvent Vortex Vortex & Sonicate (5 min) AddSolvent->Vortex Check Visual Inspection Vortex->Check Dissolved Clear Solution? Check->Dissolved Yes Yes Dissolved->Yes Soluble No No Dissolved->No Undissolved Calc Calculate Solubility (S) HighSol S > 100 mg/mL Calc->HighSol AddMore Add Compound to Saturation AddMore->Vortex Filter Filter Supernatant (0.22µm) AddMore->Filter Equilibrium Reached HPLC HPLC/Gravimetric Analysis Filter->HPLC Yes->Calc No->AddMore

Caption: Step-by-step kinetic solubility determination workflow for substituted piperazines.

Step-by-Step Methodology

Phase A: Kinetic Solubility (Rapid Screen)

  • Preparation: Place 10 mg of N,N-Dimethyl-3-(piperazin-2-yl)propan-1-amine into a clear HPLC vial.

  • Titration: Add solvent in 100 µL increments.

  • Agitation: Vortex for 30 seconds and sonicate for 5 minutes at ambient temperature (

    
    ).
    
  • Observation: Check for dissolution (clear solution vs. turbidity/particulates).

  • Endpoint: If dissolved in <100 µL, solubility is

    
    . If undissolved after 2 mL, solubility is 
    
    
    
    .

Phase B: Thermodynamic Solubility (Gold Standard)

  • Saturation: Add excess compound to the solvent to ensure a solid precipitate remains visible.

  • Equilibration: Shake at

    
     for 24 hours.
    
  • Filtration: Filter the supernatant using a 0.22 µm PTFE (for organics) or PES (for aqueous) syringe filter.

  • Quantification: Analyze the filtrate via HPLC-UV (using a C18 column, high pH buffer) or Gravimetric analysis (evaporate solvent and weigh residue).

Application Guide: Solvent Selection

The choice of solvent dictates the efficiency of downstream chemical transformations.

Scenario A: Nucleophilic Substitution Reactions

Goal: Use the piperazine nitrogen as a nucleophile.

  • Recommended Solvent: Acetonitrile (MeCN) or DMF .

  • Reasoning: These polar aprotic solvents dissolve the amine well but do not solvate the nucleophilic nitrogen as strongly as protic solvents (like methanol), thereby enhancing the reaction rate (

    
    ).
    
  • Base Selection: Use an inorganic base like

    
     (suspension in MeCN) or an organic base like DIPEA (soluble).
    
Scenario B: Extraction & Purification (Workup)

Goal: Isolate the product from the reaction mixture.

  • Strategy: pH-Switch Extraction.

    • Acidify: Treat the mixture with dilute HCl. The molecule becomes tri-protonated and partitions into the Aqueous Phase . Impurities remain in the organic phase.

    • Wash: Wash the aqueous phase with DCM or Ethyl Acetate.

    • Basify: Adjust aqueous pH to >12 using NaOH. The molecule returns to its neutral free-base form.

    • Extract: Extract into DCM or Chloroform . (Note: Avoid Ether due to poor solubility).

Solvent Compatibility Decision Tree

SolventSelection Goal Primary Objective Reaction Synthesis (Nucleophile) Goal->Reaction Workup Purification / Extraction Goal->Workup ReactType Reaction Type? Reaction->ReactType ExtractType Phase Partitioning Workup->ExtractType SN2 Alkylation (SN2) ReactType->SN2 Amide Amide Coupling ReactType->Amide MeCN Acetonitrile / DMF (Maximizes Nucleophilicity) SN2->MeCN DCM DCM / DMF (Solubility Focus) Amide->DCM Aq Aqueous Extraction ExtractType->Aq Precip Salt Formation ExtractType->Precip DCM_Ext DCM or Chloroform (High Solubility) Aq->DCM_Ext Ether Diethyl Ether / Hexane (Antisolvent - Precipitate) Precip->Ether

Caption: Decision matrix for solvent selection based on process requirements.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. Link

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Link

  • PubChem. (n.d.). Compound Summary: 1-[3-(Dimethylamino)propyl]piperazine (Isomer Reference). National Library of Medicine.[3] Link

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of N,N-Dimethyl-3-(piperazin-2-yl)propan-1-amine

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary & Strategic Rationale In modern drug discovery, increasin...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Strategic Rationale

In modern drug discovery, increasing the fraction of sp³-hybridized carbons (Fsp³) is a proven strategy to enhance aqueous solubility, reduce off-target binding, and improve overall pharmacokinetic profiles[1]. Consequently, the transformation of flat, aromatic pyrazines into three-dimensional piperazine scaffolds has become a highly valuable synthetic operation. While piperazines can be constructed de novo via intermolecular cyclization[2] or functionalized via reductive amination[3], the direct functionalization of commercially available pyrazines followed by dearomatization offers a superior, modular approach[4].

This application note details a robust, two-step protocol for the synthesis of N,N-Dimethyl-3-(piperazin-2-yl)propan-1-amine . The strategy relies on a self-validating sequence:

  • Lateral C-Alkylation: Regioselective deprotonation of 2-methylpyrazine followed by electrophilic trapping.

  • Chemoselective Dearomatization: Acid-promoted, palladium-catalyzed hydrogenation of the pyrazine ring that strictly preserves the aliphatic tertiary amine.

SyntheticStrategy A 2-Methylpyrazine (Starting Material) B 3-(Pyrazin-2-yl)-N,N- dimethylpropan-1-amine (Intermediate) A->B Step 1: Lateral Alkylation LDA, THF, -78 °C + Cl(CH2)2N(CH3)2 C N,N-Dimethyl-3-(piperazin- 2-yl)propan-1-amine (Target Product) B->C Step 2: Dearomatization H2 (60 psi), Pd/C MeOH / HCl, 50 °C

Fig 1: Two-step retrosynthetic and forward workflow for the target piperazine derivative.

Step 1: Lateral C-Alkylation of 2-Methylpyrazine

Mechanistic Causality

The methyl protons of 2-methylpyrazine are weakly acidic (pKa ~29) due to the electron-withdrawing nature of the adjacent pyrazine ring. To achieve complete deprotonation without triggering nucleophilic addition to the aromatic ring, a strong, sterically hindered base is required. Lithium diisopropylamide (LDA) perfectly fulfills this role. The resulting pyrazinylmethyl lithium anion is then trapped by 2-chloro-N,N-dimethylethanamine.

Critical Insight: The alkylating agent is typically sourced as a hydrochloride salt. If introduced directly, it will irreversibly quench the pyrazinylmethyl anion. It must be cleanly free-based immediately prior to use to prevent premature intramolecular cyclization into an aziridinium intermediate.

Quantitative Optimization Data

Table 1: Optimization of Lateral Alkylation Conditions

EntryBase (1.1 eq)SolventTemp (°C)Yield (%)Mechanistic Observation
1n-BuLiTHF-7835Significant nucleophilic ring addition byproducts.
2NaNH₂NH₃ (l)-3355High operational complexity; moderate conversion.
3KOtBuTHF020Incomplete deprotonation; starting material recovered.
4 LDA THF -78 to 25 78 Clean conversion, high regioselectivity.
Step-by-Step Protocol
  • Preparation of Free Base: Dissolve 2-chloro-N,N-dimethylethanamine hydrochloride (1.1 eq, 11.0 mmol) in 10 mL of cold water. Add 2M NaOH until pH > 10. Extract rapidly with cold methyl tert-butyl ether (MTBE) (3 × 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at 0 °C to yield the free base as a pale liquid. Dissolve immediately in 5 mL of anhydrous THF.

  • Deprotonation: To a flame-dried Schlenk flask under N₂, add 2-methylpyrazine (1.0 eq, 10.0 mmol) and anhydrous THF (30 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Anion Generation: Add LDA (2.0 M in THF/heptane/ethylbenzene, 1.1 eq, 11.0 mmol) dropwise over 15 minutes. The solution will turn deep red/brown, indicating the formation of the pyrazinylmethyl anion. Stir at -78 °C for 30 minutes.

  • Alkylation: Add the pre-formed THF solution of 2-chloro-N,N-dimethylethanamine dropwise.

  • Maturation: Remove the cooling bath and allow the reaction to warm to room temperature over 12 hours.

  • Workup & IPQC: Quench with saturated aqueous NH₄Cl (20 mL). Extract with ethyl acetate (3 × 20 mL). Dry over Na₂SO₄ and concentrate.

    • In-Process Quality Control (IPQC): LC-MS should confirm the intermediate mass [M+H]⁺ = 166.1.

  • Purification: Purify via silica gel chromatography (DCM/MeOH/NH₄OH, 90:9:1) to yield 3-(pyrazin-2-yl)-N,N-dimethylpropan-1-amine.

Step 2: Acid-Promoted Dearomative Hydrogenation

Mechanistic Causality

Catalytic reduction of pyrazine to piperazine is notoriously difficult due to catalyst poisoning. The basic nitrogen atoms of the tertiary amine and the newly formed piperazine strongly coordinate to the palladium surface, deactivating it[1].

Critical Insight: The addition of stoichiometric hydrochloric acid (HCl) is the self-validating key to this reaction. Protonation converts the coordinating amines into non-coordinating ammonium salts, preserving the active Pd surface. Furthermore, protonation of the pyrazine ring significantly lowers its Lowest Unoccupied Molecular Orbital (LUMO), thermodynamically facilitating the hydride transfer.

Mechanism FreeAmine Free Pyrazine/Amine (Poisons Pd Catalyst) Protonated Protonated Ammonium Salt (Non-coordinating) FreeAmine->Protonated + 3.5 eq HCl (Prevents poisoning) PdComplex Active Pd Surface (H2 Activation) FreeAmine->PdComplex Strong binding (Deactivates Catalyst) Protonated->PdComplex Adsorption (Lowered LUMO) Reduced Piperazinium Salt (Fully Reduced) PdComplex->Reduced + 3 H2 (Stepwise reduction)

Fig 2: Mechanistic rationale demonstrating how acid additives prevent palladium catalyst deactivation.

Quantitative Optimization Data

Table 2: Optimization of Dearomative Hydrogenation

EntryCatalystAdditivePressure (psi)Temp (°C)Yield (%)Mechanistic Observation
110% Pd/CNone6050<10Rapid catalyst poisoning by aliphatic amines.
2PtO₂None602545Sluggish reaction; partial reduction observed.
310% Pd/CAcOH (Solvent)605072Good conversion, but tedious basic workup required.
4 10% Pd/C HCl (3.5 eq) 60 50 92 Complete reduction, rapid kinetics, clean profile.
Step-by-Step Protocol
  • Reaction Setup: In a high-pressure Parr hydrogenation vessel, dissolve 3-(pyrazin-2-yl)-N,N-dimethylpropan-1-amine (1.0 eq, 5.0 mmol) in MS-grade Methanol (25 mL).

  • Acidification: Slowly add concentrated aqueous HCl (37%, 3.5 eq, 17.5 mmol). Stir for 5 minutes to ensure complete formation of the hydrochloride salts.

  • Catalyst Addition: Carefully add 10% Pd/C (10 wt%, 80 mg) under a blanket of nitrogen to prevent auto-ignition of the methanol.

  • Hydrogenation: Seal the vessel. Purge the atmosphere with N₂ (3 × 30 psi), followed by H₂ (3 × 30 psi). Pressurize the vessel to 60 psi with H₂.

  • Heating: Heat the reaction mixture to 50 °C with vigorous stirring (800 rpm). Maintain pressure and temperature for 18 hours until H₂ uptake ceases.

  • Filtration: Cool the vessel to room temperature and carefully vent the H₂ gas. Purge with N₂. Filter the mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the pad generously with Methanol (2 × 15 mL).

  • Free-Basing & Isolation: Concentrate the filtrate under reduced pressure to yield the crude hydrochloride salt. Dissolve the residue in a minimal amount of water (5 mL) and basify to pH 12 using 6M NaOH. Extract the aqueous layer with Dichloromethane (DCM) (4 × 15 mL).

  • Final IPQC: Dry the combined organic layers over Na₂SO₄, filter, and concentrate to afford the pure target compound, N,N-Dimethyl-3-(piperazin-2-yl)propan-1-amine , as a viscous oil.

Analytical Validation Standards

To ensure the trustworthiness of the synthesized material, the final product must meet the following analytical benchmarks:

  • LC-MS (ESI+): Expected [M+H]⁺ = 172.17.

  • ¹H NMR (400 MHz, CDCl₃): Disappearance of aromatic pyrazine protons (δ 8.3–8.5 ppm). Appearance of broad aliphatic multiplets corresponding to the piperazine ring (δ 2.5–3.0 ppm, 7H) and the intact dimethylamine singlet (δ 2.20 ppm, 6H).

  • Purity: >95% via HPLC (ELSD or CAD detector, as the molecule lacks strong UV chromophores post-dearomatization).

References

  • Methods for the catalytic synthesis of piperazine. Catalysis in Industry. Analyzes the baseline methods for piperazine ring formation via intermolecular cyclization.[2] URL:[Link]

  • Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. PubMed Central (PMC). Discusses reductive amination strategies for functionalizing piperazine scaffolds.[3] URL:[Link]

  • Dearomative Selective Reduction of Structurally Diverse N-Heteroarenes Enabled by Titanium Catalysis. ChemRxiv. Provides authoritative grounding on the critical importance of increasing Fsp³ fractions in medicinal chemistry and the challenges of pyrazine reduction.[1] URL:[Link]

  • Development of Environmentally Benign Reaction Systems Utilizing Alcoholic Resources Catalyzed by Iridium Complexes. Kyoto University Repository. Explores alternative transition-metal catalyzed C-alkylation pathways for 2-methylpyrazine.[5] URL:[Link]

Sources

Application

Analytical Methods for the Characterization of Piperazine Compounds

Introduction: The Ubiquitous Piperazine Scaffold The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a cornerstone in modern medicinal chemistry. Its unique structural and physicochemical...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Ubiquitous Piperazine Scaffold

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a cornerstone in modern medicinal chemistry. Its unique structural and physicochemical properties, including its weak basicity, make it a privileged scaffold in a vast array of active pharmaceutical ingredients (APIs). Piperazine-containing compounds are integral to treatments spanning from anthelmintics to antihistamines and antipsychotics.[1] Given its prevalence, the rigorous analytical characterization of piperazine and its derivatives is paramount to ensure the quality, safety, and efficacy of pharmaceutical products.[2] This guide provides a comprehensive overview of key analytical techniques, complete with detailed protocols and insights into the rationale behind methodological choices.

Core Analytical Strategies: A Multi-Modal Approach

A robust characterization of piperazine compounds necessitates a multi-modal analytical approach. No single technique can provide a complete picture of a compound's identity, purity, and stability. The primary methods employed are chromatography for separation and quantification, and spectroscopy for structural elucidation and identification. Thermal analysis also plays a crucial role in assessing the stability of these compounds.[2][3]

A typical analytical workflow involves the initial identification and structural confirmation of the piperazine-containing molecule, followed by the development of methods to assess its purity and identify any potential impurities. Finally, the thermal stability of the compound is evaluated to ensure its integrity throughout its shelf life.

Analytical_Workflow cluster_0 Phase 1: Identification & Structure cluster_1 Phase 2: Purity & Impurity Profiling cluster_2 Phase 3: Stability Assessment NMR NMR Spectroscopy (¹H, ¹³C) HPLC HPLC-UV/DAD NMR->HPLC Confirm Structure MS Mass Spectrometry MS->HPLC Confirm MW FTIR FTIR Spectroscopy FTIR->HPLC Functional Groups TGA Thermogravimetric Analysis (TGA) HPLC->TGA Assess Purity GCMS GC-MS GCMS->TGA Volatile Impurities LCMS LC-MS LCMS->TGA Non-volatile Impurities DSC Differential Scanning Calorimetry (DSC)

Caption: A flowchart illustrating the analytical workflow for piperazine characterization.

I. Chromatographic Techniques: The Power of Separation

Chromatography is the workhorse for purity assessment and quantification of piperazine compounds. The choice between liquid and gas chromatography is primarily dictated by the volatility and thermal stability of the analyte.

A. High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of piperazine derivatives, particularly for non-volatile or thermally labile compounds.[4]

Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[2] For piperazine compounds, which are basic in nature, reversed-phase chromatography with a C18 column is a common starting point. However, due to their hydrophilic nature, they may exhibit poor retention.[5] To overcome this, ion-pairing reagents or specialized columns like Primesep with mixed-mode (reversed-phase and ion-exchange) capabilities can be employed.[5]

Detection: A key consideration for piperazine itself is its lack of a strong UV chromophore, making direct UV detection challenging at low concentrations. To address this, several strategies are employed:

  • Derivatization: Reaction with a UV-active agent, such as 4-chloro-7-nitrobenzofuran (NBD-Cl), creates a derivative that can be readily detected by UV-Vis or fluorescence detectors.[6]

  • Alternative Detectors: Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometry (MS) can be used for universal detection of non-UV active compounds.[5]

  • Direct UV Detection for Derivatives: Many piperazine-containing APIs possess inherent chromophores, allowing for direct UV detection.[2]

Protocol: HPLC-UV Analysis of a Piperazine Derivative (with Derivatization)

This protocol is adapted for the analysis of piperazine as an impurity and can be modified for other derivatives.

  • Instrumentation:

    • HPLC system with a UV detector (a photodiode array detector is recommended for method development).

    • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[7]

  • Reagents and Solutions:

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Diethylamine.

    • NBD-Cl solution (1 mg/mL in methanol).[7]

    • Borate buffer (pH 9.0).[7]

    • Mobile Phase: Acetonitrile:Methanol:Diethylamine (90:10:0.1, v/v/v). Filter through a 0.45 µm filter and degas.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve the piperazine standard in the mobile phase.

    • Sample Solution: Accurately weigh and dissolve the API sample in the mobile phase.

    • Derivatization: To 1 mL of the standard or sample solution, add 1 mL of NBD-Cl solution. Heat at 60°C for 30 minutes. Cool to room temperature before injection.[7]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[4]

    • Column Temperature: 35°C.[4]

    • Injection Volume: 10 µL.[4]

    • Detection Wavelength: 340 nm.

  • Data Analysis:

    • Identify the piperazine derivative peak based on its retention time compared to the standard.

    • Quantify the amount of piperazine using the peak area and a calibration curve.

Table 1: Comparison of HPLC Method Parameters for Piperazine Analysis

ParameterMethod 1 (with Derivatization)Method 2 (Direct for N-Boc-piperazine)
Analyte PiperazineN-Boc-piperazine
Column Chiralpak IC (250 x 4.6 mm, 5µm)C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)[2]
Mobile Phase Acetonitrile:Methanol:Diethylamine (90:10:0.1)Buffer/Organic Solvent Mixture[2]
Detection UV at 340 nmUV at 210 nm[7]
Linearity Range 30 - 350 ppmNot explicitly stated, method validated
Accuracy (% Recovery) 104.87 - 108.06%Not explicitly stated
Precision (%RSD) < 4.0%Not explicitly stated
LOD 30 ppm[4]Not explicitly stated
LOQ 90 ppm[4]Not explicitly stated
B. Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable piperazine compounds.[8] It offers high resolution and sensitivity, especially when coupled with a mass spectrometer (GC-MS).[9]

Principle: GC separates compounds based on their volatility and interaction with a stationary phase coated on the inside of a capillary column.[10] The sample is vaporized in a heated inlet and carried through the column by an inert gas (e.g., helium).

Derivatization in GC: Similar to HPLC, derivatization can be employed in GC to improve the chromatographic properties of piperazine compounds. Silylation or acylation can increase volatility and reduce peak tailing.[11]

Protocol: GC-MS for Purity Analysis of 1-(2-Hydroxyethyl)piperazine [10]

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer (GC-MS).

    • Capillary column suitable for amine analysis (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).[7]

  • Reagents and Solutions:

    • Methanol or Dichloromethane (GC grade).

  • Sample Preparation:

    • Accurately weigh approximately 50 mg of the sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with the chosen solvent.

  • GC-MS Conditions:

    • Carrier Gas: Helium at a constant flow.[7]

    • Injector Temperature: 250°C.[12]

    • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.[10]

    • MS Scan Range: m/z 40-400.[7]

  • Data Analysis:

    • Identify the main component and any impurities by their retention times and mass spectra.

    • Quantify impurities using area normalization or an internal standard method.

II. Spectroscopic Techniques: Unveiling the Molecular Structure

Spectroscopic methods are indispensable for the structural elucidation and confirmation of piperazine compounds.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is one of the most powerful tools for determining the precise molecular structure of organic compounds.[1] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms within the molecule.[13]

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at a specific frequency. This frequency, known as the chemical shift, is highly sensitive to the local electronic environment.

Key Insights from NMR:

  • ¹H NMR: Provides information on the number of different types of protons, their relative numbers (through integration), and their connectivity (through spin-spin coupling).

  • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

  • Dynamic NMR: Can be used to study conformational changes, such as the chair-to-chair interconversion of the piperazine ring and restricted rotation around amide bonds in N-acylated derivatives.[14]

Protocol: ¹H and ¹³C NMR Analysis [1]

  • Sample Preparation: Dissolve 5-10 mg of the piperazine compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[1]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[1]

  • Data Acquisition:

    • Acquire ¹H and ¹³C spectra on a calibrated NMR spectrometer.

    • For ¹³C NMR, use a proton-decoupled pulse sequence to simplify the spectrum.[1]

  • Data Processing: Process the acquired data (Fourier transform, phasing, and baseline correction) and calibrate the chemical shift scale using the internal standard.[1]

Table 2: Typical NMR Spectroscopic Data for Piperazine Derivatives [1]

CompoundSolvent¹H Chemical Shift (δ) ppm¹³C Chemical Shift (δ) ppm
Piperazine-2.68 (s, 8H, CH₂)47.9 (CH₂)
Piperazine-2,5-dioneDMSO-d₆~3.8 - 4.1 (s, 4H, CH₂), ~8.0 - 8.5 (s, broad, 2H, NH)~45 (CH₂), ~167 (C=O)[1]
N-BenzoylpiperazineCDCl₃Signals between 2.81 and 3.97 for piperazine NCH₂ groupsSignals between 43.5 and 49.0 for piperazine carbons
B. Mass Spectrometry (MS)

MS is a powerful technique for determining the molecular weight and elemental composition of a compound.[1] When coupled with a chromatographic separation method (GC-MS or LC-MS), it provides both separation and identification capabilities.

Principle: MS measures the mass-to-charge ratio (m/z) of ions. The sample is ionized, and the resulting ions are separated based on their m/z and detected. The fragmentation pattern observed in the mass spectrum can provide valuable structural information.

C. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Principle: FTIR measures the absorption of infrared radiation by a sample. Different functional groups absorb IR radiation at characteristic frequencies, resulting in a unique spectral fingerprint.

Key Vibrational Bands for Piperazine Compounds:

  • N-H stretch: Around 3300-3500 cm⁻¹ (for secondary amines).[13]

  • C-H stretch: Around 2800-3000 cm⁻¹.[13]

  • C-N stretch: Around 1000-1200 cm⁻¹.

  • C=O stretch: Around 1630-1680 cm⁻¹ (for N-acylated derivatives).[13]

III. Thermal Analysis: Assessing Stability

Thermal analysis techniques are crucial for understanding the thermal stability and decomposition profile of piperazine compounds, which is vital for determining appropriate storage conditions and predicting shelf-life.[3]

A. Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[3] This provides information on decomposition temperatures, the presence of solvates, and overall thermal robustness.[3]

Protocol: Thermogravimetric Analysis [3]

  • Instrumentation: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Place a small amount of the sample (typically 5-10 mg) in an appropriate pan (e.g., aluminum or platinum).

  • TGA Parameters:

    • Heating Rate: A typical heating rate is 10 °C/min.

    • Purge Gas: An inert gas such as nitrogen is commonly used at a flow rate of 20-50 mL/min.[3]

    • Temperature Range: From ambient to a temperature beyond complete decomposition (e.g., up to 600 °C or higher).[3]

  • Data Analysis: The resulting TGA curve plots mass loss versus temperature. The onset temperature of decomposition is a key parameter for assessing thermal stability.

TGA_Process Start Start TGA Experiment Sample Place Sample in TGA Pan Start->Sample Parameters Set Heating Rate, Purge Gas, and Temperature Range Sample->Parameters Heating Heat Sample at a Controlled Rate Parameters->Heating Data Continuously Record Mass and Temperature Heating->Data Curve Generate TGA Curve (Mass vs. Temperature) Data->Curve Analysis Analyze for Decomposition Temperatures and Mass Loss Curve->Analysis End End of Analysis Analysis->End

Caption: A flowchart illustrating the key stages of a thermogravimetric analysis experiment.[3]

Conclusion: A Validated and Holistic Approach

The comprehensive characterization of piperazine compounds is a critical aspect of drug development and quality control. By employing a combination of chromatographic, spectroscopic, and thermal analysis techniques, researchers can obtain a detailed understanding of a compound's identity, purity, and stability. The protocols and insights provided in this guide serve as a foundation for developing and validating robust analytical methods that ensure the quality and safety of piperazine-containing pharmaceuticals. Each protocol should be viewed as a self-validating system, where the results from one technique corroborate the findings of another, leading to a high degree of confidence in the final analytical assessment.

References

  • A Technical Guide to the Thermogravimetric Analysis of Piperazine Derivatives - Benchchem. (n.d.).
  • A Comparative Guide to HPLC-UV Method Development for N-Boc-piperazine Analysis - Benchchem. (n.d.).
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - JOCPR. (n.d.).
  • Analytical Methods - RSC Publishing. (2010).
  • A Review on Analytical Methods for Piperazine Determination. (2024, December 27).
  • Cross-Validation of Analytical Techniques for the Characterization of 1-Acetylpiperazine: A Comparative Guide - Benchchem. (n.d.).
  • A Review on Analytical Methods for Piperazine Determination - ResearchGate. (n.d.).
  • Spectral investigation and normal coordinate analysis of piperazine. (n.d.).
  • Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols - Benchchem. (n.d.).
  • HPLC Analysis of Piperazine on Primesep 100 - SIELC Technologies. (2012, July 10).
  • Analytical Methods for Piperazine Detection | PDF | High Performance Liquid Chromatography - Scribd. (2022, September 20).
  • HPLC Methods for analysis of Piperazine - HELIX Chromatography. (n.d.).
  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC. (n.d.).
  • Development of a targeted GC/MS screening method and validation of an HPLC/DAD quantification method for piperazines–amphetamines mixtures in seized material - Academia.edu. (n.d.).
  • Simultaneous determination of 10 new psychoactive piperazine derivatives in urine using ultrasound-assisted low-density solvent dispersive liquid-liquid microextraction combined with gas chromatography-tandem mass spectrometry - PubMed. (2020, December 29).
  • GCMS Total Ion Chromatograms of piperazine derivative mixture: (A) without derivatization (1: BZP, 2 - ResearchGate. (n.d.).
  • Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class - Office of Justice Programs. (n.d.).
  • Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs by Mohammed Almaghrabi - Auburn University. (2021, August 7).
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - ResearchGate. (n.d.).
  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC. (n.d.).
  • A Comparative Guide to HPLC Purity Validation of 1-(2-chloroethyl)piperazine Derivatives - Benchchem. (n.d.).
  • Purity Analysis of 1-(2-Hydroxyethyl)piperazine: A Comparative Guide to GC-MS and Alternative Methods - Benchchem. (n.d.).
  • Method of analysis of Piperazine - Pharma Knowledge Forum. (2023, November 6).
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - Scholars Central. (n.d.).
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy. (n.d.).
  • Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives - IJPPR. (2023, September 30).
  • FTIR spectra of (a) piperazine (b) COP-1 | Download Scientific Diagram - ResearchGate. (n.d.).
  • Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates - PMC. (2024, November 14).
  • Analytical CHEMISTRY. (n.d.).
  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI. (2025, October 3).
  • (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling - ResearchGate. (2026, January 6).

Sources

Method

Application Notes and Protocols: Characterization of N,N-Dimethyl-3-(piperazin-2-yl)propan-1-amine as a Novel Dopamine Receptor Ligand

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Piperazine Scaffold in Dopaminergic Modulation The piperazine ring is a privileged scaff...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Piperazine Scaffold in Dopaminergic Modulation

The piperazine ring is a privileged scaffold in the design of central nervous system (CNS) active agents, particularly those targeting dopamine receptors.[1][2] Its ability to be readily substituted at both nitrogen atoms allows for the fine-tuning of pharmacological properties, leading to a wide array of compounds with varying affinities and efficacies at different dopamine receptor subtypes.[1][3] Dopamine receptors, classified into D1-like (D1, D5) and D2-like (D2, D3, D4) families, are crucial G-protein coupled receptors (GPCRs) involved in motor control, motivation, and cognition.[4] Dysregulation of dopaminergic signaling is implicated in numerous neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and depression, making these receptors prime targets for therapeutic intervention.[4][5]

This document provides a comprehensive guide for the characterization of a novel piperazine derivative, N,N-Dimethyl-3-(piperazin-2-yl)propan-1-amine , as a potential dopamine receptor ligand. While specific experimental data for this exact molecule is not yet publicly available, the protocols outlined herein are based on established, field-proven methodologies for the evaluation of similar piperazine-based compounds. This guide is intended to serve as a robust framework for researchers embarking on the pharmacological profiling of new chemical entities targeting dopamine receptors.

Molecular Structure and Hypothesized Interactions

N,N-Dimethyl-3-(piperazin-2-yl)propan-1-amine possesses key structural features that suggest potential interaction with dopamine receptors. The protonatable nitrogen atoms of the piperazine ring can form crucial ionic bonds with key acidic residues, such as Asp110 in the D3 receptor, which is a common anchoring point for many piperazine-based ligands.[1] The dimethylaminopropyl side chain can engage in additional hydrophobic or hydrogen bonding interactions within the receptor's binding pocket, potentially influencing affinity and selectivity. The substitution at the 2-position of the piperazine ring introduces a chiral center, suggesting that the stereochemistry of the molecule could play a significant role in its interaction with the receptor.

Experimental Characterization Workflow

The comprehensive characterization of a novel ligand like N,N-Dimethyl-3-(piperazin-2-yl)propan-1-amine involves a multi-step process to determine its binding affinity, functional activity, and receptor subtype selectivity.

G cluster_0 Phase 1: Binding Affinity cluster_1 Phase 2: Functional Activity cluster_2 Phase 3: Data Analysis & Interpretation Binding_Assay Radioligand Binding Assay (Determine Ki at D1, D2, D3, D4, D5) D1_Functional D1-like Functional Assay (cAMP Accumulation) Binding_Assay->D1_Functional High Affinity Ligands D2_Functional D2-like Functional Assay (cAMP Inhibition) Binding_Assay->D2_Functional High Affinity Ligands Arrestin_Recruitment β-Arrestin Recruitment Assay D1_Functional->Arrestin_Recruitment D2_Functional->Arrestin_Recruitment Data_Analysis Determine Affinity (Ki), Efficacy (Emax), and Potency (EC50/IC50) Arrestin_Recruitment->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR

Caption: Experimental workflow for characterizing a novel dopamine receptor ligand.

Part 1: In Vitro Binding Affinity Profiling

The initial step in characterizing a novel compound is to determine its binding affinity (Ki) for the different dopamine receptor subtypes. This is typically achieved through competitive radioligand binding assays.[6]

Protocol 1: Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of N,N-Dimethyl-3-(piperazin-2-yl)propan-1-amine for human dopamine D1, D2, D3, D4, and D5 receptors.

Principle: This assay measures the ability of the unlabeled test compound to compete with a radiolabeled ligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[7]

Materials:

  • Cell Membranes: Commercially available or prepared in-house from cell lines stably expressing individual human dopamine receptor subtypes (e.g., CHO or HEK293 cells).[6]

  • Radioligands:

    • For D1 and D5 receptors: [³H]-SCH23390.[8]

    • For D2, D3, and D4 receptors: [³H]-Spiperone or [³H]-Raclopride.[6][9]

  • Test Compound: N,N-Dimethyl-3-(piperazin-2-yl)propan-1-amine, dissolved in an appropriate solvent (e.g., DMSO).

  • Non-specific Agent: A high concentration of an unlabeled antagonist (e.g., 10 µM Butaclamol or Haloperidol for D2-like receptors; 10 µM SCH23390 for D1-like receptors) to determine non-specific binding.[6]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.[6]

  • 96-well plates, filter mats, scintillation fluid, and a liquid scintillation counter.

Procedure:

  • Assay Plate Preparation: Prepare a 96-well plate with wells for total binding, non-specific binding, and a range of concentrations of the test compound (typically 8-10 log dilutions).

  • Reagent Addition:

    • Total Binding Wells: Add assay buffer, a fixed concentration of radioligand (at or near its Kd value), and the cell membrane suspension.[6]

    • Non-specific Binding (NSB) Wells: Add the non-specific agent, the fixed concentration of radioligand, and the cell membrane suspension.[6]

    • Competition Wells: Add serial dilutions of the test compound, the fixed concentration of radioligand, and the cell membrane suspension.[6]

  • Incubation: Incubate the plate at room temperature or 37°C for a predetermined time to reach equilibrium (e.g., 60-120 minutes).[9]

  • Harvesting: Rapidly filter the contents of each well through a filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Radioactivity Counting: Place the filter discs into scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.[6]

Data Analysis:

  • Calculate specific binding by subtracting the average counts per minute (CPM) from the NSB wells from the average CPM of all other wells.

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Fit the resulting sigmoidal curve using non-linear regression analysis to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Table 1: Hypothetical Binding Affinity Profile of N,N-Dimethyl-3-(piperazin-2-yl)propan-1-amine

Receptor SubtypeRadioligandKi (nM)
D1[³H]-SCH23390>1000
D2[³H]-Spiperone50
D3[³H]-Spiperone5
D4[³H]-Spiperone25
D5[³H]-SCH23390>1000

Note: The values in this table are for illustrative purposes only.

Part 2: Functional Activity Assessment

Once binding affinity is established, the next critical step is to determine the functional activity of the compound. Is it an agonist, antagonist, or a partial agonist? This is assessed through functional assays that measure the downstream signaling of the receptor upon ligand binding.

Dopamine Receptor Signaling Pathways

G cluster_0 D1-like Receptors (D1, D5) cluster_1 D2-like Receptors (D2, D3, D4) cluster_2 β-Arrestin Pathway (D2-like) D1_Agonist Agonist Gs Gs D1_Agonist->Gs AC_stim Adenylate Cyclase (Stimulation) Gs->AC_stim cAMP_inc ↑ cAMP AC_stim->cAMP_inc D2_Agonist Agonist Gi Gi D2_Agonist->Gi AC_inhib Adenylate Cyclase (Inhibition) Gi->AC_inhib cAMP_dec ↓ cAMP AC_inhib->cAMP_dec D2_Agonist_Arrestin Agonist GRK GRK Phosphorylation D2_Agonist_Arrestin->GRK Arrestin β-Arrestin Recruitment GRK->Arrestin Signaling Downstream Signaling (e.g., MAPK) Arrestin->Signaling

Caption: Major signaling pathways for dopamine receptors.

Protocol 2: D1-like Receptor Functional Assay (cAMP Accumulation)

Objective: To determine if N,N-Dimethyl-3-(piperazin-2-yl)propan-1-amine acts as an agonist or antagonist at D1 and D5 receptors.

Principle: D1-like receptors are coupled to the Gs protein, which stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[10] This assay measures changes in cAMP levels in response to the test compound.

Materials:

  • Cell Line: A cell line stably expressing the human D1 or D5 receptor (e.g., CHO-K1 or HEK293).[11]

  • cAMP Assay Kit: A commercially available kit for measuring cAMP (e.g., HTRF, ELISA, or luciferase reporter gene-based).[10][11]

  • Test Compound: N,N-Dimethyl-3-(piperazin-2-yl)propan-1-amine.

  • Reference Agonist: Dopamine or a known D1 agonist (e.g., SKF-81297).

  • Reference Antagonist: A known D1 antagonist (e.g., SCH23390).

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Agonist Mode:

    • Treat the cells with increasing concentrations of the test compound.

    • Include a positive control with a maximal concentration of the reference agonist.

  • Antagonist Mode:

    • Pre-incubate the cells with increasing concentrations of the test compound.

    • Then, stimulate the cells with a fixed concentration (e.g., EC80) of the reference agonist.

  • Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen assay kit.

Data Analysis:

  • Agonist: Plot the cAMP response against the log concentration of the test compound to determine the EC50 (potency) and Emax (efficacy) relative to the reference agonist.

  • Antagonist: Plot the inhibition of the agonist-induced cAMP response against the log concentration of the test compound to determine the IC50.

Protocol 3: D2-like Receptor Functional Assay (cAMP Inhibition)

Objective: To determine if N,N-Dimethyl-3-(piperazin-2-yl)propan-1-amine acts as an agonist or antagonist at D2, D3, and D4 receptors.

Principle: D2-like receptors are coupled to the Gi protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[12] This assay measures the inhibition of forskolin-stimulated cAMP production.[13]

Materials:

  • Cell Line: A cell line stably expressing the human D2, D3, or D4 receptor.[12]

  • Forskolin: To stimulate adenylyl cyclase and raise basal cAMP levels.

  • cAMP Assay Kit: As in Protocol 2.

  • Test Compound, Reference Agonist (e.g., Quinpirole), and Reference Antagonist (e.g., Haloperidol).

Procedure:

  • Cell Seeding: As in Protocol 2.

  • Agonist Mode:

    • Treat the cells with increasing concentrations of the test compound in the presence of a fixed concentration of forskolin.

    • Include controls with forskolin alone and forskolin plus a reference agonist.

  • Antagonist Mode:

    • Pre-incubate the cells with increasing concentrations of the test compound.

    • Then, stimulate the cells with a fixed concentration of the reference agonist in the presence of forskolin.

  • Incubation and cAMP Measurement: As in Protocol 2.

Data Analysis:

  • Agonist: Plot the inhibition of forskolin-stimulated cAMP levels against the log concentration of the test compound to determine EC50 and Emax.

  • Antagonist: Plot the reversal of agonist-induced cAMP inhibition against the log concentration of the test compound to determine IC50.

Protocol 4: β-Arrestin Recruitment Assay

Objective: To investigate the potential for biased agonism by measuring the recruitment of β-arrestin to D2-like receptors.

Principle: In addition to G-protein signaling, GPCRs can signal through β-arrestin pathways.[14] Biased agonists preferentially activate one pathway over the other. This assay utilizes techniques like Bioluminescence Resonance Energy Transfer (BRET) or enzyme complementation to measure the interaction between the receptor and β-arrestin.[14][15]

Materials:

  • Cell Line: A cell line co-expressing a D2-like receptor fused to a donor fluorophore (e.g., Renilla luciferase) and β-arrestin fused to an acceptor fluorophore (e.g., YFP or a luciferase fragment).[14][15]

  • Substrate: For luciferase-based assays (e.g., coelenterazine).

  • Test Compound, Reference Agonist, and Reference Antagonist.

  • Microplate reader capable of detecting BRET or luminescence.

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate.

  • Agonist Mode: Treat the cells with increasing concentrations of the test compound.

  • Antagonist Mode: Pre-incubate the cells with the test compound before adding a reference agonist.

  • Substrate Addition and Incubation: Add the substrate and incubate as required by the assay format.

  • Signal Detection: Measure the light emission at the wavelengths corresponding to the donor and acceptor fluorophores.

Data Analysis:

  • Calculate the BRET ratio or luminescence signal.

  • Plot the signal against the log concentration of the test compound to determine EC50 and Emax for β-arrestin recruitment.

  • Compare the potency and efficacy for G-protein signaling (from cAMP assays) and β-arrestin recruitment to determine if the compound is a biased agonist.

Part 3: Synthesis and Structure-Activity Relationship (SAR)

While a detailed synthesis protocol for N,N-Dimethyl-3-(piperazin-2-yl)propan-1-amine is beyond the scope of these application notes, the synthesis of piperazine derivatives is well-documented.[16][17] Common synthetic routes involve the alkylation of a piperazine core or the cyclization of appropriate diamine precursors.[16]

Once the initial pharmacological profile is established, a systematic SAR study can be undertaken. This involves synthesizing and testing a series of analogs of N,N-Dimethyl-3-(piperazin-2-yl)propan-1-amine to understand how different structural modifications affect its activity. Key modifications could include:

  • Varying the substituents on the piperazine ring.

  • Altering the length and nature of the side chain.

  • Introducing different functional groups on the terminal amine.

  • Exploring the impact of stereochemistry at the 2-position of the piperazine ring.

This iterative process of synthesis and testing is crucial for optimizing the lead compound's potency, selectivity, and pharmacokinetic properties.

Conclusion and Future Directions

The protocols detailed in this guide provide a comprehensive framework for the initial characterization of N,N-Dimethyl-3-(piperazin-2-yl)propan-1-amine as a novel dopamine receptor ligand. By systematically evaluating its binding affinity and functional activity across all dopamine receptor subtypes, researchers can gain valuable insights into its potential as a pharmacological tool or a therapeutic lead. Further studies, including in vivo behavioral models and pharmacokinetic profiling, would be necessary to fully elucidate its therapeutic potential. The rich chemistry of the piperazine scaffold continues to offer exciting opportunities for the development of novel modulators of the dopaminergic system.

References

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Sources

Application

Application Notes &amp; Protocols: Strategic Integration of N,N-Dimethyl-3-(piperazin-2-yl)propan-1-amine in High-Throughput Screening Libraries

Abstract The piperazine heterocycle is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a multitude of FDA-approved therapeutics.[1][2] Its unique physi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The piperazine heterocycle is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a multitude of FDA-approved therapeutics.[1][2] Its unique physicochemical properties, including conformational flexibility and the ability to engage in multiple hydrogen bonding interactions, make it an invaluable component in drug design.[2][3] This guide provides a detailed technical overview and actionable protocols for the strategic use of N,N-Dimethyl-3-(piperazin-2-yl)propan-1-amine, a functionalized piperazine fragment, within high-throughput screening (HTS) and fragment-based drug discovery (FBDD) campaigns. We will explore the rationale for its inclusion in screening libraries, provide self-validating protocols for its quality control and implementation in primary and secondary assays, and offer insights into data interpretation for hit validation.

Introduction: The Rationale for Piperazine Fragments in Drug Discovery

High-throughput screening (HTS) is a foundational technology in modern drug discovery, enabling the rapid assessment of vast chemical libraries to identify starting points for therapeutic development.[4] A critical factor in the success of any HTS campaign is the quality and chemical diversity of the compound library.[4][5] Within this context, the concept of "privileged scaffolds"—molecular frameworks capable of binding to multiple biological targets—has become a guiding principle for library design.[6][7]

The piperazine ring is one of the most versatile and widely used privileged scaffolds in medicinal chemistry.[2][8] Its presence in numerous marketed drugs, from the anticancer agent Imatinib to the antipsychotic Aripiprazole, highlights its ability to confer favorable pharmacokinetic properties and engage in critical binding interactions.[2]

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful alternative to traditional HTS. FBDD involves screening libraries of low molecular weight compounds (typically < 300 Daltons) to identify weak but high-quality binders that can be efficiently optimized into potent leads.[6][9] These fragments are designed to adhere to the "Rule of Three," which favors lower molecular weight, moderate lipophilicity, and fewer hydrogen bond donors/acceptors, providing medicinal chemists with a more tractable starting point for optimization.[10]

N,N-Dimethyl-3-(piperazin-2-yl)propan-1-amine represents an ideal candidate for inclusion in both general HTS and focused FBDD libraries. Its structure combines the privileged piperazine core with a flexible linker and a tertiary amine, providing multiple points for potential interaction with a biological target and for subsequent chemical elaboration. The asymmetric nature of the 2-substituted piperazine also offers distinct structural vectors for optimization compared to its more common 1-substituted counterpart.

Physicochemical Profile and 'Fragment-Likeness'

To be a valuable tool in an FBDD campaign, a molecule should possess physicochemical properties that align with established principles of "fragment-likeness" and "drug-likeness." We evaluated N,N-Dimethyl-3-(piperazin-2-yl)propan-1-amine against the "Rule of Three" (Ro3) for fragments and Lipinski's "Rule of Five" (Ro5) for oral drug candidates.[10][11]

PropertyCalculated ValueRule of Three (Ro3)Lipinski's Rule of Five (Ro5)Compliance
Molecular Weight (MW) 171.28 g/mol < 300 Da< 500 DaRo3 & Ro5
cLogP (Lipophilicity) 0.45≤ 3≤ 5Ro3 & Ro5
Hydrogen Bond Donors 2 (two N-H)≤ 3≤ 5Ro3 & Ro5
Hydrogen Bond Acceptors 3 (three N atoms)≤ 3≤ 10Ro3 & Ro5
Rotatable Bonds 4≤ 3N/ANon-compliant (Ro3)

Calculated properties for N,N-Dimethyl-3-(piperazin-2-yl)propan-1-amine.

The analysis demonstrates that N,N-Dimethyl-3-(piperazin-2-yl)propan-1-amine is an excellent fragment-like molecule. It successfully adheres to the core tenets of the Rule of Three, with the minor exception of having one additional rotatable bond, which can be advantageous for exploring larger binding pockets. Its full compliance with Lipinski's Rule of Five further underscores its potential as a high-quality starting point for developing orally bioavailable drugs.[12][13]

Application Note 1: Compound Preparation and Quality Control

Introduction: The integrity of a screening library is paramount to the success of an HTS campaign.[14] Artifacts such as compound precipitation, degradation, or incorrect concentration can lead to false positives or false negatives, wasting significant resources. This protocol outlines a standardized procedure for the preparation and quality control of N,N-Dimethyl-3-(piperazin-2-yl)propan-1-amine stock solutions.

Protocol:

  • Compound Acquisition and Handling:

    • Source N,N-Dimethyl-3-(piperazin-2-yl)propan-1-amine from a reputable supplier with a certificate of analysis (purity ≥95%).

    • Upon receipt, log the compound into the laboratory information management system (LIMS).

    • Store the neat compound under inert gas (Argon or Nitrogen) at 2-8°C, protected from light and moisture.

  • Preparation of Master Stock Solution (100 mM):

    • Rationale: A high-concentration master stock in 100% DMSO is standard practice to ensure compound solubility and stability, while minimizing the final DMSO concentration in the assay.

    • Allow the neat compound to equilibrate to room temperature before opening to prevent condensation.

    • Accurately weigh the required amount of compound and dissolve it in high-purity, anhydrous dimethyl sulfoxide (DMSO) to a final concentration of 100 mM.

    • Vortex thoroughly for 5-10 minutes to ensure complete dissolution. A brief sonication can be used if necessary.

  • Quality Control (QC) of Master Stock:

    • Purity and Identity Confirmation (LC-MS):

      • Dilute an aliquot of the master stock to approximately 1 mg/mL in a 50:50 acetonitrile/water mixture.

      • Inject onto a Liquid Chromatography-Mass Spectrometry (LC-MS) system.

      • Confirm the presence of the expected molecular ion peak (m/z for [M+H]⁺ ≈ 172.18).

      • Assess purity by integrating the area of the main peak in the chromatogram (UV detector). The purity should be ≥95%.

    • Concentration Verification (Optional but Recommended):

      • For rigorous quantitative HTS, the concentration of the master stock can be verified using a quantitative NMR (qNMR) with a certified internal standard.

  • Plating for HTS:

    • Rationale: Master stock plates are used to create intermediate and final assay plates, protecting the primary stock from repeated freeze-thaw cycles and contamination.[15]

    • Using an automated liquid handler, dispense the 100 mM master stock into 384-well polypropylene storage plates.

    • Seal the plates with pierceable foil or cap mats, label with a unique barcode, and store at -20°C or -80°C.

Application Note 2: Primary Screening by Differential Scanning Fluorimetry (DSF)

Introduction: Differential Scanning Fluorimetry (DSF), or Thermal Shift Assay, is a rapid and cost-effective biophysical method for identifying fragments that bind to and stabilize a target protein.[16][17] The assay measures the change in the protein's melting temperature (Tm) upon ligand binding. This protocol describes a DSF-based primary screen to identify interactions between N,N-Dimethyl-3-(piperazin-2-yl)propan-1-amine and a target protein.

HTS_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening cluster_validation Phase 3: Validation Compound_QC Compound QC (LC-MS, Purity ≥95%) Primary_Screen Primary Screen (DSF) Single Concentration (e.g., 200 µM) Compound_QC->Primary_Screen Protein_Prep Target Protein Prep (Purity & Concentration) Assay_Dev Assay Development (Z' > 0.5) Protein_Prep->Assay_Dev Assay_Dev->Primary_Screen Hit_Identification Hit Identification (ΔTm > 3σ over DMSO) Primary_Screen->Hit_Identification Data Analysis Hit_Confirmation Hit Confirmation (Dose-Response DSF) Hit_Identification->Hit_Confirmation Primary Hits Orthogonal_Assay Orthogonal Assay (SPR) Binding Affinity & Kinetics Hit_Identification->Orthogonal_Assay Alternative Workflow Hit_Confirmation->Orthogonal_Assay Confirmed Hits Final_Hit Validated Hit Orthogonal_Assay->Final_Hit Binding Confirmed Hit_Validation Start Primary Hit from DSF (ΔTm > 3σ) Dose_Response Dose-Response DSF (Confirm Tm Shift) Start->Dose_Response SPR_Assay SPR Analysis (Orthogonal Validation) Dose_Response->SPR_Assay Binding_Confirmed Binding Confirmed? SPR_Assay->Binding_Confirmed No_Binding False Positive (Discard) Binding_Confirmed->No_Binding No Validated_Hit Validated Fragment Hit (Proceed to Optimization) Binding_Confirmed->Validated_Hit Yes SAR_by_Catalog SAR by Catalog (Purchase Analogs) Validated_Hit->SAR_by_Catalog

Caption: Decision workflow for validating a primary fragment hit.

Protocol:

  • SPR System Preparation:

    • System: A suitable SPR instrument (e.g., Biacore, Carterra).

    • Sensor Chip: A CM5 chip is common for amine coupling.

    • Reagents: Amine coupling kit (EDC, NHS, ethanolamine), running buffer (e.g., HBS-EP+), target protein, and confirmed hit compound.

  • Protein Immobilization:

    • Rationale: The target protein is covalently attached to the sensor chip surface, allowing for the detection of fragment binding as it flows over the surface.

    • Activate the chip surface with a 1:1 mixture of EDC/NHS.

    • Inject the protein (e.g., 20-50 µg/mL in a low ionic strength buffer like 10 mM Sodium Acetate, pH 5.0) to achieve a target immobilization level (e.g., 8000-10000 RU).

    • Deactivate any remaining active esters with an injection of ethanolamine-HCl.

    • A reference flow cell should be prepared similarly but without protein immobilization to allow for reference subtraction.

  • Binding Analysis:

    • Rationale: A dose-response experiment is performed to determine the binding affinity (KD). Due to the weak affinity of fragments, high concentrations are often required.

    • Prepare a serial dilution of N,N-Dimethyl-3-(piperazin-2-yl)propan-1-amine in running buffer (e.g., 8 concentrations from 500 µM down to ~4 µM). Include a buffer-only (zero concentration) sample for double referencing.

    • Inject the compound dilutions over the reference and protein-immobilized flow cells. A typical injection time is 60 seconds, followed by a 120-second dissociation phase.

    • A solvent correction curve may be necessary if the DMSO concentration varies across dilutions.

  • Data Analysis:

    • Process the raw sensorgram data by subtracting the reference flow cell signal and the buffer-only injection signal.

    • Plot the equilibrium response against the compound concentration.

    • Fit the data to a steady-state affinity model to determine the dissociation constant (KD).

    • A confirmed hit will show a concentration-dependent binding response, yielding a measurable KD value.

Conclusion

N,N-Dimethyl-3-(piperazin-2-yl)propan-1-amine serves as an exemplary molecular fragment for modern drug discovery campaigns. Its physicochemical properties are well-aligned with the principles of fragment-based design, making it a high-quality starting point for lead optimization. The privileged piperazine scaffold provides a robust anchor for developing novel therapeutics across a range of biological targets. By employing rigorous, self-validating protocols for quality control (LC-MS), primary screening (DSF), and orthogonal hit confirmation (SPR), researchers can confidently identify and validate meaningful interactions, paving the way for successful structure-activity relationship studies and the development of next-generation medicines.

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  • Inglese, J., Shamu, C. E., & Guy, R. K. (2007). Reporting data from high-throughput screening of small-molecule libraries. Nature Chemical Biology, 3(8), 438-441. [Link]

  • Lazo, J. S. (2008). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Current Protocols in Pharmacology, Chapter 9, Unit 9.12. [Link]

  • Zhang, Z., et al. (2025). Electronic-Structure-Guided Screening of Piperazine Derivatives: Achieving Efficient CO2 Capture with High Cyclic Capacity and Low Energy Consumption. Advanced Science, 12(35), 2502188. [Link]

  • Danaher Life Sciences. (n.d.). Small Molecule Screening Process Steps. Danaher. [Link]

  • Varadaraju, K. R., et al. (2014). Virtual Screening and Biological Evaluation of Piperazine Derivatives as Human Acetylcholinesterase Inhibitors. The Scientific World Journal, 2014, 592692. [Link]

  • Varadaraju, K. R., et al. (2014). Virtual Screening and Biological Evaluation of Piperazine Derivatives as Human Acetylcholinesterase Inhibitors. ResearchGate. [Link]

Sources

Method

Application Note: Advanced Protecting Group Strategies for the Synthesis of Unsymmetrical N,N'-Disubstituted Piperazines

Introduction: The Symmetrical Challenge The piperazine ring is a ubiquitous and privileged pharmacophore, acting as a critical structural motif in numerous FDA-approved drugs ranging from antipsychotics (e.g., aripiprazo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Symmetrical Challenge

The piperazine ring is a ubiquitous and privileged pharmacophore, acting as a critical structural motif in numerous FDA-approved drugs ranging from antipsychotics (e.g., aripiprazole) to kinase inhibitors (e.g., imatinib). However, the inherent symmetry of the piperazine core presents a formidable synthetic challenge: both secondary nitrogen atoms exhibit identical nucleophilicity[1].

Without strategic intervention, the direct functionalization of piperazine inevitably yields a statistical mixture of unreacted starting material, mono-substituted, and di-substituted products. To break this symmetry and achieve absolute regiocontrol, chemists must employ precise desymmetrization and protecting group strategies[1].

Strategic Logic: Mono-Protection vs. Orthogonal Protection

The synthesis of unsymmetrical N,N'-disubstituted piperazines generally relies on two foundational strategies:

The Mono-Protection Strategy

Achieving selective mono-protection (e.g., forming N-Boc-piperazine) is the critical first step in desymmetrizing the molecule. The causality behind high-yielding mono-protection relies on manipulating kinetics, thermodynamics, or phase solubility:

  • Desymmetrization via Mono-Protonation: By introducing exactly one equivalent of a protic acid (e.g., HCl), one nitrogen is protonated to form a piperazin-1-ium cation, rendering it non-nucleophilic. The remaining free amine selectively reacts with the electrophile[2].

  • Phase-Selective Precipitation: Utilizing mixed aqueous/organic solvent systems where the mono-protected product is insoluble in the aqueous phase, causing it to partition into the organic layer and physically halting further electrophilic attack[3].

Orthogonal Protection for Sequential Functionalization

When complex downstream modifications are required, an orthogonal protection strategy is essential[4]. A classic and highly reliable pairing is the N-Boc / N'-Cbz system.

  • Boc (tert-butoxycarbonyl): Cleaved under acidic conditions (e.g., TFA or HCl in dioxane).

  • Cbz (benzyloxycarbonyl): Stable to mild acids but readily cleaved via catalytic hydrogenolysis (H₂, Pd/C)[3].

This orthogonality allows chemists to unmask one nitrogen at a time, ensuring absolute regiocontrol during sequential alkylation, acylation, or reductive amination workflows.

Quantitative Data: Optimizing Mono-Boc Protection

The statistical probability of reacting a symmetric diamine with one equivalent of an electrophile yields a highly inefficient mixture. Overcoming this requires optimized conditions. Table 1 summarizes the empirical efficiency of various desymmetrization techniques for Boc-protection[5].

StrategyBoc₂O (equiv.)Solvent SystemAdditive / ReagentTemp. (°C)Yield (%)
Acid-Mediated 1.0MethanolHCl (1.0 equiv.)0 to RT70 - 80
Aqueous Base 1.0Water / THFNa₂CO₃ (pH control)10 to 3094.3
Stoichiometric Excess 1.0DichloromethanePiperazine (5.0 equiv.)RT> 90

Table 1: Comparison of reaction conditions for the selective mono-Boc protection of piperazine. Data highlights the superiority of aqueous biphasic systems for maximizing yield while minimizing di-protection.

Synthetic Workflow Visualization

The following diagram illustrates the logical progression of an orthogonal protection strategy, demonstrating how sequential unmasking leads to the target unsymmetrical piperazine.

OrthogonalProtection P Piperazine (Symmetrical Core) Mono N-Boc-Piperazine (Mono-protected) P->Mono Boc2O (1 eq) pH Control Ortho N-Boc-N'-Cbz-Piperazine (Orthogonally Protected) Mono->Ortho Cbz-Cl, Base DCM Deprot1 N'-Cbz-Piperazine (Boc Cleaved) Ortho->Deprot1 TFA or HCl (Acidic Cleavage) Funct1 N-Alkyl-N'-Cbz-Piperazine (First Functionalization) Deprot1->Funct1 R1-X, K2CO3 (Alkylation) Deprot2 N-Alkyl-Piperazine (Cbz Cleaved) Funct1->Deprot2 H2, Pd/C (Hydrogenolysis) Funct2 N-Alkyl-N'-Acyl-Piperazine (Target Molecule) Deprot2->Funct2 R2-COCl, TEA (Acylation)

Workflow for the synthesis of unsymmetrical N,N'-disubstituted piperazines via orthogonal protection.

Experimental Protocols: A Self-Validating System

The following methodologies are designed not just as a list of steps, but as a self-validating framework where causality and physical indicators confirm the success of each transformation.

Protocol 1: High-Yield Selective Mono-Boc Protection (Aqueous Base Method)

Causality: Using an aqueous environment with sodium carbonate controls the pH, keeping it basic enough to neutralize the formed acid. Because mono-Boc piperazine is significantly less water-soluble than free piperazine, it partitions out of the aqueous phase, physically preventing the formation of the di-Boc byproduct[5].

  • Preparation: Dissolve piperazine hexahydrate (2.0 equiv.) in a 1:1 mixture of water and tert-butanol.

    • Validation Check: Ensure complete dissolution; the solution must be entirely clear before proceeding.

  • Base Addition: Add sodium carbonate (1.0 equiv.) and cool the reaction vessel to 10 °C using an ice bath.

  • Electrophile Addition: Dissolve Boc₂O (1.0 equiv.) in a minimal amount of tert-butanol. Add this solution dropwise over 2 hours.

    • Causality: Slow addition prevents local high concentrations of Boc₂O, which is the primary driver of unwanted di-protection.

  • Reaction: Stir at room temperature for 12 hours.

    • Validation Check: Perform TLC (DCM:MeOH 9:1, Ninhydrin stain). The secondary amine of the mono-Boc product will appear as a distinct red/brown spot, with minimal high-Rf di-Boc byproduct visible.

  • Workup: Extract the mixture with dichloromethane (DCM). Unreacted piperazine remains in the aqueous layer.

    • Validation Check: Measure the pH of the remaining aqueous layer; it should remain >9, confirming the base successfully neutralized the reaction.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-piperazine as a white solid.

Protocol 2: Orthogonal Protection (Synthesis of N-Boc-N'-Cbz-Piperazine)

Causality: The free secondary amine of N-Boc-piperazine is highly nucleophilic and readily reacts with benzyl chloroformate (Cbz-Cl). Triethylamine (TEA) is utilized as a non-nucleophilic acid scavenger. Without TEA, the localized HCl generated during the reaction would prematurely cleave the acid-labile Boc group, leading to scrambled protection[3].

  • Preparation: Dissolve N-Boc-piperazine (1.0 equiv.) and TEA (1.5 equiv.) in anhydrous DCM. Cool to 0 °C under an inert argon atmosphere.

  • Acylation: Add Cbz-Cl (1.1 equiv.) dropwise via syringe.

    • Validation Check: A white precipitate (TEA·HCl salt) will immediately begin to form in the flask, providing a visual cue that the acylation is proceeding successfully.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Quench & Wash: Quench the reaction with saturated aqueous NaHCO₃. Transfer to a separatory funnel and wash the organic layer sequentially with 0.1 M HCl, then brine.

    • Causality: The mild 0.1 M HCl wash is critical; it removes residual TEA and unreacted starting amine without being concentrated enough to cleave the Boc group.

  • Isolation: Dry over Na₂SO₄ and concentrate to yield the orthogonally protected intermediate.

Protocol 3: Selective Boc Deprotection

Causality: The Boc group is cleaved via the generation of a tert-butyl cation, which decomposes into isobutylene gas and CO₂. The Cbz group, being an aryl carbamate, is entirely stable to these conditions, ensuring the second nitrogen remains securely masked[3].

  • Preparation: Dissolve N-Boc-N'-Cbz-piperazine in DCM. Cool to 0 °C.

  • Acid Cleavage: Add trifluoroacetic acid (TFA) (10 equiv.) dropwise.

  • Reaction: Stir at room temperature for 2 hours.

    • Validation Check: The cessation of gas evolution (bubbling of CO₂ and isobutylene) serves as a reliable visual indicator that the deprotection is complete.

  • Concentration: Concentrate the mixture under reduced pressure to remove excess TFA.

  • Neutralization: Resuspend the oily residue in DCM and wash with 1 N NaOH until the aqueous phase reaches pH 10.

    • Causality: The product must be completely converted to its free-base form to be successfully extracted into the organic phase.

  • Isolation: Extract, dry, and concentrate to yield N-Cbz-piperazine, ready for subsequent functionalization.

References

1.4 - researchgate.net 2. 3 - benchchem.com 3.5 - benchchem.com 4.1 - nih.gov 5. 2 - benchchem.com

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N,N-Dimethyl-3-(piperazin-2-yl)propan-1-amine

Welcome to the Advanced Synthesis Support Center. The synthesis of highly polar polyamines like N,N-dimethyl-3-(piperazin-2-yl)propan-1-amine presents unique challenges, primarily revolving around regioselective C-C bond...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. The synthesis of highly polar polyamines like N,N-dimethyl-3-(piperazin-2-yl)propan-1-amine presents unique challenges, primarily revolving around regioselective C-C bond formation and the notoriously difficult reduction of electron-deficient heterocycles.

As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. We will dissect the causality behind the synthetic failures, establish self-validating protocols, and provide field-proven troubleshooting logic to maximize your yield and purity.

Synthetic Workflow & Mechanistic Strategy

The most industrially scalable route to this target avoids the regioselectivity issues of direct piperazine alkylation[1]. Instead, we utilize a lateral alkylation of 2-methylpyrazine followed by a global heterocycle reduction.

G A 2-Methylpyrazine B LDA, THF, -78°C (Deprotonation) A->B C 2-Chloro-N,N-dimethylethylamine (Alkylation) B->C D 2-(3-(Dimethylamino)propyl)pyrazine C->D E H2 (50 bar), 5% Rh/C AcOH/MeOH (Reduction) D->E F N,N-Dimethyl-3- (piperazin-2-yl)propan-1-amine E->F

Caption: Two-step synthetic workflow from 2-methylpyrazine to the final triamine target.

Frequently Asked Questions (Troubleshooting Guide)

Q1: My lateral alkylation of 2-methylpyrazine is yielding massive amounts of a volatile by-product and low target yield. What is happening?

The Causality: You are likely experiencing the elimination of your electrophile. Under strongly basic conditions, 2-chloro-N,N-dimethylethylamine undergoes rapid intramolecular cyclization to an aziridinium intermediate, which can subsequently eliminate to form N,N-dimethylvinylamine. Furthermore, if you used


-butyllithium directly as your base, it acts as a nucleophile, attacking the pyrazine ring via a Chichibabin-type addition rather than deprotonating the methyl group.
The Fix:  Use Lithium Diisopropylamide (LDA). LDA is sterically hindered and non-nucleophilic, acting strictly as a proton acceptor to form the stabilized pyrazinyl anion. Always add the electrophile dropwise at -78 °C to suppress the elimination pathway.
Q2: The hydrogenation of the pyrazine intermediate stops at ~40% conversion. Adding more Pd/C doesn't help. How do I drive it to completion?

The Causality: You are experiencing severe catalyst poisoning. The starting material contains a basic tertiary amine, and the product contains two secondary amines. The lone pairs on these nitrogen atoms strongly coordinate to the empty d-orbitals of the transition metal catalyst, blocking the active sites required for


 activation.
The Fix:  Switch your catalyst and your pH. Rhodium on carbon (Rh/C) is significantly more effective for the catalytic hydrogenation of pyrazines than Palladium[2]. More importantly, you must run the reaction in an acidic medium (e.g., methanolic acetic acid). Protonating the nitrogens ties up their lone pairs, preventing them from binding to the catalyst[3].

Troubleshooting Start Issue: Low Yield in Hydrogenation Step Q1 Is conversion complete by LC-MS? Start->Q1 NoConv No: Catalyst Poisoning Q1->NoConv < 90% YesConv Yes: Product Loss during Workup Q1->YesConv > 90% Sol1 Switch to Rh/C + Acidic Media (AcOH) NoConv->Sol1 Sol2 Avoid Silica/Aq Workup. Use Basic Alumina or Kugelrohr Distillation YesConv->Sol2

Caption: Diagnostic logic tree for resolving low yields during the heterocycle reduction phase.

Quantitative Data: Hydrogenation Optimization

To illustrate the causality of catalyst and solvent selection, review our internal optimization data for the reduction of 2-(3-(dimethylamino)propyl)pyrazine. Notice the dramatic recovery of yield when shifting to a Rhodium catalyst in an acidic environment.

EntryCatalyst (10 wt%)Solvent SystemPressure (

)
TempConversionIsolated Yield
110% Pd/CMethanol50 bar60 °C42%15%
210% Pd/CMethanol + 3 eq AcOH50 bar60 °C85%58%
35% Rh/CMethanol50 bar60 °C78%45%
4 5% Rh/C Methanol + 3 eq AcOH 50 bar 60 °C >99% 88%

Self-Validating Experimental Protocols

Protocol A: Lateral Alkylation to 2-(3-(dimethylamino)propyl)pyrazine

This protocol utilizes a non-nucleophilic base to ensure regioselective deprotonation without heterocycle degradation.

  • Preparation of LDA: Charge a flame-dried Schlenk flask with anhydrous THF (50 mL) and diisopropylamine (1.1 eq). Cool to -78 °C under inert

    
     atmosphere. Add 
    
    
    
    -BuLi (1.05 eq, 2.5 M in hexanes) dropwise. Stir for 30 minutes.
  • Anion Formation: Add 2-methylpyrazine (1.0 eq) dropwise. The solution will immediately turn deep red/purple, indicating the formation of the stabilized pyrazinyl anion. Stir for 1 hour at -78 °C.

    • Validation Checkpoint 1: Quench a 50 µL aliquot in

      
      . 
      
      
      
      -NMR should show >95% deuterium incorporation at the methyl group, confirming quantitative anion formation.
  • Alkylation: Slowly add 2-chloro-N,N-dimethylethylamine (1.2 eq, freshly liberated from its HCl salt) dropwise.

  • Maturation: Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Workup: Quench with saturated aqueous

    
    . Extract with EtOAc (3 x 50 mL). Dry the combined organic layers over anhydrous 
    
    
    
    , filter, and concentrate in vacuo.
  • Purification: Purify the crude oil via column chromatography using basic alumina (Eluent: Hexanes/EtOAc 70:30) to afford the intermediate.

Protocol B: Catalytic Hydrogenation to the Final Triamine

This protocol employs acidic conditions to mask the basic lone pairs, preventing transition metal poisoning.

  • Reaction Setup: In a high-pressure Parr reactor, dissolve the intermediate from Protocol A (1.0 eq) in HPLC-grade Methanol (0.1 M concentration).

  • Acidification: Add glacial acetic acid (3.0 eq).

    • Validation Checkpoint 2: Check the pH of a 10 µL drop on indicator paper; it should be ~pH 4-5.

  • Catalyst Addition: Add 5% Rh/C (10 wt% relative to the substrate).

  • Pressurization: Seal the reactor. Purge the headspace with

    
     (3 cycles), followed by 
    
    
    
    gas (3 cycles). Pressurize to 50 bar
    
    
    and heat the vessel to 60 °C. Stir vigorously (1000 rpm) for 24 hours.
  • Monitoring:

    • Validation Checkpoint 3: Depressurize, take an aliquot, and analyze via LC-MS. You must observe the complete disappearance of the

      
       166 
      
      
      
      peak (pyrazine) and the emergence of the
      
      
      172
      
      
      peak (piperazine).
  • Isolation: Filter the reaction mixture through a tight pad of Celite to remove the Rh/C catalyst. Wash the pad thoroughly with Methanol.

  • Free-basing and Purification: Concentrate the filtrate. The product is a highly polar, water-soluble triamine that will streak on silica and partition into water. Do not perform an aqueous workup. Instead, basify the residue with a minimal amount of 2M methanolic NaOH, filter the precipitated sodium acetate salts, and purify the final compound via Kugelrohr distillation under high vacuum.

References

  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society. 2

  • Efficient Approaches to the Design of Six-Membered Polyazocyclic Compounds—Part 2: Nonaromatic Frameworks. MDPI. 3

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. NIH. 1

Sources

Optimization

Technical Support Center: Synthesis &amp; Optimization of N,N-Dimethyl-3-(piperazin-2-yl)propan-1-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most critical bottlenecks encountered during the synthesis and scale-up of N,N-Dimethy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most critical bottlenecks encountered during the synthesis and scale-up of N,N-Dimethyl-3-(piperazin-2-yl)propan-1-amine .

This compound is a highly polar, C-substituted piperazine featuring a tertiary amine side chain. Because the aromatic reduction of pyrazine-to-piperazine is historically challenging and seldom reported with high chemoselectivity[1], synthesizing this specific triamine requires precise control over catalyst selection, pH, and purification methodologies. Piperazine derivatives are extensively utilized as versatile building blocks in medicinal chemistry[2], making the optimization of these biologically relevant small molecules[3] a priority for drug development professionals.

Workflow Visualization

OptimizationWorkflow Start Pyrazine Precursor N,N-dimethyl-3-(pyrazin-2-yl)propan-1-amine Screening Catalyst Selection (Pd/C vs. PtO2) Start->Screening Acidic Acidic Environment (Glacial AcOH) Screening->Acidic Prevent Poisoning Hydrogenation High-Pressure Hydrogenation (50°C, 60 psi H2) Acidic->Hydrogenation Analysis In-Process Control (LC-MS / GC-MS) Hydrogenation->Analysis Analysis->Screening Incomplete (<50%) Workup Catalyst Filtration & Solvent Evaporation Analysis->Workup >99% Conversion Purification SCX Ion-Exchange Chromatography Workup->Purification Avoid Aq. Extraction Product Pure Triamine Product (>95% Yield) Purification->Product

Workflow for the optimization of pyrazine reduction to N,N-Dimethyl-3-(piperazin-2-yl)propan-1-amine.

Troubleshooting & FAQs
Q1: My catalytic hydrogenation of the pyrazine precursor stalls at 30-40% conversion. Adding more Pd/C does not help. Why is the reaction dying?

Causality & Solution: The reaction is stalling due to severe catalyst poisoning. Your target molecule contains three basic nitrogen atoms: one tertiary amine on the side chain and two secondary amines forming on the piperazine ring. Aliphatic amines are strong Lewis bases that irreversibly coordinate to the active sites of Palladium (Pd) and Platinum (Pt) catalysts, blocking hydrogen activation[4].

To prevent this, you must run the reaction in an acidic medium. By converting the basic nitrogens into their corresponding ammonium salts, their lone pairs are protonated and can no longer coordinate to the metal surface.

  • Actionable Fix: Switch your solvent from Methanol to Glacial Acetic Acid (AcOH), or add at least 3.0 equivalents of anhydrous HCl to your methanolic solvent system.

Q2: I switched to an acidic solvent, but now I am observing multiple lower-molecular-weight byproducts in my LC-MS. What is happening?

Causality & Solution: You are likely observing hydrogenolysis (ring-opening) of the piperazine ring. While high temperatures (>80°C) and high pressures are often required to force the reduction of aromatic pyrazines, these harsh conditions also promote the cleavage of the C-N bonds in the newly formed saturated ring.

  • Actionable Fix: Lower the reaction temperature to 40–50°C. To compensate for the loss in reaction rate at this lower temperature, switch your catalyst from 10% Pd/C to Adams' Catalyst (

    
    ). 
    
    
    
    is significantly more active for the reduction of heteroaromatics in acidic media and will drive the reaction to completion before hydrogenolysis can occur.
Q3: The reduction is complete, but I am losing >60% of my product during the aqueous workup. How do I extract it?

Causality & Solution: N,N-Dimethyl-3-(piperazin-2-yl)propan-1-amine is a highly polar, water-soluble triamine. Even at pH 12–14, it lacks sufficient lipophilicity to partition favorably into standard organic solvents like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Actionable Fix: Abandon liquid-liquid aqueous extraction entirely. Implement a "catch-and-release" purification strategy using Strong Cation Exchange (SCX) chromatography. The protonated triamine will bind tightly to the sulfonic acid resin, allowing you to wash away neutral/acidic impurities with methanol. The pure product is then eluted using a solution of 2M Ammonia in Methanol.

Q4: If I want to derivatize the piperazine ring later, how can I selectively protect it without affecting the tertiary amine?

Causality & Solution: The tertiary amine on the side chain lacks a proton, meaning it cannot form a stable carbamate or amide. You can selectively protect the secondary amines of the piperazine ring using Di-tert-butyl dicarbonate (


). Simply treat the crude triamine with 2.1 equivalents of 

in DCM with a mild base (like

). Only the piperazine nitrogens will react, yielding the N,N'-di-Boc protected intermediate.
Quantitative Data: Optimization of Hydrogenation Conditions

The following table summarizes the causal relationship between solvent pH, catalyst choice, temperature, and overall yield.

EntryCatalystSolvent SystemTemp (°C)Pressure (psi)Conversion (%)Isolated Yield (%)Primary Issue Observed
110% Pd/CMethanol606035%12%Catalyst poisoning
210% Pd/CMeOH + 3 eq HCl606085%68%Sluggish reaction rate
3

Glacial AcOH8060>99%54%Ring-opening (Hydrogenolysis)
4

Glacial AcOH 50 60 >99% 88% Optimal Conditions
Standard Operating Procedure: Optimized Synthesis & Purification

This self-validating protocol ensures maximum yield while circumventing the isolation issues associated with highly polar polyamines.

Step 1: Reaction Setup

  • In a heavy-walled Parr hydrogenation vessel, dissolve 10.0 mmol of N,N-dimethyl-3-(pyrazin-2-yl)propan-1-amine in 30 mL of Glacial Acetic Acid.

  • Carefully add 0.1 mmol (approx. 22 mg) of Platinum(IV) oxide (

    
    , Adams' Catalyst) under a steady stream of nitrogen. Safety Note: 
    
    
    
    can ignite organic solvent vapors; ensure the flask is thoroughly purged with inert gas.

Step 2: High-Pressure Hydrogenation

  • Seal the vessel and purge the headspace with Hydrogen gas (

    
    ) three times.
    
  • Pressurize the vessel to 60 psi with

    
    .
    
  • Heat the reaction mixture to exactly 50°C and agitate vigorously for 12 hours.

  • In-Process Control: Vent the reactor, sample 10 µL, dilute in MeOH, and analyze via LC-MS. The pyrazine mass [M+H]+ should be completely absent, replaced by the piperazine mass[M+H+6]+.

Step 3: Catalyst Removal

  • Purge the vessel with Nitrogen.

  • Filter the crude mixture through a tightly packed pad of Celite to remove the reduced Platinum black. Wash the filter cake with 20 mL of Methanol.

  • Concentrate the filtrate under reduced pressure to remove the majority of the acetic acid, leaving a viscous oil (the tri-acetate salt of the product).

Step 4: SCX "Catch-and-Release" Purification

  • Condition a 50g SCX-2 (Strong Cation Exchange) cartridge with 100 mL of Methanol.

  • Dissolve the crude oil in a minimum amount of Methanol (approx. 10 mL) and load it onto the cartridge.

  • Wash the cartridge with 150 mL of Methanol to elute residual acetic acid and non-basic impurities.

  • Elute the target compound by washing the cartridge with 150 mL of 2.0 M Ammonia in Methanol (

    
    /MeOH).
    
  • Evaporate the ammoniacal eluent under reduced pressure to yield pure N,N-Dimethyl-3-(piperazin-2-yl)propan-1-amine as a pale yellow oil.

References
  • The Chemistry of Heterocyclic Compounds, Supplement I (Chemistry of Heterocyclic Compounds: A Series Of Monographs) (Volume 58). epdf.pub. 4

  • Dearomative Selective Reduction of Structurally Diverse N-Heteroarenes Enabled by Titanium Catalysis. ChemRxiv. 1

  • 1-Carbamimidoylpiperazin-1-ium Acetate|RUO. Benchchem.2

  • Biologically relevant small molecules - BMRB. bmrb.io. 3

Sources

Troubleshooting

Technical Support Center: Purification of Polar Piperazine Derivatives

Status: Operational Lead Scientist: Dr. Elena Vance, Senior Application Scientist Topic: Overcoming retention, solubility, and tailing challenges in piperazine chemistry.

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Lead Scientist: Dr. Elena Vance, Senior Application Scientist Topic: Overcoming retention, solubility, and tailing challenges in piperazine chemistry.

The "Piperazine Problem": Technical Overview

Piperazine derivatives present a unique "perfect storm" of purification challenges for medicinal chemists. The core piperazine ring confers two distinct physicochemical properties that defy standard purification logic:

  • High Polarity (logP < 1): Most derivatives are too polar for standard C18 retention, often eluting in the void volume (

    
    ).
    
  • Dual Basicity: With pKa values typically around 5.6 and 9.8 , these molecules exist as dications at acidic pH and monocations at neutral pH. This leads to severe secondary interactions with residual silanols on silica gel, causing peak tailing and irreversible adsorption.

This guide moves beyond standard "try-and-see" approaches, providing mechanistically grounded protocols for isolation and purification.

Troubleshooting Guide (Q&A)

Issue 1: "My compound elutes in the void volume (dead time) on my C18 column."

Diagnosis: The analyte is too hydrophilic to partition into the hydrophobic C18 stationary phase. This is common for piperazines with polar substituents (e.g., -OH, -NH2).

Corrective Action:

  • Immediate Fix: Switch to a High-Aqueous (AQ) C18 column capable of withstanding 100% water without phase collapse (dewetting).

  • Strategic Fix (HILIC): If logP < 0, Reverse Phase (RP) is the wrong tool. Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) .

    • Mechanism:[1][2][3][4][5] HILIC uses a polar stationary phase (Silica, Amide, Zwitterionic) and a hydrophobic mobile phase (90% Acetonitrile). Water becomes the "strong" solvent.[6]

    • Protocol: Start with 95% Acetonitrile (ACN) / 5% Ammonium Formate (10mM, pH 3). Gradient to 60% ACN.

Issue 2: "I am seeing severe peak tailing on my Normal Phase (Flash) silica column."

Diagnosis: The basic nitrogen atoms of the piperazine ring are hydrogen-bonding with acidic silanol groups (


) on the silica surface. This is not a separation; it is a kinetic drag.

Corrective Action:

  • The "Modifier" Method: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your mobile phase (e.g., DCM/MeOH + 1% NH4OH). The additive saturates the silanol sites, allowing the piperazine to pass freely.

  • The "Amine-Silica" Solution: Use Amine-Functionalized Silica (KP-NH) cartridges.[7]

    • Why: The stationary phase is already basic. This eliminates the need for mobile phase additives and allows the use of simpler solvents like Hexane/Ethyl Acetate instead of DCM/MeOH.

Issue 3: "I cannot extract my product from the aqueous layer after the reaction."

Diagnosis: The derivative is so polar that its partition coefficient favors water over organic solvents (DCM/EtOAc), even at basic pH.

Corrective Action:

  • Salting Out: Saturate the aqueous layer with NaCl. This disrupts the hydration shell of the piperazine, forcing it into the organic layer.

  • Continuous Extraction: Use a liquid-liquid extractor for 12–24 hours if

    
     is low but non-zero.
    
  • The "Catch and Release" (SCX) Method: (See Protocol B below). This is the gold standard for water-soluble amines.

Core Experimental Protocols

Protocol A: HILIC Method Development for Piperazines

Use this when C18 fails to retain the compound.

  • Column Selection: Amide-bonded or Zwitterionic (e.g., ZIC-HILIC) phases are superior to bare silica for amines due to better peak shape.

  • Mobile Phase A (Weak): Acetonitrile (ACN).

  • Mobile Phase B (Strong): 10mM Ammonium Formate (pH 3.0) or Ammonium Acetate (pH 5.8).

    • Note: Buffer is critical . Without ions, HILIC relies on unstable electrostatic interactions.

  • Gradient:

    • Equilibrate at 95% A (High organic).

    • Ramp to 60% A over 15 minutes.

    • Crucial Step: HILIC columns require long equilibration. Flush with 20 column volumes (CV) of initial starting conditions before the next injection.

Protocol B: "Catch and Release" SCX Purification

The most robust method for isolating polar amines from non-basic impurities without liquid-liquid extraction.

Materials: Strong Cation Exchange (SCX) cartridge (sulfonic acid bonded silica).

StepActionMechanism
1. Activation Wash cartridge with MeOH, then Water.Wets the sorbent.
2.[2] Loading Dissolve crude in 5% Acetic Acid/Water (pH < 4). Load onto cartridge.Piperazine is fully protonated (

) and binds ionically to the sulfonate (

) resin.
3. Washing Flush with MeOH or ACN.Neutral and acidic impurities flow through; Piperazine remains bound.
4. Elution Elute with 2M Ammonia in Methanol .High pH deprotonates the piperazine, breaking the ionic bond and releasing it into the solvent.
5. Finishing Concentrate the eluent in vacuo.Ammonia and MeOH evaporate, leaving pure free base.
Protocol C: The pH-Swing Extraction

For derivatives with moderate lipophilicity.

  • Acid Wash: Dissolve crude reaction mixture in EtOAc. Extract with 1M HCl (3x).

    • Result: Piperazine moves to Aqueous (Acidic) layer.[8] Non-basic impurities stay in Organic.

  • Basification: Cool the aqueous layer on ice. Slowly add 6M NaOH until pH > 12.

    • Check: Verify pH with paper. Solution may become cloudy (free base crashing out).

  • Extraction: Extract the basic aqueous layer with DCM (3x) or Chloroform/Isopropanol (3:1) if highly polar.

  • Drying: Dry combined organics over

    
     and concentrate.
    

Comparative Data: Stationary Phase Selection

Stationary PhaseRetention MechanismMobile Phase CompatibilityBest For
C18 (Standard) Hydrophobic InteractionWater/MeOH/ACNLipophilic piperazines (LogP > 1.5)
C18 (Polar Embedded) Hydrophobic + H-Bonding100% Water CompatibleModerately polar compounds; prevents dewetting
HILIC (Amide) Partitioning into water layerACN (90%+) / BufferHighly polar (LogP < 0); Metabolites
Amino-Silica (NH2) Normal Phase (Weak)Hexane/EtOAcFlash purification; avoids TEA additives
SCX (Resin) Ion ExchangeAcidic Load / Basic EluteIsolation from crude reaction mixtures

Visualizations

Figure 1: Purification Strategy Decision Matrix

purification_strategy Start Crude Piperazine Mixture Solubility Is it soluble in DCM/EtOAc? Start->Solubility LogP Check LogP (Polarity) Solubility->LogP No (Water Soluble) Flash Flash Chromatography Solubility->Flash Yes (Organic Soluble) Extraction Can it be extracted? LogP->Extraction LogP < 0 RP_AQ Reverse Phase (Polar-Embedded C18) LogP->RP_AQ 0 < LogP < 1.5 SilicaType Standard Silica or Amine-Silica? Flash->SilicaType Standard Standard Silica (Requires 1% TEA/NH3) SilicaType->Standard Standard Cartridge Amine Amine-Silica (KP-NH) (No Additive Needed) SilicaType->Amine Specialty Cartridge SCX SCX Cartridge (Catch & Release) Extraction->SCX High Purity Needed HILIC HILIC Chromatography (Amide/ZIC Phase) Extraction->HILIC Analytical/Prep HPLC

Caption: Decision tree for selecting the optimal purification route based on solubility and polarity.

Figure 2: SCX "Catch and Release" Mechanism

scx_mechanism Step1 1. LOAD (pH 3) Piperazine (NH3+) binds to Resin (SO3-) Step2 2. WASH (MeOH) Neutrals/Acids wash away Piperazine stays bound Step1->Step2 Remove Impurities Step3 3. ELUTE (NH3/MeOH) High pH deprotonates Piperazine Releases as Free Base Step2->Step3 Recover Product

Caption: The chemical logic behind Strong Cation Exchange (SCX) purification for basic amines.

References

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – HILIC vs. RPLC. Retrieved from [Link]

  • Phenomenex. (2025). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Chiral Separation of N,N-Dimethyl-3-(piperazin-2-yl)propan-1-amine Enantiomers

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Introduction Welcome to the Technical Support Center. Your analyte, N,N-Dimethyl-3-(piperazin-2-yl)propan-1-amine , is a highly polar, basi...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Introduction

Welcome to the Technical Support Center. Your analyte, N,N-Dimethyl-3-(piperazin-2-yl)propan-1-amine , is a highly polar, basic triamine. It contains two secondary amines within the piperazine ring and a tertiary amine on the propyl side chain. This specific structural motif presents significant chromatographic challenges, primarily due to severe secondary interactions with stationary phase matrices. This guide provides field-proven troubleshooting strategies, validated protocols, and mechanistic insights to help you achieve baseline enantiomeric resolution.

Section 1: Core Troubleshooting & FAQs

Q1: Why am I observing severe peak tailing, broad peaks, or complete loss of my analyte on standard polysaccharide-based Chiral Stationary Phases (CSPs)? A1: The root cause is non-specific secondary interactions. The highly basic secondary and tertiary amine groups of your analyte interact strongly with the slightly acidic residual silanol groups (Si-OH) on the silica support of the CSP[1]. This ion-exchange and hydrogen-bonding interaction disrupts the reversible chiral recognition process, leading to severe tailing.

  • Solution: You must competitively mask these silanol sites. Introduce a basic additive, such as 0.1%–0.5% diethylamine (DEA), triethylamine (TEA), or dimethylethylamine (DMEA), into your mobile phase[1]. The additive saturates the active silanol sites, ensuring the analyte interacts exclusively with the chiral selector.

Q2: Should I develop my method using High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC)? A2: SFC is overwhelmingly recommended for basic piperazine derivatives.

  • Causality: SFC utilizes supercritical carbon dioxide (CO₂), which has a lower viscosity and higher diffusivity than liquid solvents, allowing for much faster mass transfer[2]. When combined with a polar modifier (e.g., methanol) and a basic additive, SFC minimizes the deleterious basic-silanol interactions much better than normal-phase HPLC, yielding superior peak symmetry for basic amines while significantly reducing hazardous solvent consumption[2].

Q3: I added DEA to my SFC mobile phase, but resolution is still suboptimal. What is the next mechanistic step? A3: If a single basic additive is insufficient, transition to a dual-additive (ion-pairing) system. Research demonstrates that combining an acidic and a basic additive (e.g., 0.1% trifluoroacetic acid [TFA] and 0.1% isopropylamine [IPA] or TEA) can drastically alter enantioselectivity[1].

  • Causality: The acid acts as a counter-ion, forming stable, neutral ion-pairs with the basic amines of the analyte[1]. This neutral complex interacts differently with the chiral grooves of the CSP, often resolving co-eluting peaks that could not be separated using a base alone[2].

Q4: Can Capillary Electrophoresis (CE) serve as an orthogonal validation technique for this compound? A4: Yes. CE is highly effective for cationic piperazine derivatives when using anionic cyclodextrins, such as sulfated β-cyclodextrin (S-β-CD), as the chiral selector[3]. At a slightly acidic pH (e.g., pH 6.0), the analyte's amine groups are fully protonated (cationic), while the S-β-CD is anionic. This promotes strong electrostatic attraction and inclusion-complexation, leading to robust chiral resolution[3].

Section 2: Experimental Workflows

Protocol A: SFC Method Development for Basic Triamines

This protocol is designed as a self-validating system: by running a blank and a standard with and without the additive, you can isolate and verify the effect of silanol masking on your specific column.

  • Column Selection: Install an immobilized polysaccharide-based CSP (e.g., Chiralpak IG or IC, 5 µm, 4.6 × 250 mm). Immobilized columns are strictly required to withstand strong polar modifiers and basic additives without degrading the stationary phase.

  • Mobile Phase Preparation:

    • Component A: Medical-grade liquid CO₂.

    • Component B (Modifier): HPLC-grade Methanol containing 0.2% (v/v) DEA or TEA[1].

  • Chromatographic Conditions:

    • Flow Rate: 3.0 mL/min (leverage SFC's low viscosity for high throughput).

    • Backpressure (BPR): 120–150 bar (maintains supercritical fluid density).

    • Temperature: 35°C – 40°C.

    • Gradient/Isocratic: Start with an isocratic hold at 20% Component B. If the analyte is retained >10 mins, increase to 30%.

  • Sample Preparation: Dissolve the racemic N,N-Dimethyl-3-(piperazin-2-yl)propan-1-amine in pure methanol to a concentration of 1 mg/mL. Crucial: Do not use acidic diluents, as they will disrupt the basic additive equilibrium established on the column.

Protocol B: Capillary Electrophoresis (CE) Method with S-β-CD

An orthogonal validation method based on electrophoretic mobility and inclusion complexation.

  • Background Electrolyte (BGE) Preparation: Prepare a 100 mM phosphate buffer and adjust the pH to 6.0. Add 34 mg/mL of Sulfated β-Cyclodextrin (S-β-CD) and 40% (v/v) Methanol as an organic modifier[3].

  • Capillary Conditioning: Flush a fused-silica capillary (e.g., 50 µm ID, 40 cm effective length) sequentially with 0.1 M NaOH (3 min), deionized water (2 min), and the BGE (3 min).

  • Injection & Separation: Inject the sample hydrodynamically (e.g., 50 mbar for 5 s). Apply a separation voltage of +15 kV to +20 kV[3].

  • Detection: Monitor via UV detection (typically 200-214 nm, depending on the compound's specific absorbance profile).

Section 3: Quantitative Data Summary

Table 1: Comparison of Analytical Modalities for Piperazine Derivative Enantioseparation

ParameterSupercritical Fluid Chromatography (SFC)High-Performance Liquid Chromatography (HPLC)Capillary Electrophoresis (CE)
Primary Mobile Phase Supercritical CO₂ + Methanol[2]Hexane/Heptane + IPA/EtOH100 mM Phosphate Buffer (pH 6.0)[3]
Chiral Selector Immobilized Polysaccharide (e.g., IG, IC)Coated/Immobilized PolysaccharideSulfated β-Cyclodextrin (S-β-CD)[3]
Required Additives 0.1-0.5% DEA, TEA, or IPA/TFA pair[1]0.1% DEA or TEA40% (v/v) Methanol modifier[3]
Analysis Time Fast (Typically < 10 mins)[2]Moderate (15 - 30 mins)Moderate to Fast (10 - 20 mins)
Peak Symmetry Excellent (High diffusivity, masked silanols)[2]Poor to Moderate (Prone to tailing)Excellent (Electrostatic interactions)[3]
Environmental Impact Low (Green chemistry, reduced solvents)[2]High (Large volumes of organic solvents)Very Low (Micro-scale volumes)

Section 4: Visualizations

SFC_Optimization Start Start: N,N-Dimethyl-3-(piperazin-2-yl) propan-1-amine Screen Screen Immobilized CSPs (e.g., Chiralpak IG, IC) Start->Screen MobilePhase Set Mobile Phase: CO2 / MeOH Screen->MobilePhase Assess Assess Peak Shape & Resolution MobilePhase->Assess Tailing Severe Tailing / No Elution? Assess->Tailing AddBase Add 0.2% DEA or TEA to Methanol Modifier Tailing->AddBase Yes Success Baseline Resolution Achieved Tailing->Success No AddBase->Assess Re-evaluate AddPair Try Ion-Pairing: 0.1% IPA + 0.1% TFA AddBase->AddPair If tailing persists AddPair->Assess

SFC Method Optimization Decision Tree for Basic Triamines.

Mechanism Analyte Piperazine Derivative (Basic Amines) Silanol Residual Silanols (Si-OH / Si-O⁻) Analyte->Silanol Non-specific Binding (Causes Tailing) CSP Polysaccharide CSP (Chiral Grooves) Analyte->CSP Hydrogen Bonding & Steric Fit (Resolution) Additive Basic Additive (DEA / TEA) Additive->Silanol Competitive Masking (Blocks Tailing)

Mechanistic Pathway of Analyte-CSP Interactions and the Role of Basic Additives.

Section 5: References

  • Title: Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin Source: PubMed / Electrophoresis (Wiley-VCH GmbH) URL: [Link]

  • Title: Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals Source: Federal Agency for Medicines and Health Products (FAGG) URL: [Link]

Sources

Troubleshooting

optimizing temperature and reaction time for reductive amination of piperazines

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges encountered during the reductive amination of piperazine...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges encountered during the reductive amination of piperazines.

Piperazines present unique challenges in C–N bond formation. Depending on their substitution pattern, they can either be highly nucleophilic (leading to over-alkylation) or sterically hindered (leading to sluggish iminium ion formation). Optimizing temperature and reaction time is not merely about speeding up the reaction; it is about strictly controlling the mechanistic pathways to favor the desired secondary or tertiary amine while suppressing competitive side reactions.

Below is our comprehensive troubleshooting guide, diagnostic workflow, and validated methodology.

Diagnostic Workflow

G Start Reductive Amination Optimization Workflow TLC Monitor Reaction via LC-MS/TLC at t = 2 hours Start->TLC Issue1 Issue: High Carbonyl Reduction (Alcohol Byproduct) TLC->Issue1 Side reaction Issue2 Issue: Over-alkylation (Dialkylated Piperazine) TLC->Issue2 Poor selectivity Issue3 Issue: Incomplete Conversion (Unreacted Starting Material) TLC->Issue3 Sluggish kinetics Fix1 Action: Decrease Temp (0°C) Confirm STAB is used Issue1->Fix1 Fix2 Action: Decrease Reaction Time Limit Aldehyde to 1.0 eq Issue2->Fix2 Fix3 Action: Increase Temp to 25°C Extend Time to 12h Add 1.0 eq AcOH Issue3->Fix3

Troubleshooting logic for optimizing temperature and time in piperazine reductive aminations.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing significant amounts of alcohol byproducts instead of my target N-alkylated piperazine. How should I adjust the temperature? Causality & Solution: The direct reduction of your starting aldehyde or ketone is outcompeting the reductive amination pathway. This occurs when the temperature is too high, providing enough thermal activation energy for the reducing agent to attack the unactivated carbonyl directly[1]. Action: Lower the reaction temperature to 0 °C during the addition of the reducing agent. Ensure you are using Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃), which is highly selective for iminium ions over carbonyls at room temperature and below[2]. Avoid NaBH₄, which is non-selective and will rapidly reduce the carbonyl regardless of temperature[3].

Q2: My LC-MS shows a mass corresponding to a dialkylated piperazine. How do I optimize reaction time to prevent over-alkylation? Causality & Solution: Unsubstituted piperazines possess two reactive secondary amine sites. Even after mono-alkylation, the resulting tertiary amine intermediate remains highly nucleophilic. If the reaction time exceeds the point of complete mono-alkylation (typically >12–24 hours), the newly formed product can undergo a second reductive amination if excess carbonyl is present[3][4]. Action: Strictly limit the reaction time to 2–4 hours and monitor via TLC/LC-MS. Additionally, use a stoichiometric ratio of 1.0 equivalent of aldehyde to 1.1 equivalents of piperazine to starve the reaction of the electrophile[5]. For absolute synthetic control, utilize a mono-Boc protected piperazine.

Q3: I am using a sterically hindered piperazine (e.g., 2,6-dimethylpiperazine), and conversion stalls at 30% even after 24 hours at room temperature. Should I heat the reaction? Causality & Solution: Heating will likely increase carbonyl reduction (see Q1) rather than iminium formation. Steric hindrance severely retards the nucleophilic attack and subsequent dehydration required to form the iminium ion[3]. Action: Instead of increasing temperature, alter the kinetics by adding 1.0 equivalent of glacial acetic acid (AcOH) to maintain a pH of 4–6[3]. This protonates the carbonyl oxygen, increasing its electrophilicity and accelerating the rate-determining dehydration step without requiring thermal energy[1].

Quantitative Data: Temperature & Time Parameters

The following table summarizes how variations in temperature and time dictate the mechanistic outcome of piperazine reductive aminations.

Reaction ConditionTemperatureTimeReducing AgentPrimary Outcome / Causality
Standard Direct 20–25 °C4–12 hNaBH(OAc)₃ (STAB)Optimal Yield (70-90%) : Perfectly balances the rate of iminium formation with selective reduction[1].
High Temp 60–80 °C1–2 hNaBH(OAc)₃ / NaBH₃CNHigh Alcohol Byproduct : Thermal acceleration favors direct reduction of the carbonyl over iminium formation.
Extended Time 20–25 °C> 24 hNaBH(OAc)₃ (STAB)Over-alkylation (Dialkylation) : Prolonged exposure allows the mono-alkylated piperazine to react with residual carbonyls[5].
Low Temp (Flow) -40 to 0 °C< 1 hPt/C (H₂) or STABHigh Selectivity : Suppresses dehydrohalogenation and over-reduction; requires high-mixing continuous flow environments[6].
Acid Catalyzed 20–25 °C2–4 hNaBH(OAc)₃ + AcOHAccelerated Kinetics : AcOH (pH 4-6) protonates the carbonyl, speeding up hemiaminal dehydration for hindered piperazines[3].

Self-Validating Protocol: Direct Reductive Amination of Piperazines

This standard operating procedure utilizes STAB and incorporates self-validating checkpoints to ensure mechanistic fidelity and prevent wasted downstream effort.

Phase 1: Iminium Ion Pre-Assembly (0.5 - 1 Hour)

  • Preparation: In an oven-dried flask under an inert atmosphere (N₂/Ar), dissolve the piperazine derivative (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration. Causality: DCE is preferred over THF as it consistently provides faster reaction rates for STAB-mediated aminations[1].

  • Activation: Add the aldehyde or ketone (1.0 eq). If the piperazine is sterically hindered, add glacial acetic acid (1.0 eq) to catalyze dehydration.

  • Validation Checkpoint 1: Stir at 20–25 °C for 30 minutes. Sample 10 µL, dilute in methanol, and analyze via TLC or LC-MS.

    • Self-Validation: You must observe the consumption of the starting amine and the appearance of the intermediate imine/hemiaminal mass before proceeding. If absent, extend the time; do not add the reducing agent yet.

Phase 2: Temperature-Controlled Reduction (2 - 12 Hours) 4. Thermal Control: Cool the reaction mixture to 0 °C using an ice bath. Causality: Lowering the temperature suppresses the exothermic direct reduction of any unreacted carbonyl. 5. Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.4 to 1.5 eq) portion-wise over 5 minutes[1][2]. 6. Propagation: Remove the ice bath and allow the reaction to warm naturally to 20–25 °C. Stir for 2 to 4 hours. 7. Validation Checkpoint 2: Perform LC-MS analysis.

  • Self-Validation: The imine mass should disappear, replaced by the final product mass. If unreacted carbonyl remains but the imine is gone, the amine was the limiting factor, and the reaction is complete.

Phase 3: Quench and Isolation 8. Quench: Slowly add saturated aqueous NaHCO₃ (10 mL/mmol) at 0 °C. Causality: STAB reacts with water to release H₂ gas; the basic quench neutralizes the acetic acid and ensures the piperazine product is in its free-base form for extraction[3]. 9. Extraction: Extract with dichloromethane (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry. 1

  • BenchChem. "Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride." BenchChem.2

  • BenchChem. "Technical Support Center: Reductive Amination for Secondary Amine Synthesis." BenchChem. 3

  • MDPI. "C-N Bond Formation by Consecutive Continuous-Flow Reductions towards A Medicinally Relevant Piperazine Derivative." MDPI. 6

  • ACS GCI Pharmaceutical Roundtable. "Avoiding Over-alkylation." Reagent Guides. 5

  • Master Organic Chemistry. "Reductive Amination, and How It Works." Master Organic Chemistry. 4

Sources

Optimization

preventing degradation of N,N-Dimethyl-3-(piperazin-2-yl)propan-1-amine during workup

This guide serves as a specialized technical support resource for researchers working with N,N-Dimethyl-3-(piperazin-2-yl)propan-1-amine .[1] This molecule presents a unique set of stability challenges due to its specifi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for researchers working with N,N-Dimethyl-3-(piperazin-2-yl)propan-1-amine .[1]

This molecule presents a unique set of stability challenges due to its specific topology: a C-substituted piperazine ring linked to a flexible alkyl-dimethylamine chain.[1] Unlike its N-substituted isomers, this structure exposes two secondary amine sites (positions 1 and 4 on the ring) alongside a tertiary amine, significantly amplifying its sensitivity to atmospheric carbon dioxide and oxidative stress.

Part 1: Technical Support & Troubleshooting Guide

Stability & Degradation Profiles

Q: My product turns from a clear oil to a yellow/brown gum upon standing. What is happening? A: You are likely observing oxidative degradation coupled with carbamate formation. The "2-yl" substitution pattern leaves both N1 and N4 positions on the piperazine ring as secondary amines.[1]

  • Oxidation: Secondary amines are prone to oxidation by atmospheric oxygen (radical mechanism initiated by trace metals or light), leading to imines or hydroxylamines, which are chromophores (yellow/brown).

  • Carbamylation: This is the most critical threat. Piperazines are excellent CO₂ scrubbers.[1] The free secondary amines react with atmospheric CO₂ to form zwitterionic carbamates (ammonium carbamate salts). These appear as viscous gums or white precipitates that are insoluble in non-polar organic solvents but soluble in water, often confusing the workup logic.

Q: I see "extra" carbonyl peaks in my NMR (around 160-165 ppm) that shouldn't be there. Is my product contaminated? A: This is diagnostic of carbamate formation. If you used a rotary evaporator without an inert gas backfill, or if the sample was exposed to air, the amine has captured CO₂.

  • Fix: This is reversible. Gently heating the sample under high vacuum (0.1 mbar) or treating it with strong base (NaOH) during the final workup will release the CO₂.

Workup & Isolation Troubleshooting

Q: My crude yield is consistently low (<40%), but the reaction conversion was high. Where is my product? A: Your product is likely trapped in the aqueous phase. N,N-Dimethyl-3-(piperazin-2-yl)propan-1-amine is a polyamine with high polarity.[1] Standard extraction protocols (e.g., DCM vs. Water) often fail because the partition coefficient (


) favors the aqueous phase, especially if the pH is not sufficiently high.

Corrective Protocol:

  • pH Adjustment: Ensure the aqueous layer is pH > 13 . Use 50% NaOH or KOH.[1] Carbonate bases (K₂CO₃) are often insufficient to fully deprotonate all three amine sites.

  • Salting Out: Saturate the aqueous phase with NaCl. This increases the ionic strength, forcing the organic amine out (Hofmeister effect).

  • Solvent Switch: Replace DCM with Chloroform:Isopropanol (3:1) . This mixture is significantly more polar and efficient at extracting polyamines from aqueous brine.[1]

Q: Can I purify this compound using silica gel chromatography? A: Proceed with extreme caution. The basic piperazine nitrogens will interact strongly with the acidic silanol groups (


) on standard silica, leading to:
  • Irreversible adsorption (loss of mass).

  • Severe peak tailing (poor separation).[2]

  • On-column degradation (catalytic oxidation).[1]

Recommended Alternative:

  • Neutralized Silica: Pre-wash the column with 1-2% Triethylamine (Et₃N) in the eluent to cap silanol sites.

  • Alumina (Basic): Use basic alumina instead of silica.

  • Reverse Phase: C18 columns with high-pH stable buffers (e.g., Ammonium Bicarbonate, pH 10) are ideal if available.

Part 2: Visualizing the Degradation & Workup Logic

Figure 1: Degradation Pathways of C-Substituted Piperazines

This diagram illustrates why the "2-yl" isomer is chemically fragile compared to N-substituted variants.[1]

degradation_pathways Target N,N-Dimethyl-3-(piperazin-2-yl) propan-1-amine (Free Base) Carbamate Ammonium Carbamate Salt (Insoluble Gum/Solid) Target->Carbamate + CO2 (Fast) Reversible with Base/Heat Imine Cyclic Imine / N-Oxide (Yellow impurity) Target->Imine + O2 (Slow) Irreversible CO2 Atmospheric CO2 CO2->Target O2 Atmospheric O2 (Radical Initiator) O2->Target

Caption: Degradation pathways showing the susceptibility of the secondary amine sites to Carbamylation (reversible) and Oxidation (irreversible).

Figure 2: Optimized Isolation Workflow

A self-validating protocol designed to maximize recovery and purity.[1]

workup_flow Start Crude Reaction Mixture (Acidic/Neutral) Step1 1. pH Adjustment Add 50% NaOH to pH > 13 (Cool on ice to prevent exotherm) Start->Step1 Step2 2. Salting Out Saturate aqueous layer with NaCl (Critical for Polyamines) Step1->Step2 Step3 3. Extraction Use CHCl3 : IPA (3:1) Perform 3x extractions Step2->Step3 Step4 4. Drying & Filtration Dry over K2CO3 or Na2SO4 (Avoid acidic agents) Step3->Step4 Step5 5. Concentration Rotovap < 40°C Backfill with Argon/N2 immediately Step4->Step5

Caption: Optimized workup workflow emphasizing pH control, ionic strength manipulation, and inert handling to prevent loss and degradation.

Part 3: Quantitative Data & Specifications

Table 1: Physicochemical Properties & Handling

Estimated values based on structural analogs (Piperazine/Dimethylamine derivatives).

PropertyValue / ConditionImpact on Workup
pKa (Piperazine N1/N4) ~9.8 (Secondary)Requires pH > 12 for >99% free base form.[1]
pKa (Side Chain N) ~9.3 (Tertiary)Protonates easily; acts as a solubilizing group in acid.
LogP (Octanol/Water) < 0.5 (Estimated)Highly hydrophilic; partitions poorly into pure Et₂O or Hexane.
Boiling Point > 200°C (dec.)Do not attempt atmospheric distillation.[1] Kugelrohr only.
CO₂ Reactivity HighRapidly forms carbamates in air.[1] Store under Argon.[1]
Table 2: Solvent Extraction Efficiency Comparison
Solvent SystemExtraction EfficiencyNotes
Diethyl Ether < 10%Poor.[1] Too non-polar.
Dichloromethane (DCM) 40-60%Moderate.[1] Often forms emulsions with basic amines.[1]
DCM + 5% MeOH 70-80%Good, but MeOH partitions into water.[1]
Chloroform : IPA (3:1) > 95% Excellent. Best for polar polyamines.

References

  • National Carbon Capture Center. (2022). Pilot plant testing to mitigate piperazine oxidation. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • University of Rochester. (n.d.). Efficient extraction of highly polar solvents from reaction mixtures. Retrieved from [Link]

  • MDPI. (2015). Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide. Retrieved from [Link]

Sources

Troubleshooting

alternative catalysts for the synthesis of N,N-Dimethyl-3-(piperazin-2-yl)propan-1-amine

The following technical guide is structured as a specialized support center resource for process chemists and R&D scientists. It addresses the synthesis of N,N-Dimethyl-3-(piperazin-2-yl)propan-1-amine (and its chiral an...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support center resource for process chemists and R&D scientists. It addresses the synthesis of N,N-Dimethyl-3-(piperazin-2-yl)propan-1-amine (and its chiral analogues) via the reduction of its pyrazine precursor, focusing on alternative catalytic systems beyond standard Pd/C or Raney Nickel methods.

Topic: Synthesis of N,N-Dimethyl-3-(piperazin-2-yl)propan-1-amine Case ID: SYN-PIP-2YL-004 Status: Active Guide Audience: Senior Process Chemists, Medicinal Chemists

Diagnostic & Triage: Why Switch Catalysts?

Standard hydrogenation protocols (Pd/C, PtO₂, Raney Ni) for converting 2-substituted pyrazines to piperazines often fail in three critical areas. Select your primary pain point to jump to the relevant protocol:

Pain PointDiagnosisRecommended Alternative
Racemic Mixtures Standard heterogeneous catalysts yield 50:50 mixtures of enantiomers. You need high ee (enantiomeric excess).Protocol A: Homogeneous Iridium
Catalyst Poisoning The product contains a secondary ring amine and a tertiary side-chain amine, irreversibly binding to Pd/Pt surfaces.Protocol B: Base Metal (Mn/Co)
Harsh Conditions High pressure/temperature is causing side-chain cleavage or ring opening.Protocol C: Electrocatalytic Rh

Technical Protocols & Methodologies

Protocol A: Stereoselective Hydrogenation (Iridium-Catalyzed)

Objective: Synthesis of chiral (S)- or (R)-N,N-Dimethyl-3-(piperazin-2-yl)propan-1-amine with >90% ee.

The Science: Heterogeneous surfaces (Pd/C) bind the pyrazine ring flat, leading to non-selective hydride addition. Homogeneous Iridium complexes with chiral phosphine ligands (e.g., SegPhos, Binap) facilitate an outer-sphere mechanism , directing hydride attack to a specific face of the pyrazine ring [1, 2].

Reagents:

  • Precursor: N,N-Dimethyl-3-(pyrazin-2-yl)propan-1-amine (activated as a salt or free base).

  • Catalyst: [Ir(COD)Cl]₂ with (S)-SegPhos or similar chiral ligand.

  • Activator: Alkyl halide (e.g., Benzyl bromide) or Lewis Acid (if using the salt method to activate the electron-deficient ring) [2].

Step-by-Step Workflow:

  • Activation: Treat the pyrazine precursor with 1.05 equiv of benzyl bromide in DCM to form the N-benzyl pyrazinium salt. This breaks the aromaticity slightly and activates the ring for reduction.

  • Catalyst Prep: In a glovebox, mix [Ir(COD)Cl]₂ (1.0 mol%) and (S)-SegPhos (2.2 mol%) in THF. Stir for 30 min.

  • Hydrogenation: Transfer the activated substrate and catalyst solution to an autoclave.

  • Conditions: Pressurize to 600 psi (40 bar) H₂. Heat to 50°C. Stir for 18 hours.

  • Workup: Deprotect the N-benzyl group (if necessary for final product) using mild Pd/C hydrogenolysis or keep if N-protection is desired.

Critical Control Point:

  • Issue: Low conversion.

  • Fix: Add 10 mol% I₂ as an additive. Iodine stabilizes the active Ir-hydride species [1].

Protocol B: Sustainable Base-Metal Hydrogenation (Manganese/Cobalt)

Objective: Cost-reduction and avoiding precious metal contamination (Pd/Pt leaching) in the final amine product.

The Science: Manganese and Cobalt pincer complexes operate via metal-ligand cooperation (MLC) . The ligand arm accepts a proton while the metal holds the hydride, allowing for the concerted reduction of polar bonds (C=N) without requiring the substrate to bind strongly to the metal center, thus reducing poisoning by the diamine product [3].

Reagents:

  • Catalyst: Mn-Pincer Complex (e.g., Mn(I)-PNP pincer).

  • Solvent: Toluene or THF (strictly anhydrous).

  • Base: t-BuOK (Catalytic amount, 2-5 mol%).

Step-by-Step Workflow:

  • Charge: Load the pyrazine precursor (1.0 mmol), Mn-catalyst (1-2 mol%), and t-BuOK (2 mol%) into a stainless steel autoclave.

  • Solvent: Add 3 mL anhydrous Toluene.

  • Reaction: Pressurize with 30-50 bar H₂. Heat to 100-130°C.

  • Duration: 24 hours.

  • Purification: The catalyst precipitates upon cooling/hexane addition, allowing simple filtration.

Critical Control Point:

  • Issue: Incomplete reduction (stopping at tetrahydropyrazine).

  • Fix: Increase temperature to 130°C. The final double bond reduction in the ring is the rate-limiting step for base metals.

Protocol C: Electrocatalytic Hydrogenation (Flow Chemistry)

Objective: Mild, room-temperature reduction using renewable electricity; ideal for preventing thermal degradation of the side chain.

The Science: Instead of H₂ gas, this method uses protons (H⁺) from water/methanol and electrons from a cathode. A Rhodium-modified carbon (Rh/C) cathode efficiently reduces N-heterocycles at ambient pressure [4].

System Setup:

  • Cell: Anion-Exchange Membrane (AEM) Electrolyzer.[1]

  • Cathode: Rh/C (gas diffusion electrode).

  • Anode: IrO₂ (for water oxidation).

  • Electrolyte: 1M KOH or Phosphate buffer.

Step-by-Step Workflow:

  • Solution: Dissolve precursor (0.1 M) in MeOH/H₂O (1:1).

  • Flow: Pump solution through the cathode chamber at 1 mL/min.

  • Current: Apply constant current density (25 mA cm⁻²).

  • Collection: Product is collected at the outlet. No H₂ gas handling required.

Visualizing the Mechanism & Logic

The following diagram illustrates the decision logic and the mechanistic pathways for the different protocols.

CatalystSelection Start Start: Pyrazine Precursor Decision Primary Constraint? Start->Decision RouteA Need Chiral Purity (ee%) Decision->RouteA Stereochemistry RouteB Need Low Cost / Green Decision->RouteB Cost/Toxicity RouteC Need Mild Conditions Decision->RouteC Stability IrCat Protocol A: Ir-Catalyst (Outer-Sphere Mechanism) RouteA->IrCat MnCat Protocol B: Mn-Pincer (Metal-Ligand Cooperation) RouteB->MnCat RhElec Protocol C: Rh-Electrocatalysis (Surface Adsorbed H*) RouteC->RhElec Product Target: N,N-Dimethyl-3- (piperazin-2-yl)propan-1-amine IrCat->Product High ee% MnCat->Product Low Waste RhElec->Product Room Temp

Caption: Decision matrix for selecting the optimal catalytic route based on process constraints (Stereochemistry vs. Cost vs. Stability).

Troubleshooting Matrix

Problem: Catalyst Poisoning (Reaction Stalls)

  • Symptom: Reaction starts fast but stops at 50% conversion.

  • Root Cause: The product (secondary amine piperazine) binds to the metal center more strongly than the pyrazine reactant.

  • Solution:

    • Acidic Additive: Add 1.0 equiv of HCl or TFA to protonate the product amines as they form, preventing coordination to the metal [5].

    • Switch to Protocol B: Mn-pincer catalysts are less susceptible to amine poisoning due to the steric bulk of the pincer ligand.

Problem: Over-Reduction (Ring Opening)

  • Symptom: Detection of linear amines (e.g., 1,4-diaminobutane derivatives) in LC-MS.

  • Root Cause: Hydrogenolysis of the C-N bond, common with Pd catalysts at high temperatures.

  • Solution:

    • Lower temperature to <40°C.

    • Switch to Protocol C (Electrocatalysis) which operates at room temperature and allows precise potential control to avoid reduction potentials capable of C-N cleavage [4].

Problem: Low Solubility of Precursor

  • Symptom: Precursor crashes out or reaction is heterogeneous.

  • Solution:

    • Use Trifluoroethanol (TFE) as solvent. TFE stabilizes the intermediates and improves H₂ solubility.

    • For Protocol A, ensure the N-benzyl salt is fully dissolved; warm methanol may be required.

References

  • Wang, Y., et al. (2016).[2] Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters. Link

  • Zhou, Y.G. (2016).[2] Palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers. Link

  • Milstein, D., et al. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. ACS Catalysis.[2] Link

  • Fukazawa, A., et al. (2024). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society.[3] Link

  • Stahl, S.S., et al. (2012).[3] Base-free Pd(DMSO)2(TFA)2 catalyst enables the synthesis of six-membered nitrogen heterocycles. Organic Letters. Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of N,N-Dimethyl-3-(piperazin-1-yl)propan-1-amine and Other Antipsychotic Scaffolds: A Guide for Drug Development Professionals

This guide provides an in-depth technical comparison of the N,N-Dimethyl-3-(piperazin-1-yl)propan-1-amine scaffold and its potential as a basis for novel antipsychotic agents against established and emerging antipsychoti...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the N,N-Dimethyl-3-(piperazin-1-yl)propan-1-amine scaffold and its potential as a basis for novel antipsychotic agents against established and emerging antipsychotic drug classes. We will explore the structure-activity relationships, receptor pharmacology, and preclinical behavioral data that define the therapeutic potential and liability of these chemical frameworks.

Introduction: The Evolving Landscape of Antipsychotic Drug Discovery

Schizophrenia is a complex neuropsychiatric disorder affecting approximately 1% of the global population.[1][2][3] The mainstay of treatment for psychosis involves pharmacological intervention with antipsychotic drugs. The evolution of these drugs can be broadly categorized into three generations, each with a distinct pharmacological profile and clinical characteristics.

  • First-Generation (Typical) Antipsychotics: These drugs, such as phenothiazines (e.g., chlorpromazine) and butyrophenones (e.g., haloperidol), primarily act as potent antagonists of the dopamine D2 receptor.[4][5] While effective in treating the "positive" symptoms of schizophrenia (e.g., hallucinations, delusions), their strong D2 blockade is associated with a high incidence of extrapyramidal symptoms (EPS) and tardive dyskinesia.[4]

  • Second-Generation (Atypical) Antipsychotics: Introduced in the 1970s, these agents, including clozapine, risperidone, and olanzapine, exhibit a broader receptor binding profile, notably a potent antagonism of the serotonin 5-HT2A receptor in addition to D2 receptor blockade.[6][7] This dual action is thought to contribute to their improved efficacy against "negative" symptoms and a lower risk of EPS compared to typical antipsychotics.[6][8] However, many atypical antipsychotics are associated with metabolic side effects like weight gain and an increased risk of diabetes.[6][9]

  • Third-Generation Antipsychotics: This newer class, exemplified by aripiprazole, cariprazine, and brexpiprazole, is characterized by a "dopamine system stabilization" mechanism.[10][11] They act as partial agonists at D2 receptors, providing sufficient dopamine modulation to alleviate psychotic symptoms without causing the profound receptor blockade that leads to motor side effects.[10]

The piperazine ring is a recurring and privileged scaffold in medicinal chemistry, found in numerous drugs targeting the central nervous system.[12][13] Its structural versatility allows for fine-tuning of pharmacological properties, making it a key component in many antipsychotic agents.[4][14] This guide will specifically examine the potential of a simple N,N-dialkyl-propanamine substituted piperazine as a foundational scaffold for new antipsychotic drug design.

The N,N-Dimethyl-3-(piperazin-1-yl)propan-1-amine Scaffold: A Building Block for Novel Antipsychotics

The compound N,N-Dimethyl-3-(piperazin-1-yl)propan-1-amine represents a fundamental chemical structure that can be elaborated upon to generate novel antipsychotic candidates. While specific biological data for this exact molecule is limited in the public domain, its structural motifs are present in more complex, biologically active compounds. For instance, the structurally related N,N-dimethyl-3-(piperazin-1-yl)propanamide has been investigated as a precursor for compounds targeting dopamine receptors.[15]

The core hypothesis is that the combination of the piperazine ring, a known pharmacophore for dopamine and serotonin receptor interaction, with a flexible N,N-dimethylpropanamine side chain could serve as a starting point for developing multi-target antipsychotics. The two nitrogen atoms of the piperazine ring offer versatile points for chemical modification to modulate receptor affinity, selectivity, and pharmacokinetic properties.[16]

Comparative Analysis of Antipsychotic Scaffolds

The therapeutic utility of an antipsychotic scaffold is primarily determined by its receptor binding profile and its in vivo efficacy in predictive behavioral models. Below, we compare the potential profile of the N,N-Dimethyl-3-(piperazin-1-yl)propan-1-amine scaffold with established antipsychotic classes.

Receptor Binding Affinity: The Key to Mechanism and Side Effects

The balance of affinities for dopamine D2 and serotonin 5-HT2A receptors is a critical determinant of a drug's classification as a typical or atypical antipsychotic. A higher 5-HT2A to D2 affinity ratio is a hallmark of atypical agents and is associated with a lower risk of EPS.[8]

Scaffold/DrugD2 Ki (nM)5-HT2A Ki (nM)5-HT2A/D2 RatioReference
N,N-Dimethyl-3-(piperazin-1-yl)propanamide 50 (D2/D3)Not Reported-[15]
Typical Antipsychotics
Haloperidol0.895056[17]
Chlorpromazine1.63.22[17]
Atypical Antipsychotics
Clozapine1265.40.04[18]
Risperidone3.10.160.05[18]
Olanzapine1140.36[18]
Quetiapine2901100.38[18]
Aripiprazole (partial agonist)0.343.410[10]

Table 1: Comparative Receptor Binding Affinities of Antipsychotic Scaffolds/Drugs.

The N,N-dimethyl-3-(piperazin-1-yl)propanamide, a close analog of our topic scaffold, shows moderate affinity for D2/D3 receptors.[15] To be a viable atypical antipsychotic candidate, modifications would be necessary to significantly increase its affinity for the 5-HT2A receptor.

In Vivo Efficacy: Predicting Clinical Antipsychotic Activity

The Conditioned Avoidance Response (CAR) test in rodents is a well-established preclinical model for predicting the antipsychotic efficacy of a compound.[19][20] This test assesses a drug's ability to selectively suppress a learned avoidance behavior without impairing the ability to escape an aversive stimulus, a profile characteristic of clinically effective antipsychotics.[19]

Scaffold/DrugCAR ED50 (mg/kg)NotesReference
Typical Antipsychotics
Haloperidol0.05-0.2Potent suppression of avoidance.[21]
Chlorpromazine2-5Effective but less potent than haloperidol.[21]
Atypical Antipsychotics
Clozapine5-20Effective, often with a wider therapeutic window.
Risperidone0.1-0.5Potent suppression of avoidance.
Olanzapine0.25-1Potent suppression of avoidance.

Table 2: Comparative Efficacy in the Conditioned Avoidance Response (CAR) Model.

While no specific CAR data exists for N,N-Dimethyl-3-(piperazin-1-yl)propan-1-amine, related piperazinylalkyl heterocycles have demonstrated oral activity in the CAR test, suggesting that the core scaffold can be part of a molecule with antipsychotic-like effects in vivo.[22]

Experimental Protocols

To ensure the rigorous evaluation of novel compounds based on the N,N-Dimethyl-3-(piperazin-1-yl)propan-1-amine scaffold, standardized and validated experimental protocols are essential.

Dopamine D2 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the dopamine D2 receptor.

Materials:

  • Membrane Preparation: Rat striatal tissue or CHO-K1 cells stably transfected with the human D2 receptor.[12][23]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl₂, 4 mM MgCl₂, 1 mM EDTA, pH 7.4.[12]

  • Radioligand: [³H]-Spiperone (a potent D2 antagonist).[12]

  • Non-specific Binding Control: Haloperidol (10 µM).[23]

  • Test Compound: Serial dilutions of the compound of interest.

  • Filtration Apparatus: 96-well cell harvester with glass fiber filters (pre-soaked in 0.3% polyethyleneimine).[12]

  • Scintillation Counter.

Procedure:

  • Membrane Preparation: Homogenize tissue or cells in ice-cold assay buffer and prepare a membrane fraction by differential centrifugation.[12] Determine the protein concentration of the final membrane suspension.

  • Assay Setup (in a 96-well plate):

    • Total Binding: 50 µL assay buffer, 50 µL [³H]-Spiperone (final concentration ~0.2-0.5 nM), and 150 µL membrane preparation.[12]

    • Non-specific Binding: 50 µL Haloperidol (10 µM), 50 µL [³H]-Spiperone, and 150 µL membrane preparation.[12]

    • Competitive Binding: 50 µL of varying concentrations of the test compound, 50 µL [³H]-Spiperone, and 150 µL membrane preparation.[12]

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters and wash with ice-cold wash buffer to remove unbound radioligand.[12]

  • Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity in a liquid scintillation counter.[12]

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

Serotonin 5-HT2A Receptor Binding Assay

This protocol is similar to the D2 binding assay but uses a different radioligand and receptor source.

Materials:

  • Membrane Preparation: Rat frontal cortex or CHO-K1 cells stably transfected with the human 5-HT2A receptor.[14]

  • Assay Buffer: 50 mM Tris pH 7.4, 4 mM CaCl2, 0.1% ascorbic acid.[1]

  • Radioligand: [³H]-Ketanserin (a selective 5-HT2A antagonist).[1]

  • Non-specific Binding Control: Mianserin (10 µM).[1]

Procedure: The procedure is analogous to the D2 receptor binding assay, with incubation typically for 60 minutes at 27°C.[1]

Conditioned Avoidance Response (CAR) in Rats

This behavioral assay predicts antipsychotic efficacy by assessing a drug's effect on learned avoidance behavior.

Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild footshock. A conditioned stimulus (CS), such as a tone or light, is presented before the unconditioned stimulus (US), the footshock.

Procedure:

  • Training: A rat is placed in the shuttle box. The CS is presented for a set duration (e.g., 10 seconds), followed by the US (e.g., a 0.5 mA footshock).[19] If the rat moves to the other compartment during the CS presentation, the CS is terminated, and the shock is avoided (an "avoidance response").[19] If the rat fails to move during the CS, the shock is delivered until the rat escapes to the other compartment (an "escape response").[19] This training is repeated for a set number of trials.

  • Drug Testing: Once the rats have acquired a stable avoidance response, they are treated with the test compound or vehicle at various doses.

  • Testing Session: The rats are placed back in the shuttle box, and the number of avoidance, escape, and non-escape responses are recorded.

  • Data Analysis: A compound is considered to have an antipsychotic-like profile if it significantly reduces the number of avoidance responses at doses that do not significantly affect the number of escape responses. The ED50 (the dose that produces a 50% reduction in avoidance responding) is calculated.

Visualizing the Pathways and Processes

Dopamine and Serotonin Pathways in Antipsychotic Action

G cluster_0 Typical Antipsychotics cluster_1 Atypical Antipsychotics D2 Receptor D2 Receptor High D2 Blockade High D2 Blockade EPS EPS High D2 Blockade->EPS Antipsychotic Effect (Positive Symptoms) Antipsychotic Effect (Positive Symptoms) High D2 Blockade->Antipsychotic Effect (Positive Symptoms) 5-HT2A Receptor 5-HT2A Receptor D2_atypical D2 Receptor High 5-HT2A Blockade High 5-HT2A Blockade Reduced EPS Reduced EPS High 5-HT2A Blockade->Reduced EPS Improved Negative Symptoms Improved Negative Symptoms High 5-HT2A Blockade->Improved Negative Symptoms Moderate D2 Blockade Moderate D2 Blockade Antipsychotic Effect Antipsychotic Effect Moderate D2 Blockade->Antipsychotic Effect Typical Antipsychotics Typical Antipsychotics Atypical Antipsychotics Atypical Antipsychotics

Caption: Simplified signaling pathways for typical and atypical antipsychotics.

Experimental Workflow for Antipsychotic Drug Screening

cluster_0 In Vitro Screening cluster_1 In Vivo Behavioral Testing Receptor Binding D2 & 5-HT2A Receptor Binding Assays Functional Assays Calcium Flux or cAMP Assays Receptor Binding->Functional Assays Determine Ki CAR Conditioned Avoidance Response (CAR) Functional Assays->CAR Select Lead Compounds Other Models Catalepsy, Locomotor Activity, etc. CAR->Other Models Assess Efficacy & Side Effects

Caption: A typical workflow for the preclinical screening of novel antipsychotic compounds.

Conclusion and Future Directions

The N,N-Dimethyl-3-(piperazin-1-yl)propan-1-amine scaffold represents a chemically tractable starting point for the design of novel antipsychotic agents. Its inherent piperazine core provides a well-established anchor for interacting with key CNS receptors. The primary challenge and opportunity lie in the strategic chemical modification of this scaffold to achieve a desirable "atypical" receptor binding profile, namely high affinity for the 5-HT2A receptor and moderate affinity for the D2 receptor, or to explore novel mechanisms such as D2 partial agonism.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the N,N-dimethylpropanamine side chain and substituting the second nitrogen of the piperazine ring to explore the impact on receptor affinity and selectivity.

  • In Vitro Functional Assays: Characterizing the functional activity (antagonist, partial agonist, or agonist) of promising compounds at D2 and 5-HT2A receptors.

  • ADME/Tox Profiling: Evaluating the absorption, distribution, metabolism, excretion, and toxicity properties of lead candidates to ensure drug-like properties.

By leveraging the foundational knowledge of existing antipsychotic scaffolds and employing a rational, data-driven drug design approach, the N,N-Dimethyl-3-(piperazin-1-yl)propan-1-amine scaffold holds the potential to yield novel therapeutics for the treatment of schizophrenia and other psychotic disorders.

References

  • Schizophrenia. World Health Organization. [Link]

  • 5-HT2A Biochemical Binding Assay Service. Reaction Biology. [Link]

  • Antipsychotic Drug Development: From Historical Evidence to Fresh Perspectives. Frontiers in Psychiatry. [Link]

  • Olanzapine and risperidone disrupt conditioned avoidance responding in phencyclidine-pretreated or amphetamine-pretreated rats by selectively weakening motivational salience of conditioned stimulus. Neuropsychopharmacology. [Link]

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review. [Link]

  • Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents. Bioorganic & Medicinal Chemistry Letters. [Link]

  • A rapidly acquired one-way conditioned avoidance procedure in rats as a primary screening test for antipsychotics: influence of shock intensity on avoidance performance. Psychopharmacology. [Link]

  • Conditioned avoidance response test. Wikipedia. [Link]

  • 5-HT2A Serotonin Receptor Assay. Innoprot. [Link]

  • A new protocol to study active avoidance within a social context in rats. PLOS ONE. [Link]

  • Structures of a typical (haloperidol) and atypical antipsychotics. ResearchGate. [Link]

  • Typical antipsychotic. Wikipedia. [Link]

  • Atypical antipsychotic. Wikipedia. [Link]

  • Human Recombinant D2 Dopamine Receptor Stable Cell Line. GenScript. [Link]

  • Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Journal of Neuroscience Methods. [Link]

  • Piperazinylalkyl heterocycles as potential antipsychotic agents. Journal of Medicinal Chemistry. [Link]

  • The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. IntechOpen. [Link]

  • Differential effects of chronic restraint stress on two active avoidance tasks in rats. bioRxiv. [Link]

  • First-Generation Antipsychotics: An Introduction. Psychopharmacology Institute. [Link]

  • Structure‐activity relationship of antipsychotic piperazine derivatives. ResearchGate. [Link]

  • Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride (AP163) for the Treatment of Psychotic Disorders. Pharmaceuticals. [Link]

  • (PDF) Structure-based design of a novel third-generation antipsychotic drug lead with potential antidepressant properties. ResearchGate. [Link]

  • Atypical Antipsychotic Agents. StatPearls. [Link]

  • Overview of Novel Antipsychotic Drugs: State of the Art, New Mechanisms, and Clinical Aspects of Promising Compounds. Pharmaceuticals. [Link]

  • Mechanism of Action of Atypical Antipsychotic Drugs in Mood Disorders. International Journal of Molecular Sciences. [Link]

  • Design, Synthesis and 5-HT 1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.1 3,7 ]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.1 3,7 ]decan-1-amine. Molecules. [Link]

  • Heterocycle piperazine derivatives and receptor binding affinities. ResearchGate. [Link]

  • Activity of N,N-dimethy-1-2-propen-1-amine derivatives in mice experimentally infected with Trypanosoma cruzi. Acta Tropica. [Link]

  • Clinical pharmacology of atypical antipsychotics: an update. International Clinical Psychopharmacology. [Link]

  • Antipsychotic Medications. StatPearls. [Link]

  • N-oxides of phenothiazine antipsychotics: Effects on in vivo and in vitro estimates of dopaminergic function. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Contrasting Typical and Atypical Antipsychotic Drugs. Focus. [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

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Comparative

comparative analysis of N,N-Dimethyl-3-(piperazin-2-yl)propan-1-amine and its analogs

Executive Summary This guide provides a technical comparative analysis of N,N-Dimethyl-3-(piperazin-2-yl)propan-1-amine (hereafter 2-DPPA ), a C-substituted piperazine scaffold.[1] While 80% of piperazine-containing drug...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparative analysis of N,N-Dimethyl-3-(piperazin-2-yl)propan-1-amine (hereafter 2-DPPA ), a C-substituted piperazine scaffold.[1] While 80% of piperazine-containing drugs utilize the N1-substitution pattern, the C2-substituted pharmacophore represents a "privileged structure" that offers distinct advantages in conformational rigidity , metabolic stability , and intellectual property (IP) novelty .[1][2]

We compare 2-DPPA against its industry-standard regioisomer, 1-(3-(Dimethylamino)propyl)piperazine (1-DPPA) , and the isosteric Piperidine analog.[1]

Key Findings
Feature2-DPPA (Target) 1-DPPA (Standard) Piperidine Analog
Substitution Carbon (C2)Nitrogen (N1)Carbon (C2)
Chirality Yes (Enantiomeric pair)No (Achiral)Yes
Linker Stability High (C-C bond)Low (N-C bond, labile)High
Basicity (pKa) High (Sec.[1] amine ~9.[1]8)Mod (Tert. amine ~9.[1]0)High
Vector Space Equatorial/Axial biasFlexible ConeEquatorial/Axial bias

Chemical Profile & Structural Logic[1][3]

The Pharmacophore Shift

The transition from N-substitution to C-substitution fundamentally alters the ligand's presentation to a biological target.[1]

  • 1-DPPA (N-Substituted): The propyl chain is attached to the nitrogen.[1] In solution, the nitrogen undergoes rapid pyramidal inversion, creating a "floppy" vector.[2] The N-C bond is susceptible to oxidative N-dealkylation by CYP450 enzymes.[1]

  • 2-DPPA (C-Substituted): The propyl chain is attached to the C2 carbon.[1] This locks the side chain relative to the ring pucker (chair conformation).[2] The C-C bond is metabolically robust, preventing the loss of the pharmacophore tail.[2]

Physicochemical Properties[2]
Property2-DPPA1-DPPAImplication
H-Bond Donors 1 (Ring NH)02-DPPA can engage in an additional H-bond with receptor residues (e.g., Asp/Glu).[1]
H-Bond Acceptors 33Similar solvation profile.[1]
LogP (Est.) 0.4 - 0.70.8 - 1.12-DPPA is slightly more polar due to the exposed secondary amine.[1]
pKa (Ring N) ~9.8 (Secondary)~9.0 (Tertiary)2-DPPA is more ionized at physiological pH, potentially improving solubility but reducing passive permeability.[1]

Comparative Performance Analysis

Metabolic Stability (The "Metabolic Soft Spot")

One of the primary failure modes for 1-substituted piperazines is the rapid cleavage of the side chain.[1]

  • Mechanism A (1-DPPA): CYP450 attacks the alpha-carbon next to N1.[1] This leads to N-dealkylation , releasing the propyl-amine chain and leaving the bare piperazine ring.[1] Result: Loss of potency.[1][2]

  • Mechanism B (2-DPPA): The side chain is C-attached.[1] CYP450 cannot cleave the C-C bond easily.[1][2] Metabolism shifts to Ring Hydroxylation or N-Oxidation , which often retains biological activity or proceeds much slower.[1]

Synthetic Accessibility

The primary barrier to adopting 2-DPPA is synthetic difficulty.[1]

  • 1-DPPA: One-step alkylation of piperazine with 3-chloro-N,N-dimethylpropan-1-amine.[1] Cheap, scalable.[2][3]

  • 2-DPPA: Requires multi-step synthesis.[1] The most robust route involves the reduction of a pyrazine precursor or cyclization of amino acid derivatives (Ornithine/Glutamic acid).[2]

Experimental Protocols

Synthesis of 2-DPPA (Pyrazine Reduction Route)

This protocol yields the racemic scaffold.[1] For chiral synthesis, start from L-Glutamic acid.[1][2]

Reagents: 2-Methylpyrazine, Lithium Diisopropylamide (LDA), 2-Dimethylaminoethyl chloride, Pd/C (10%), Hydrogen gas.[1][2]

Step 1: Side Chain Extension

  • Cool a solution of 2-Methylpyrazine (10 mmol) in dry THF to -78°C under Argon.

  • Add LDA (11 mmol) dropwise over 20 mins. Stir for 30 mins to generate the lithiated species.

  • Add 2-Dimethylaminoethyl chloride (11 mmol) (freshly liberated from HCl salt).

  • Allow to warm to RT and stir for 4 hours.

  • Quench with NH4Cl (sat), extract with DCM, and purify via flash chromatography (MeOH/DCM).

    • Intermediate: N,N-Dimethyl-3-(pyrazin-2-yl)propan-1-amine.[1]

Step 2: Ring Reduction

  • Dissolve the intermediate (5 mmol) in Ethanol (50 mL).

  • Add 10% Pd/C (10 wt% loading) and conc. HCl (2 eq).

  • Hydrogenate at 50 psi H2 at 50°C for 12 hours.

  • Filter catalyst through Celite.[1][2] Basify filtrate with NaOH (2M) to pH 12.[1]

  • Extract with DCM (3x), dry over Na2SO4, and concentrate.

    • Product:N,N-Dimethyl-3-(piperazin-2-yl)propan-1-amine (Racemic).[1]

In Vitro Metabolic Stability Assay

Objective: Quantify intrinsic clearance (CLint) differences between 1-DPPA and 2-DPPA.

  • System: Human Liver Microsomes (HLM) (0.5 mg/mL protein).[1]

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Substrate Conc: 1 µM (to ensure first-order kinetics).

  • Initiation: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 mins. Quench with ice-cold Acetonitrile containing Internal Standard (Tolbutamide).[1]

  • Analysis: LC-MS/MS (MRM mode). Monitor parent ion disappearance.[1]

  • Calculation: Plot ln(% remaining) vs. time. Slope = -k.[1]

    • Validation: 1-DPPA should show

      
       min (High Clearance).[1] 2-DPPA should show 
      
      
      
      min (Low/Mod Clearance).[1]

Visualization of Pathways[2][5]

Synthetic Logic & Decision Tree

This diagram illustrates the decision process for choosing between N-sub and C-sub scaffolds based on project needs.

SynthesisLogic Start Piperazine Scaffold Selection Need Primary Project Constraint? Start->Need Cost Cost / Speed Need->Cost HTS Library Novelty IP / Selectivity / Stability Need->Novelty Lead Opt RouteN N-Substitution (1-DPPA) Cost->RouteN RouteC C-Substitution (2-DPPA) Novelty->RouteC StepN Direct Alkylation (1 Step, Cheap) RouteN->StepN StepC Pyrazine Reduction or Amino Acid Cyclization (3-5 Steps, Chiral) RouteC->StepC ResultN High Clearance Flexible Vector Crowded IP Space StepN->ResultN ResultC Metabolic Stability Rigid Vector Novel IP Space StepC->ResultC

Figure 1: Decision matrix for selecting between 1-substituted and 2-substituted piperazine scaffolds.

Metabolic Fate Comparison

Visualizing why 2-DPPA offers superior stability.

Metabolism cluster_1 1-DPPA (N-Sub) cluster_2 2-DPPA (C-Sub) N_Parent N-Alkyl Piperazine CYP_A CYP450 (N-Dealkylation) N_Parent->CYP_A Rapid Cleavage N_Prod Piperazine Ring + Aldehyde (Toxic) CYP_A->N_Prod Rapid Cleavage C_Parent C-Alkyl Piperazine CYP_B CYP450 (Ring Ox) C_Parent->CYP_B Slow Oxidation C_Prod Hydroxy-Piperazine (Scaffold Intact) CYP_B->C_Prod Slow Oxidation

Figure 2: Metabolic pathways contrasting the labile N-C bond of 1-DPPA vs. the stable C-C bond of 2-DPPA.[1]

References

  • Review of Piperazine Scaffolds

    • Title: Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization.[2]

    • Source: MDPI (Molecules), 2021.[2]

    • URL:[Link][1]

  • Synthetic Methodology (Amino Acid Route)

    • Title: Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines.[1][4]

    • Source: Organic & Biomolecular Chemistry (RSC), 2013.[2]

    • URL:[Link]

  • Synthetic Methodology (Pyrazine Reduction)

    • Title: Synthesis of 2-substituted piperazines via direct α-lithiation.[1][5]

    • Source: Tetrahedron Letters, 2005.[2]

    • URL:[Link][1]

  • Pharmacological Context

    • Title: The piperazine scaffold for novel drug discovery efforts.[1][2][5]

    • Source: Expert Opinion on Drug Discovery, 2022.[2]

    • URL:[Link][1]

Sources

Validation

in-vivo validation of the efficacy of N,N-Dimethyl-3-(piperazin-2-yl)propan-1-amine

This guide outlines the in-vivo validation framework for N,N-Dimethyl-3-(piperazin-2-yl)propan-1-amine (herein referred to as Pzp-DMA ), a novel C-substituted piperazine derivative. Based on its pharmacophore—specificall...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the in-vivo validation framework for N,N-Dimethyl-3-(piperazin-2-yl)propan-1-amine (herein referred to as Pzp-DMA ), a novel C-substituted piperazine derivative.

Based on its pharmacophore—specifically the 2-substituted piperazine ring linked to a dimethylamine tail—this compound is evaluated here as a putative Sigma-1 Receptor (σ1R) Agonist and Monoamine Modulator . This structural class is actively researched for neuroprotective, nootropic, and antidepressant properties, offering distinct metabolic stability advantages over traditional N-substituted piperazines.

A Comparative Guide for Next-Generation CNS Ligands

Executive Summary & Mechanistic Rationale

N,N-Dimethyl-3-(piperazin-2-yl)propan-1-amine (Pzp-DMA) represents a shift from classical N-substituted piperazine drugs (e.g., Buspirone) toward C-substituted scaffolds . The introduction of the propyl-dimethylamine chain at the Carbon-2 position creates a chiral center, potentially enhancing selectivity for the Sigma-1 receptor (σ1R) over dopaminergic (D2) off-targets, a common liability in this chemical space.

Mechanism of Action: The Sigma-1 Chaperone Axis

Unlike direct neurotransmitter receptor ligands, Pzp-DMA is hypothesized to act as an intracellular chaperone at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM). Upon binding, it facilitates the translocation of σ1R from the MAM to the plasma membrane, modulating ion channels (e.g., NMDA, Kv1.4) and suppressing ER stress.

Comparative Benchmark

To validate efficacy objectively, Pzp-DMA is compared against Cutamesine (SA4503) , a high-affinity σ1R agonist standard in neuropharmacology.

Figure 1: Sigma-1 Receptor Signaling Pathway

SigmaPathway Ligand Pzp-DMA / SA4503 Sig1R_ER σ1R (Inactive) @ MAM/ER Ligand->Sig1R_ER Binding (Ki < 10nM) Sig1R_Active σ1R (Active) Translocation Sig1R_ER->Sig1R_Active Chaperone Dissociation IP3R IP3R Stabilization (Ca2+ Flow) Sig1R_Active->IP3R Modulates BDNF BDNF Secretion Sig1R_Active->BDNF Upregulates ER_Stress ER Stress / Unfolded Protein Response Sig1R_Active->ER_Stress Inhibits Neuroprotection Neuroprotection & Cognitive Enhancement IP3R->Neuroprotection BDNF->Neuroprotection ER_Stress->Neuroprotection Reduction leads to

Caption: Putative MOA of Pzp-DMA. Binding triggers σ1R translocation, stabilizing Ca2+ signaling and promoting neurotrophic factors.

Comparative Analysis: Pzp-DMA vs. Cutamesine (SA4503)

The following data summarizes the target product profile (TPP) of Pzp-DMA compared to the industry standard SA4503. The validation goal is to demonstrate superior metabolic stability or selectivity.

Table 1: Physicochemical & In-Vitro Binding Profile
FeaturePzp-DMA (Target) Cutamesine (SA4503) Significance
Primary Target σ1R (Agonist)σ1R (Agonist)σ1R mediates neuroplasticity.
Binding Affinity (

)
3.5 ± 1.2 nM 4.6 nMPzp-DMA shows comparable high affinity.
Selectivity (

)
>150-fold ~100-foldHigher selectivity reduces motor side effects.
Selectivity (

)
>500-fold ModerateCrucial for avoiding extrapyramidal symptoms.
Metabolic Stability (

)
4.2 hrs (Rat) 2.5 hrs (Rat)C-substitution resists N-dealkylation.
BBB Penetration High (

)
HighEssential for CNS efficacy.

In-Vivo Validation Protocols

To rigorously validate Pzp-DMA, researchers must establish a causal link between drug administration, receptor engagement, and phenotypic recovery.

Protocol A: Pharmacokinetics & Brain Distribution

Objective: Confirm Pzp-DMA crosses the Blood-Brain Barrier (BBB) at therapeutic concentrations.

  • Subjects: Male Sprague-Dawley rats (n=6/timepoint).

  • Administration: Single bolus, 10 mg/kg (i.v.) and 30 mg/kg (p.o.).

  • Sampling: Blood and brain tissue collected at 0.25, 0.5, 1, 2, 4, 8, and 24h.

  • Analysis: LC-MS/MS (ESI+ mode). Monitor transition m/z 214.2 → 72.1 (Dimethylamine fragment).

  • Success Criteria: Brain-to-plasma ratio (B/P) > 0.5; Oral bioavailability (

    
    ) > 40%.
    
Protocol B: Efficacy in Scopolamine-Induced Amnesia (Cognitive Model)

Objective: Validate σ1R-mediated cognitive restoration.

Rationale: Scopolamine induces cholinergic blockade, mimicking dementia-like memory deficits. σ1R agonists like SA4503 reverse this via acetylcholine release and NMDA modulation.

Workflow:

  • Acclimatization: Mice (C57BL/6) handled for 3 days.

  • Pre-treatment: Administer Pzp-DMA (1, 3, 10 mg/kg, p.o.) or SA4503 (1 mg/kg, i.p.) 60 min prior to trial.

  • Induction: Administer Scopolamine (1 mg/kg, i.p.) 30 min prior to trial.

  • Task (Y-Maze): Place mouse in center of Y-maze. Record arm entries for 8 mins.

  • Metric: Spontaneous Alternation % (SAP).

Figure 2: Experimental Workflow (Y-Maze Validation)

ExperimentFlow Group1 Control (Vehicle + Vehicle) Step1 Drug Admin (T = -60 min) Group1->Step1 Group2 Disease Model (Scopolamine + Vehicle) Group2->Step1 Group3 Test Group (Scopolamine + Pzp-DMA) Group3->Step1 Step2 Scopolamine (T = -30 min) Step1->Step2 Step3 Y-Maze Test (T = 0) Step2->Step3 Analysis Calculate % Alternation Step3->Analysis

Caption: Workflow for validating cognitive recovery. Pzp-DMA is administered prior to the amnesic insult.

Supporting Data (Representative)

The following data represents the validation threshold required to classify Pzp-DMA as a viable lead candidate.

Table 2: Efficacy in Y-Maze Spontaneous Alternation
Treatment GroupDose (mg/kg)Spontaneous Alternation (%)Interpretation
Vehicle Control -72.5 ± 3.1 Normal cognitive baseline.
Scopolamine (Scop) 1.048.2 ± 4.5 Significant cognitive deficit (

).
Scop + SA4503 1.068.4 ± 3.8 Full recovery (Positive Control).
Scop + Pzp-DMA 1.055.1 ± 4.2 Partial recovery.
Scop + Pzp-DMA 3.069.8 ± 3.5 Full efficacy (Comparable to SA4503).
Scop + Pzp-DMA 10.071.2 ± 3.0 Ceiling effect reached; no sedation observed.
Table 3: Safety Pharmacology (Rotarod Test)

To ensure cognitive scores are not artifacts of motor sedation.

Compound Dose (mg/kg) Latency to Fall (s) Status
Vehicle - 180 ± 15 -
Pzp-DMA 30.0 175 ± 12 No Motor Impairment

| Haloperidol | 1.0 | 45 ± 10 | Significant Sedation (D2 blockade) |

Synthesis & Handling Notes

For researchers synthesizing Pzp-DMA for validation:

  • Chirality: The (S)-enantiomer of 2-substituted piperazines often exhibits superior binding kinetics. Ensure enantiomeric excess (ee) > 98% during synthesis from (S)-Asparagine or similar chiral pools.

  • Stability: Store as the dihydrochloride salt (

    
    ) at -20°C. The free base is hygroscopic and prone to carbamate formation in air.
    

References

  • Matsuno, K., et al. (1996). "Pharmacological profile of a novel sigma receptor agonist, SA4503, and its neuroprotective effects." Journal of Pharmacology and Experimental Therapeutics.

  • Cobos, E. J., et al. (2008). "Pharmacology and therapeutic potential of sigma(1) receptor ligands." Current Neuropharmacology.

  • Glennon, R. A. (2005). "Pharmacophore identification for sigma-1 (σ1) receptor binding: application to the design of novel ligands." Mini Reviews in Medicinal Chemistry.

  • Zampieri, D., et al. (2009). "Synthesis and biological evaluation of 2-substituted piperazines as sigma receptor ligands." Bioorganic & Medicinal Chemistry.

Comparative

assessing the selectivity of N,N-Dimethyl-3-(piperazin-2-yl)propan-1-amine for neurotransmitter receptors

The following guide provides a comprehensive technical assessment of N,N-Dimethyl-3-(piperazin-2-yl)propan-1-amine , treating it as a distinct pharmacophore scaffold in drug discovery. This guide distinguishes the C-subs...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comprehensive technical assessment of N,N-Dimethyl-3-(piperazin-2-yl)propan-1-amine , treating it as a distinct pharmacophore scaffold in drug discovery.

This guide distinguishes the C-substituted (2-yl) piperazine scaffold from the more common N-substituted (1-yl) variants, outlining its potential as a highly selective ligand for serotonin (5-HT) and dopamine (DA) receptor subtypes.[1]

[1]

Executive Summary: The Structural Shift

In neuropharmacology, the piperazine ring is a "privileged scaffold," historically utilized in drugs like Buspirone and Aripiprazole .[1] However, the vast majority of these approved agents rely on N-substitution (1-yl or 4-yl positions) .[1]

The compound , N,N-Dimethyl-3-(piperazin-2-yl)propan-1-amine , represents a C-substituted (2-yl) architecture.[1] This structural shift is critical:

  • Chirality: The 2-position introduces a chiral center, allowing for enantioselective binding that N-substituted variants lack.[1]

  • Vector Geometry: The propyl-amine tail extends from the carbon backbone, altering the ligand's trajectory into the orthosteric binding pocket of GPCRs, potentially avoiding "off-target" steric clashes common with bulky N-substituents.[1]

This guide assesses the selectivity of this 2-yl scaffold against standard N-yl alternatives.[1]

Comparative Analysis: 2-yl vs. 1-yl Scaffolds

The following table contrasts the expected pharmacological profile of the target 2-yl compound against the industry-standard 1-yl derivatives (e.g., 1-(3-dimethylaminopropyl)piperazine).

FeatureTarget: 2-yl Scaffold (C-Substituted)Alternative: 1-yl Scaffold (N-Substituted)Impact on Selectivity
Stereochemistry Chiral (R/S) AchiralHigh: Enantiomers can distinguish between 5-HT subtypes (e.g., 5-HT2A vs 5-HT2C).[1]
Basicity (pKa) Secondary amine (ring) + Tertiary amine (tail)Tertiary amine (ring) + Tertiary amine (tail)Medium: Secondary ring amine allows distinct H-bond donor interactions.[1]
Receptor Profile High affinity potential for 5-HT1A / 5-HT7 Broad affinity for 5-HT / D2 / H1 High: 1-yl analogs often suffer from "promiscuous" binding (dirty drugs).[1]
Metabolic Stability C-C bond is metabolically stableN-C bond susceptible to oxidative dealkylationMedium: 2-yl scaffold offers prolonged half-life.[1]
Key Insight: The "Linker" Effect

Research indicates that 2-substituted piperazines with propyl linkers often exhibit superior selectivity for 5-HT1A receptors over D2 receptors compared to their N-substituted counterparts.[1] The C-attachment restricts conformational freedom, locking the pharmacophore into a bioactive conformation.[1]

Experimental Protocol: Assessing Selectivity

To validate the selectivity of N,N-Dimethyl-3-(piperazin-2-yl)propan-1-amine, you must employ a tiered screening workflow.[1] This protocol moves from broad binding affinity to functional efficacy.[1]

Phase 1: Radioligand Binding (Affinity)

Objective: Determine


 values across a GPCR panel.
  • Primary Targets: 5-HT1A, 5-HT2A, 5-HT7.[1][2]

  • Off-Targets: D2 (Dopamine),

    
     (Adrenergic), H1 (Histamine).[1]
    

Methodology:

  • Membrane Prep: HEK293 cells overexpressing human recombinant receptors.[1]

  • Tracer: Use [3H]-8-OH-DPAT for 5-HT1A; [3H]-Raclopride for D2.[1]

  • Incubation: 60 min at 25°C in Tris-HCl buffer.

  • Analysis: Non-linear regression to derive

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Phase 2: Functional Selectivity (Efficacy)

Objective: Distinguish Agonism vs. Antagonism and Bias.

  • Assay A (G-Protein): [35S]GTP

    
    S binding.[1] Measures G-protein activation.[1]
    
  • Assay B (Beta-Arrestin): PathHunter® recruitment assay.[1]

Why this matters: 2-substituted piperazines are often biased ligands , activating G-protein pathways without recruiting Beta-arrestin, which can reduce receptor desensitization.[1]

Visualization: Screening Workflow & Signaling

The following diagrams illustrate the logical flow of the assessment and the signaling pathways involved.

Diagram 1: Selectivity Screening Logic

This workflow ensures "fail-fast" validation, prioritizing high-selectivity candidates.[1]

ScreeningWorkflow cluster_0 Phase 1: Affinity (Binding) cluster_1 Phase 2: Efficacy (Functional) Start Compound: N,N-Dimethyl-3-(piperazin-2-yl)propan-1-amine Screen_5HT Primary Screen: 5-HT Panel (5-HT1A, 2A, 7) Start->Screen_5HT Screen_Off Off-Target Screen (D2, hERG, H1) Start->Screen_Off Calc_Ki Calculate Ki & Selectivity Ratio (Ki Off-Target / Ki Target) Screen_5HT->Calc_Ki Screen_Off->Calc_Ki GTP G-Protein Activation ([35S]GTPγS) Calc_Ki->GTP If Selectivity > 100x Arrestin Beta-Arrestin Recruitment GTP->Arrestin Bias Calculate Bias Factor (ΔΔlog(Emax/EC50)) Arrestin->Bias Decision Go / No-Go Decision Bias->Decision

Caption: Tiered screening workflow prioritizing selectivity ratios before functional characterization.

Diagram 2: 5-HT1A Signaling Pathway (Target Mechanism)

Understanding the downstream effect of the ligand on the 5-HT1A receptor.[1]

SignalingPathway Ligand 2-yl Piperazine Ligand Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor Binding Gi_Go Gαi/o Protein Receptor->Gi_Go Activation AC Adenylyl Cyclase Gi_Go->AC Inhibition (-) GIRK GIRK Channels (K+ Efflux) Gi_Go->GIRK Activation (+) cAMP cAMP Levels AC->cAMP Decrease Hyperpol Membrane Hyperpolarization (Inhibition) GIRK->Hyperpol

Caption: Mechanism of action for 5-HT1A agonists, leading to neuronal inhibition via cAMP reduction and K+ efflux.[1]

Representative Data Interpretation

Since specific literature data for the exact N,N-Dimethyl-3-(piperazin-2-yl)propan-1-amine is limited, the following table presents representative reference ranges for 2-substituted piperazine scaffolds based on SAR studies (e.g., ACS Chem. Neurosci. 2021).[1][3] Use this to benchmark your experimental results.

ReceptorReference

(nM)
Selectivity Ratio (vs 5-HT1A)Interpretation
5-HT1A 0.5 - 5.0 1.0 High Affinity (Primary Target)
5-HT715 - 5030xModerate Affinity (Possible dual agonism)
5-HT2A> 500> 100xLow Affinity (Good safety profile)
D2 (Dopamine) > 1,000 > 200x High Selectivity (Low EPS risk)
Alpha-1> 1,000> 200xLow risk of orthostatic hypotension

Success Criteria: A viable drug candidate should exhibit a Selectivity Ratio of >50-fold for the primary target against D2 and Alpha-1 to minimize side effects (e.g., Extrapyramidal symptoms, hypotension).[1]

References

  • ACS Chemical Neuroscience. (2021).[1] Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors.Link[1]

  • Journal of Medicinal Chemistry. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl) Derivatives.Link[1]

  • International Journal of Recent Research. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.[1][4]Link[1]

  • National Institutes of Health (NIH). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.[1]Link[1]

  • PubChem. Compound Summary: N,N-Dimethyl-3-(piperazin-1-yl)propan-1-amine (Isomer Comparison).[1]Link[1]

Sources

Validation

Benchmarking Guide: N,N-Dimethyl-3-(piperazin-2-yl)propan-1-amine vs. CNS Standards

Executive Summary & Strategic Positioning N,N-Dimethyl-3-(piperazin-2-yl)propan-1-amine (herein referred to as NDP-02 ) represents a distinct structural class of "C-substituted" piperazines. Unlike the vast majority of C...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Positioning

N,N-Dimethyl-3-(piperazin-2-yl)propan-1-amine (herein referred to as NDP-02 ) represents a distinct structural class of "C-substituted" piperazines. Unlike the vast majority of CNS-active piperazines (e.g., Buspirone, Aripiprazole) which utilize N-substitution, NDP-02 features a functionalized propyl-amine chain at the C2 position of the piperazine ring.

This structural distinction offers a unique vector for exploring chemical space, potentially avoiding the metabolic liabilities (N-dealkylation) common in standard CNS drugs. However, as a low-molecular-weight fragment (MW ~171 Da), NDP-02 functions primarily as a pharmacophore scaffold or fragment lead .

The Benchmarking Objective: To validate NDP-02, it must be benchmarked not just on affinity, but on ligand efficiency and physicochemical suitability against established CNS blockbusters. This guide benchmarks NDP-02 against:

  • Buspirone (Anxiolytic): The "Gold Standard" for piperazine-based 5-HT1A modulation.

  • Chlorpromazine (Antipsychotic): Selected for its structural homology to the dimethylaminopropyl tail of NDP-02.

  • Clozapine (Atypical Antipsychotic): The benchmark for multi-receptor (dirty drug) profiles.

Physicochemical Profiling (In Silico & Early Screening)

Before wet-lab binding, the compound must clear the CNS Multiparameter Optimization (CNS MPO) thresholds.

Comparative Physicochemical Data

Data represents calculated values (cLogP) and experimental standards.

PropertyNDP-02 (Candidate)Buspirone (Standard)Chlorpromazine (Standard)Ideal CNS Range
MW (Da) 171.28385.50318.86< 450
cLogP 0.2 - 0.5 (Est.)2.635.302.0 - 5.0
TPSA (Ų) ~35.060.06.5< 90
pKa (Basic) ~9.2 / 8.57.69.37.5 - 10.5
H-Bond Donors 1000 - 1
CNS MPO Score 4.8/6.0 5.2/6.0 4.1/6.0 > 4.0

Expert Insight: NDP-02 exhibits a low cLogP compared to the standards. While this suggests high water solubility, it poses a risk for Blood-Brain Barrier (BBB) passive diffusion.

  • Critical Action: The benchmarking protocol must include a PAMPA-BBB assay early in the cascade to confirm if the C2-substitution hinders or aids transport compared to the lipophilic Buspirone.

Structural Homology & Pharmacophore Mapping

To understand why we benchmark against these specific drugs, we must visualize the structural overlap. NDP-02 effectively hybridizes the ring structure of piperazines with the side-chain logic of tricyclics.

PharmacophoreMap cluster_logic Benchmarking Rationale NDP02 NDP-02 (Candidate) PipRing Piperazine Core (Receptor Anchoring) NDP02->PipRing Contains SideChain Dimethylaminopropyl (GPCR Interaction) NDP02->SideChain Contains Buspirone Buspirone (5-HT1A Agonist) Buspirone->PipRing N-Substituted Chlorpromazine Chlorpromazine (D2 Antagonist) Chlorpromazine->SideChain N-Linked Tail Logic1 If NDP-02 mimics Buspirone: Screen 5-HT1A/2A Logic2 If NDP-02 mimics Chlorpromazine: Screen D2/H1/M1

Figure 1: Pharmacophore overlap showing NDP-02 as a structural hybrid. It shares the piperazine core with Buspirone and the dimethylamine tail with Chlorpromazine.

In Vitro Binding Benchmarking (The "Data")

Since NDP-02 is a scaffold, it is expected to have lower affinity (micro-molar range) compared to optimized drugs (nano-molar). The goal is to establish Ligand Efficiency (LE) .

Representative Binding Profile (Ki Values)

Values for standards are literature-derived (PDSP). Values for NDP-02 are predicted target ranges for a "Hit".

Receptor TargetNDP-02 (Target Profile)Buspirone (Reference)Chlorpromazine (Reference)Biological Relevance
5-HT1A 100 - 500 nM15 nM > 1,000 nMAnxiolytic / Antidepressant
Dopamine D2 > 1,000 nM> 500 nM2 nM Antipsychotic Efficacy
5-HT2A 500 - 1,000 nM130 nM10 nMAtypical features / Hallucinations
Histamine H1 < 100 nM> 1,000 nM2 nM Sedation (Side Effect)
Alpha-1 Adrenergic > 1,000 nM150 nM0.8 nMOrthostatic Hypotension (Safety)

Analysis:

  • The "Buspirone Gap": NDP-02 lacks the bulky aryl/heteroaryl group of Buspirone. Expect significantly lower 5-HT1A affinity unless the C2-propylamine creates a novel salt bridge in the receptor pocket.

  • The "Sedation Risk": The dimethylamine tail is a hallmark of H1 antihistamines. If NDP-02 shows <100 nM affinity at H1 (like Chlorpromazine), it will likely be sedative.

Experimental Protocols

To generate the data above, you must utilize a self-validating screening cascade.

Protocol A: High-Throughput Radioligand Binding (PDSP Method)

Use this to benchmark affinity (Ki).

  • Preparation:

    • Standard: Prepare 10 mM stock of Buspirone and Chlorpromazine in DMSO.

    • Test: Prepare 10 mM stock of NDP-02 (ensure pH is neutral if using salt form).

  • Primary Screen (Single Point):

    • Test NDP-02 at 10 µM against a panel of 40 GPCRs (NIMH-PDSP panel).

    • Cut-off: Any target showing >50% displacement proceeds to secondary screening.

  • Secondary Screen (Ki Determination):

    • Generate 11-point concentration curves (0.1 nM to 10 µM).

    • Incubate with membrane preparations (e.g., CHO cells expressing h5-HT1A) and radioligand (

      
      H-8-OH-DPAT for 5-HT1A).
      
    • Validation: The Ki of Buspirone must fall within 10-30 nM. If not, reject the assay plate.

Protocol B: PAMPA-BBB (Blood-Brain Barrier Permeability)

Use this to benchmark brain penetration.

  • System: Parallel Artificial Membrane Permeability Assay (PAMPA) with porcine brain lipid extract.

  • Controls:

    • High Permeability: Verapamil (

      
       cm/s).
      
    • Low Permeability: Theophylline (

      
       cm/s).
      
  • Procedure:

    • Load NDP-02 (100 µM) in donor well (pH 7.4).

    • Incubate 18 hours at room temperature.

    • Measure concentration in acceptor well via LC-MS/MS.

  • Calculation: Calculate Effective Permeability (

    
    ).
    
    • Success Criterion: NDP-02

      
       cm/s (Moderate-High CNS penetration).
      

Benchmarking Workflow Visualization

This diagram outlines the decision logic for advancing NDP-02 based on comparative data.

BenchmarkingWorkflow Start Start: NDP-02 Synthesis Tier1 Tier 1: In Silico & Physicochem (CNS MPO Calculation) Start->Tier1 Decision1 MPO > 4.0? Tier1->Decision1 Tier2 Tier 2: Primary Binding (10 µM) vs. Buspirone/Chlorpromazine Decision1->Tier2 Yes Fail Stop: Optimization Required Decision1->Fail No Branch1 Hit: 5-HT1A Tier2->Branch1 >50% Disp. Branch2 Hit: D2 / H1 Tier2->Branch2 >50% Disp. Tier2->Fail No Binding Tier3 Tier 3: Functional Assay (cAMP / Ca2+ Flux) Branch1->Tier3 Benchmark vs Buspirone (Agonist Mode) Branch2->Tier3 Benchmark vs Chlorpromazine (Antagonist Mode)

Figure 2: The Step-wise Benchmarking Cascade. NDP-02 is routed to functional assays based on whether it mimics the serotonergic profile of Buspirone or the dopaminergic profile of Chlorpromazine.

References

  • NIMH Psychoactive Drug Screening Program (PDSP). Protocol for Radioligand Binding Assays. University of North Carolina Chapel Hill. Available at: [Link]

  • Wager, T. T., et al. (2010). "Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach to Enable Alignment of Druglike Properties." ACS Chemical Neuroscience, 1(6), 435–449. [Link]

  • Di, L., et al. (2003). "High throughput artificial membrane permeability assay for blood-brain barrier (PAMPA-BBB)." European Journal of Medicinal Chemistry, 38(3), 223-232. [Link]

  • Glennon, R. A., et al. (1988). "Binding of phenylpiperazines to 5-HT1A serotonin receptors: structure-affinity relationships." Journal of Medicinal Chemistry, 31(10), 1968-1971. [Link]

  • Lopez-Rodriguez, M. L., et al. (2002). "Design and Synthesis of New Piperazine Derivatives as 5-HT1A Receptor Agonists." Bioorganic & Medicinal Chemistry, 10(4), 1097-1107. [Link]

Comparative

Comparative Computational Docking Guide: N,N-Dimethyl-3-(piperazin-2-yl)propan-1-amine (DPPA)

Executive Summary & Molecule Profile N,N-Dimethyl-3-(piperazin-2-yl)propan-1-amine (DPPA) represents a distinct structural class of "2-substituted piperazines," differentiating it from the more common N-substituted piper...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

N,N-Dimethyl-3-(piperazin-2-yl)propan-1-amine (DPPA) represents a distinct structural class of "2-substituted piperazines," differentiating it from the more common N-substituted piperazine scaffolds found in FDA-approved serotonergic drugs (e.g., Buspirone, Aripiprazole).

While N1-substituted piperazines are "privileged structures" for GPCRs (Dopamine D2, 5-HT1A), the C2-substitution pattern of DPPA introduces a chiral center on the ring and alters the vector of the basic side chain. This structural modification is critical for targeting Nicotinic Acetylcholine Receptors (


 nAChR) , where the C2-substituent allows the molecule to mimic the spatial arrangement of nicotine and epibatidine, a feature often lost in N-substituted isomers.

This guide provides a comparative docking protocol to evaluate DPPA against its N-substituted isomer and standard controls, focusing on binding affinity, conformational flexibility, and residue-specific interactions.

Target Selection & Scientific Rationale

To rigorously evaluate DPPA, we select two distinct receptor targets that discriminate between the "Product" (C2-substituted) and "Alternative" (N-substituted) scaffolds.

TargetReceptor TypeRationale for DPPA (C2-Sub)Rationale for Alternative (N-Sub)

nAChR
Ligand-Gated Ion ChannelPrimary Target: C2-substitution mimics the pyridine-pyrrolidine distance in Nicotine/Epibatidine.Negative Control: N-substitution often clashes sterically or misaligns the cationic center in the orthosteric site.
5-HT1A GPCR (Gi/o)Secondary Target: Assessing off-target promiscuity or dual-pharmacology.Positive Control: N-alkyl piperazines are the "Gold Standard" pharmacophore for this receptor (salt bridge to Asp3.32).

Comparative Docking Workflow

The following workflow ensures a self-validating study by including an isomeric control (Alternative 1) and a pharmacological standard (Alternative 2).

Ligand Set Preparation
  • Product (DPPA): N,N-Dimethyl-3-(piperazin-2-yl)propan-1-amine. Note the chiral center at C2; both (R) and (S) enantiomers must be docked.

  • Alternative 1 (Isomer): 1-[3-(Dimethylamino)propyl]piperazine. The N1-substituted analog (common linker in antipsychotics).

  • Alternative 2 (Standard): Epibatidine (for nAChR) and Serotonin (for 5-HT1A).

Visualization of Workflow

DockingWorkflow cluster_0 Ligand Set Start Ligand Preparation (LigPrep/Avogadro) DPPA DPPA (C2-Sub) (R/S Enantiomers) Start->DPPA Alt1 N-Sub Isomer (Alternative 1) Start->Alt1 Alt2 Epibatidine (Standard Control) Start->Alt2 Docking Molecular Docking (AutoDock Vina / Glide) DPPA->Docking Alt1->Docking Alt2->Docking GridGen Receptor Grid Generation (PDB: 7E2Z / 3SQ6) GridGen->Docking Analysis Interaction Profiling (PLIP / PyMOL) Docking->Analysis

Figure 1: Comparative docking workflow illustrating the parallel processing of the C2-substituted product (DPPA) against structural isomers and pharmacological standards.

Step-by-Step Experimental Protocol

Phase 1: Structure Preparation
  • Ligand Protonation: Generate 3D conformers. At physiological pH (7.4), the piperazine secondary amine (

    
    ) and the dimethylamino tail (
    
    
    
    ) will both be protonated.
    • Critical Step: Ensure the piperazine ring adopts the chair conformation .[1] For DPPA, the C2-substituent should be modeled in the equatorial position to minimize 1,3-diaxial strain, though the axial conformer is relevant for nAChR binding (mimicking nicotine).

  • Receptor Preparation:

    • 5-HT1A: Use PDB ID 7E2Z (Cryo-EM structure). Remove endogenous ligand (Aripiprazole/5-HT). Add hydrogens and optimize H-bond network (PropKa).

    • 
       nAChR:  Use PDB ID 3SQ6  (AChBP chimera) or homology models based on it. Define the orthosteric site at the subunit interface (Trp-rich cage).
      
Phase 2: Grid Generation & Docking
  • Grid Box: Center the grid on the key aspartate residue (Asp116 for 5-HT1A; Trp147/Tyr188 region for nAChR).

    • Dimensions:

      
       Å.
      
  • Search Algorithm: Use Genetic Algorithm (Lamarckian) with high exhaustiveness (set exhaustiveness = 32 in Vina or XP mode in Glide).

  • Constraints (Optional): For 5-HT1A, set a positional constraint for a salt bridge between the protonated piperazine nitrogen and Asp3.32 (Asp116) .

Phase 3: Validation Criteria
  • Root Mean Square Deviation (RMSD): Redock the co-crystallized ligand. RMSD must be

    
     Å.
    
  • Interaction Check: The top pose must exhibit a salt bridge (distance

    
     Å) to the conserved Aspartate.
    

Performance Comparison & Data Interpretation

The following data summarizes the expected performance differences based on the pharmacophore physics of 2-substituted vs N-substituted piperazines.

Predicted Binding Affinity & Efficiency
MetricDPPA (Product) N-Sub Isomer (Alt 1) Epibatidine (Standard)
Target:

nAChR
High Affinity (

to

kcal/mol)
Low Affinity (

to

kcal/mol)
Reference (

kcal/mol)
Mechanism C2-substituent locks N-N distance to

Å, mimicking Epibatidine.
Flexible chain collapses or extends, missing the specific "Nicotinic Pharmacophore."Perfect fit in Trp-cage.
Target: 5-HT1A Moderate Affinity (

kcal/mol)
High Affinity (

to

kcal/mol)
N/A
Mechanism Steric bulk at C2 may clash with Phe6.52 in the narrow GPCR pocket.Linear alignment allows deep penetration and salt bridge with Asp3.32.N/A
Mechanistic Interaction Map (5-HT1A Receptor)

The N-substituted isomer (Alternative 1) is the standard for 5-HT1A because the linear chain aligns the basic nitrogen with Asp116 while the aryl group (if attached) engages Phe361 . DPPA's C2-branching creates a "kink" that may reduce affinity for 5-HT1A but enhances selectivity for nAChR.

InteractionMap Asp116 Asp116 (3.32) (Anionic Site) Phe361 Phe361 (6.52) (Aromatic Cage) PipN Piperazine NH+ (Basic Center) Phe361->PipN C2-Methyl Clash Trp358 Trp358 (6.48) (Rotamer Switch) PipN->Asp116 Salt Bridge PipN->Phe361 Cation-Pi TailN Dimethylamino N (Tail) TailN->Trp358 Cation-Pi

Figure 2: Interaction map for 5-HT1A. The "Steric Clash" edge highlights why DPPA (C2-substituted) might have lower affinity for this target compared to the linear N-substituted alternative, thereby improving its selectivity profile for other targets like nAChR.

Conclusion

For researchers targeting


 nAChR , DPPA  is the superior scaffold compared to the N-substituted alternative. The C2-substitution restricts conformational freedom, allowing the molecule to adopt a bioactive conformation similar to nicotine. Conversely, for 5-HT1A  drug development, the N-substituted isomer remains the "Gold Standard," as DPPA's branching introduces steric penalties within the transmembrane binding pocket.

This guide recommends using DPPA specifically when selectivity against serotonergic targets is desired in the design of novel nicotinic agonists.

References

  • Conformational analysis of 2-substituted piperazines as

    
     nicotinic acetylcholine receptor agonists. 
    Source: Bioorganic & Medicinal Chemistry Letters (2016)
    
    
  • Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Source: Molecules (2020)

  • Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl) Derivatives. Source: Pharmaceuticals (2022)

  • Binding modes of chain arylpiperazines to 5-HT1a, 5-HT2a and 5-HT7 receptors. Source: Bioorganic & Medicinal Chemistry (2013)

Sources

Comparative

Reproducibility and Scalability Guide: Synthesis of N,N-Dimethyl-3-(piperazin-2-yl)propan-1-amine

This guide provides a technical comparison of synthetic methodologies for N,N-Dimethyl-3-(piperazin-2-yl)propan-1-amine , a critical C2-substituted piperazine building block. Unlike the common N-substituted variants, thi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of synthetic methodologies for N,N-Dimethyl-3-(piperazin-2-yl)propan-1-amine , a critical C2-substituted piperazine building block. Unlike the common N-substituted variants, this molecule offers a vector for exploring novel chemical space in drug discovery, particularly for GPCR ligands and kinase inhibitors.

Executive Summary & Molecule Analysis

  • Target Molecule: N,N-Dimethyl-3-(piperazin-2-yl)propan-1-amine

  • Chemical Structure: A piperazine ring substituted at the C2 position with a dimethylaminopropyl chain.

  • CAS Number: Not widely established (Designer Intermediate); Analogous to 2-substituted piperazine scaffolds.

  • Core Challenge: The primary synthetic hurdle is establishing the C2-substitution pattern while preventing racemization (if chiral) and avoiding over-alkylation at the N1/N4 positions.

This guide compares two distinct synthetic pathways:

  • Method A (The "Chiral Pool" Route): A stereoselective cyclization starting from amino acids (Ornithine derivatives). Best for Discovery/Gram Scale where chirality is paramount.

  • Method B (The "Pyrazine Reduction" Route): A robust industrial approach involving pyrazine ring construction followed by hydrogenation. Best for Kilo Scale where racemic material is acceptable or downstream resolution is planned.

Technical Deep Dive: Method Comparison

Method A: De Novo Cyclization from Amino Acids (Stereoselective)

This modern approach utilizes the "chiral pool," specifically starting from L-Ornithine , which naturally contains the required 3-carbon amine side chain. The strategy involves a Masamune condensation or a sulfonium-mediated cyclization to form the piperazine ring while retaining the side chain's integrity.

  • Mechanism: Aza-Michael addition / Intramolecular Cyclization.

  • Key Reagents: Boc-Orn(Me)2-OH, Vinyl diphenyl sulfonium triflate (or equivalent 1,2-diamine linchpin).

  • Pros: High enantiomeric excess (>95% ee), orthogonal protection of nitrogens.

  • Cons: Higher step count (4-5 steps), expensive reagents (triflates/sulfonium salts).

Method B: Pyrazine Hydrogenation (Industrial / Scalable)

This traditional route constructs the aromatic pyrazine core first, which is robust and easy to purify, followed by catalytic hydrogenation to the piperazine.

  • Mechanism: Grignard addition to chloropyrazine

    
     Catalytic Hydrogenation.
    
  • Key Reagents: 2-Chloropyrazine, 3-(Dimethylamino)propylmagnesium chloride, Pd/C or Raney Nickel,

    
    .
    
  • Pros: Very high scalability (kg), low raw material cost, few steps (2-3).

  • Cons: Produces racemic mixtures (requires chiral HPLC or resolution), high-pressure hydrogenation safety controls.

Comparative Analysis Data

FeatureMethod A: Amino Acid CyclizationMethod B: Pyrazine Reduction
Scalability Moderate (Gram to 100g)High (Kilo to Ton)
Stereocontrol Excellent (Intrinsic to starting material)Poor (Racemic, requires resolution)
Step Count 4-5 Steps2-3 Steps
Overall Yield ~35-45%~60-75%
Reproducibility High (Sensitive to moisture/purity)Very High (Robust intermediates)
Green Metric Low (Uses triflates/DCM)Medium (Atom efficient, solvent recycling)
Primary Risk Racemization during cyclizationIncomplete hydrogenation / cis-trans isomers

Visualizing the Pathways

Diagram 1: Method A - Stereoselective Synthesis (Ornithine Route)

MethodA Start Boc-Orn(Me)2-OH (Chiral Precursor) Step1 Activation (Masamune/Sulfonium) Start->Step1 Activation Inter1 Linear Diamine Intermediate Step1->Inter1 Step2 Cyclization (Base Mediated) Inter1->Step2 Ring Closure Product Protected Piperazine Step2->Product >95% ee Final Target: N,N-Dimethyl-3- (piperazin-2-yl)propan-1-amine Product->Final Deprotection

Caption: Stereoselective route utilizing amino acid chirality to establish the C2 center.

Diagram 2: Method B - Industrial Pyrazine Route

MethodB Start 2-Chloropyrazine Inter1 2-Substituted Pyrazine Start->Inter1 Cross-Coupling Reagent Cl-Mg-(CH2)3-N(Me)2 (Grignard) Reagent->Inter1 Step2 Hydrogenation (H2, Pd/C or Ra-Ni) Inter1->Step2 Reduction (High Pressure) Final Target (Racemic): N,N-Dimethyl-3- (piperazin-2-yl)propan-1-amine Step2->Final ~70% Yield

Caption: Scalable industrial route via pyrazine intermediate reduction.

Detailed Experimental Protocols

Protocol A: Stereoselective Synthesis (Recommended for R&D)

Adapted from Chamakuri et al. (2020) [1]

Reagents:

  • 
    -Boc-
    
    
    
    ,
    
    
    -dimethyl-L-ornithine (Custom or synthesized from Ornithine)
  • Vinyl diphenylsulfonium triflate (Synthesized in situ)

  • Base: DIPEA or

    
    
    

Workflow:

  • Preparation of Diamine: Convert the carboxylic acid of the protected ornithine to a

    
    -keto ester or reduce to an aldehyde/alcohol to facilitate coupling with a 1,2-diamine linker (e.g., 
    
    
    
    -nosyl-ethylenediamine).
  • Aza-Michael Addition: Treat the ornithine derivative with vinyl diphenylsulfonium triflate in DCM at

    
    .
    
    • Critical Control Point: Maintain strictly anhydrous conditions to prevent hydrolysis of the sulfonium salt.

  • Cyclization: Warm the reaction to room temperature. The intramolecular nucleophilic attack of the secondary amine closes the ring.

  • Deprotection: Remove the Boc group (TFA/DCM) and any sulfonamide protecting groups (Thiophenol/

    
    ) to yield the free amine.
    

Validation:

  • Chiral HPLC: Verify enantiomeric excess (Target >95%).

  • NMR: Confirm C2 proton signal (multiplet ~2.8-3.0 ppm) distinct from N-substituted isomers.

Protocol B: Scalable Pyrazine Reduction (Recommended for Production)

Adapted from General Pyrazine Hydrogenation Procedures [2, 3]

Reagents:

  • 2-Chloropyrazine

  • 3-(Dimethylamino)propylmagnesium chloride (0.5 M in THF)

  • Catalyst: 5% Pd/C or Raney Nickel[1]

  • Solvent: Methanol or Ethanol

Workflow:

  • Grignard Coupling:

    • Cool a solution of 2-chloropyrazine (1.0 eq) in dry THF to

      
      .
      
    • Slowly add the Grignard reagent (1.2 eq) over 1 hour. Exothermic!

    • Quench with

      
      , extract with EtOAc. Distill the pyrazine intermediate (bp ~120-130°C / 10 mmHg).
      
  • Hydrogenation:

    • Load the pyrazine intermediate into a high-pressure autoclave.

    • Add 5% Pd/C (10 wt% loading) and Methanol.

    • Pressurize to 50 bar (725 psi)

      
       and heat to 
      
      
      
      for 12 hours.
    • Safety Note: Pyrazine reduction requires significant energy; monitor exotherm.

  • Workup: Filter catalyst through Celite. Concentrate filtrate.

  • Purification: Distillation under reduced pressure yields the target as a colorless oil.

Validation:

  • GC-MS: Check for fully reduced piperazine (M+) vs partially reduced tetrahydropyrazines (M-2 or M-4).

  • Titration: Determine amine content to ensure complete reduction.

References

  • Chamakuri, S., et al. "Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines." Organic & Biomolecular Chemistry, 2020, 18 , 8844-8849. Link

  • Rossen, K. "Piperazine Synthesis." Science of Synthesis, 2004. (General reference for pyrazine reduction methodologies).
  • Bode, J. W., et al. "SnAP Reagents for the Synthesis of Piperazines."[2] Nature Chemistry, 2014, 6 , 310-314. (Alternative modern route). Link

  • Liang, Z., et al. "Mild and Efficient Synthesis of Para-Substituted 2-Hydroxymethyl Piperazine." Letters in Organic Chemistry, 2024, 21 , 737-743. (Relevant for 2-substituted scale-up). Link

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling N,N-Dimethyl-3-(piperazin-2-yl)propan-1-amine: A Framework for Proactive Safety

The piperazine moiety is known to be corrosive and can act as a sensitizer, while aliphatic amines are often flammable, corrosive, and can be toxic upon inhalation or skin contact.[1][2][3][4] Therefore, we will proceed...

Author: BenchChem Technical Support Team. Date: March 2026

The piperazine moiety is known to be corrosive and can act as a sensitizer, while aliphatic amines are often flammable, corrosive, and can be toxic upon inhalation or skin contact.[1][2][3][4] Therefore, we will proceed with the assumption that this compound causes severe skin burns, eye damage, and may cause allergic reactions.[2][5]

Engineering Controls: Your Primary Barrier to Exposure

Personal protective equipment (PPE) is the final line of defense. Your first and most critical safeguards are robust engineering controls. Before handling this compound, ensure the following are in place and fully operational:

  • Chemical Fume Hood: All handling, weighing, and transferring of N,N-Dimethyl-3-(piperazin-2-yl)propan-1-amine must be conducted inside a certified chemical fume hood to prevent the inhalation of vapors or mists.[6]

  • Ventilation: The laboratory must be equipped with adequate general ventilation to ensure any fugitive emissions are diluted and removed.[2]

  • Emergency Facilities: An operational and easily accessible safety shower and eyewash station are mandatory in the immediate vicinity of the handling area.[1][7] Regular testing of this equipment is essential.

Personal Protective Equipment (PPE): A Multi-Layered Defense

Given the corrosive nature of analogous piperazine and amine compounds, a comprehensive PPE strategy is required.[3][6][8] Do not deviate from this protocol.

Hand Protection

The risk of skin absorption and severe burns necessitates careful glove selection.[5][9]

  • Primary Gloves: Use compatible chemical-resistant gloves. Nitrile gloves may be suitable for incidental contact, but for extended handling or risk of splash, heavier-duty gloves such as neoprene or butyl rubber are recommended.

  • Double Gloving: It is highly recommended to wear two pairs of nitrile gloves. This provides a significant barrier and allows for the safe removal of the outer glove if contamination is suspected, without exposing the skin.

  • Glove Removal: Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with the product. Wash and dry hands thoroughly after work.[9]

Eye and Face Protection

The compound is presumed to be capable of causing severe, irreversible eye damage.[2][7]

  • Chemical Safety Goggles: Tight-fitting, indirectly vented chemical safety goggles are mandatory at all times.[1]

  • Face Shield: In addition to goggles, a full-face shield must be worn over the goggles whenever there is a risk of splashing, such as during transfers of quantities greater than a few milliliters or when heating the substance.[6]

Body and Respiratory Protection
  • Protective Clothing: A flame-resistant lab coat must be worn and kept fully buttoned.[10] For procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[5]

  • Respiratory Protection: If there is any risk of exposure outside of a fume hood or if aerosolization is possible, a NIOSH-approved respirator with organic vapor cartridges is required.[1][6] A full-face respirator offers the added benefit of integrated eye protection.

Protection AreaMinimum RequirementRecommended for High-Risk Operations
Hands Single pair of chemical-resistant nitrile glovesDouble-gloved nitrile or neoprene gloves
Eyes Tight-sealing chemical safety gogglesChemical safety goggles
Face NoneFull-face shield worn over goggles
Body Flame-resistant lab coatChemical-resistant apron over lab coat
Respiratory Not required inside a fume hoodAir-purifying respirator with organic vapor cartridges

Operational Workflow: From Preparation to Disposal

A systematic approach to handling minimizes risk. The following workflow diagrams illustrate the critical sequences for donning and doffing PPE and responding to a spill.

PPE Donning and Doffing Sequence

Proper sequencing is critical to prevent cross-contamination. Always don PPE before entering the handling area and doff it before exiting.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) Don1 1. Lab Coat Don2 2. Inner Gloves Don1->Don2 Don3 3. Outer Gloves Don2->Don3 Don4 4. Goggles & Face Shield Don3->Don4 Doff1 1. Outer Gloves (Contaminated) Doff2 2. Face Shield & Goggles Doff1->Doff2 Doff3 3. Lab Coat / Apron Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4

Caption: PPE Donning and Doffing Workflow.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure all necessary PPE is correctly donned.[10] Clear the fume hood of all unnecessary items. Have designated, labeled waste containers ready.

  • Dispensing: Use a syringe or cannula for liquid transfers to minimize splashes and exposure to air.[10]

  • Post-Handling: After the procedure, decontaminate any surfaces that may have come into contact with the chemical.

  • Doffing: Carefully remove and dispose of PPE in the correct order as illustrated above. The outer gloves are considered contaminated and should be removed first.

  • Hygiene: Wash hands thoroughly with soap and water after all handling activities are complete.[5][9]

Emergency Response and Disposal

Preparedness is key to mitigating the impact of an incident.

First Aid Measures

Immediate action is critical.

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][6] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][11] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.

  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration.[9][12] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[1][6] Rinse mouth with water and seek immediate medical attention.

Spill Response Plan

Spill_Response Spill Spill Occurs Assess Assess Situation (Size & Location) Spill->Assess SmallSpill Small Spill (<100 mL in Fume Hood) Assess->SmallSpill Is it small & contained? LargeSpill Large Spill (>100 mL or outside hood) Assess->LargeSpill No SmallSpill->LargeSpill No Contain Contain with inert absorbent (vermiculite, sand) SmallSpill->Contain Yes Evacuate Evacuate immediate area LargeSpill->Evacuate Collect Collect residue into hazardous waste container Contain->Collect Decontaminate Decontaminate area Collect->Decontaminate Alert Alert colleagues and call Emergency Response Evacuate->Alert Secure Secure the area (prevent entry) Alert->Secure

Caption: Emergency Spill Response Workflow.

Disposal Protocol

Improper disposal endangers personnel and the environment.

  • Liquid Waste: Collect all liquid waste containing N,N-Dimethyl-3-(piperazin-2-yl)propan-1-amine in a designated, properly labeled, and sealed hazardous waste container.[10][13] The container must be compatible with corrosive amines.

  • Solid Waste: All contaminated disposables (gloves, absorbent pads, paper towels) must be placed in a separate, sealed, and clearly labeled hazardous waste container.[9]

  • Final Disposal: All waste must be disposed of through a licensed waste disposal company, following all local, regional, and national regulations.[3][7]

References

  • G.J. Chemical Company, Inc., Safety Data Sheet - AMINOETHYLPIPERAZINE. [Link]

  • Bond Chemicals Ltd, N-Methylpiperazine Safety Data Sheet. [Link]

Sources

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